molecular formula C38H74N2O13 B177709 Azithromycin Monohydrate CAS No. 121470-24-4

Azithromycin Monohydrate

Cat. No.: B177709
CAS No.: 121470-24-4
M. Wt: 767.0 g/mol
InChI Key: HQUPLSLYZHKKQT-WVVFQGGUSA-N
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Description

Azithromycin Monohydrate, with the CAS number 121470-24-4 and a molecular weight of 767.01 g/mol, is a hydrate form of the broad-spectrum azalide antibiotic Azithromycin (chemical formula C₃₈H₇₂N₂O₁₂·H₂O) . This compound is a vital tool in biomedical research, primarily known for its mechanism of action: it inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA . This binding prevents peptide translocation, thereby stopping bacterial growth and making it effective for studying a wide range of Gram-positive and Gram-negative bacteria, as well as atypical intracellular pathogens . Beyond its antibacterial applications, Azithromycin is a subject of significant interest in immunology and pulmonology research due to its well-documented immunomodulatory and anti-inflammatory properties . Studies utilize it to investigate its effects on reducing pro-inflammatory cytokine production, altering macrophage polarization, and modulating neutrophil infiltration, which are relevant in research models of chronic airway diseases like asthma, COPD, and cystic fibrosis . Researchers also employ this compound to study the development and mechanisms of antimicrobial resistance, which is frequently linked to mutations in the ribosomal target site and the activity of efflux pumps . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUPLSLYZHKKQT-WVVFQGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861063
Record name Azithromycin monohydrate
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Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117772-70-0, 121470-24-4
Record name Azithromycin dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117772-70-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azithromycin monohydrate
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Record name Azithromycin monohydrate
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Record name (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate
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Record name AZITHROMYCIN MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

mechanism of action of azithromycin monohydrate at the ribosomal level

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Ribosomal Mechanism of Action of Azithromycin (B1666446) Monohydrate

Abstract

Azithromycin, an azalide subclass of macrolide antibiotics, is a critical therapeutic agent against a wide spectrum of bacterial pathogens. Its efficacy stems from its ability to inhibit protein synthesis by targeting the bacterial ribosome. This technical guide provides a comprehensive examination of the molecular mechanism of azithromycin monohydrate at the ribosomal level. We will explore its precise binding site within the 50S ribosomal subunit, its interaction with the nascent peptide exit tunnel (NPET), and the subsequent disruption of protein elongation. The guide details a two-step binding process, summarizes key quantitative efficacy data, and outlines the experimental protocols crucial for investigating these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of azithromycin's mode of action to inform future antimicrobial research and development.

Core Mechanism of Action at the Ribosomal Level

The primary antibacterial effect of azithromycin is the inhibition of protein synthesis.[1][2] Unlike some antibiotics that affect nucleic acid synthesis, azithromycin's action is exclusively at the ribosomal level.[1]

Target Site: The 50S Ribosomal Subunit

Azithromycin specifically targets the large 50S subunit of the bacterial ribosome.[1][3] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[2][4] The key interacting component within this tunnel is the 23S ribosomal RNA (rRNA), particularly domains IV and V.[5][6]

A Two-Step Binding Process

Studies involving Escherichia coli ribosomes have revealed that azithromycin binding is not a simple, single-step event but rather a two-step process.[4][6][7][8]

  • Initial Low-Affinity Binding : Azithromycin first makes contact with a low-affinity site located in the upper region of the peptide exit tunnel.[4][7] This initial recognition step is reversible.[9]

  • Conformational Shift to High-Affinity State : Following the initial binding, a slow conformational change occurs, leading to the formation of a much tighter, high-affinity complex.[4][7] This final state is significantly more potent at blocking the progression of the nascent peptide.[4][7]

This two-step mechanism contributes to its prolonged intracellular half-life and sustained bacteriostatic activity.[5]

G A Free 70S Ribosome + Azithromycin B Step 1: Initial Recognition Low-Affinity Complex A->B Fast, Reversible Binding C Step 2: Slow Isomerization High-Affinity Complex (Inhibitory State) B->C Slow Conformational Shift

Caption: Azithromycin's Two-Step Binding Pathway to the Ribosome.
Molecular Interactions and Species-Specific Differences

Azithromycin's binding pocket is primarily composed of 23S rRNA nucleotides. While the overall binding location is conserved, the stoichiometry can vary between bacterial species. In E. coli, kinetic and footprinting analyses suggest that one molecule of azithromycin binds per ribosome at a time.[4][7] In contrast, crystallographic studies of the 50S subunit from Deinococcus radiodurans have shown that two molecules of azithromycin can bind cooperatively.[4][6]

  • First Molecule: Interacts with domains IV and V of the 23S rRNA, consistent with the classical macrolide binding site.[6]

  • Second Molecule (in D. radiodurans): Occupies a distinct site, interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA.[6]

This species-specific variation may account for some of the observed differences in susceptibility.[4]

Inhibition of Protein Synthesis

By binding within the NPET, azithromycin physically obstructs the passage of the growing polypeptide chain.[2][6] This leads to the inhibition of protein synthesis through several related mechanisms.

Stalling of Nascent Peptide Elongation

The primary inhibitory action is the stalling of translation.[10] The presence of the drug narrows the diameter of the exit tunnel, creating steric hindrance that can clash with specific amino acid sequences in the nascent peptide.[10] This interaction between the drug, the tunnel wall, and the nascent peptide can induce translational arrest and lead to the premature dissociation of the peptidyl-tRNA from the ribosome.[11]

Interference with Translocation and Subunit Assembly

Azithromycin's binding obstructs the translocation process, where the ribosome moves along the mRNA to the next codon.[2][5][12] This effectively halts the elongation cycle. Furthermore, some evidence suggests a secondary mechanism where azithromycin can interfere with the proper assembly of the 50S ribosomal subunit, further reducing the pool of functional ribosomes available for protein synthesis.[5][12]

Quantitative Analysis of Azithromycin's Efficacy

The inhibitory effect of azithromycin on bacterial protein synthesis can be quantified to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter in this assessment.

Parameter Organism Value Reference
IC₅₀ for Protein Synthesis InhibitionHaemophilus influenzae0.4 µg/mL[13][14][15]
IC₅₀ for Protein Synthesis Inhibition (Erythromycin for comparison)Haemophilus influenzae1.5 µg/mL[13]

Key Experimental Protocols

The elucidation of azithromycin's mechanism of action relies on a combination of structural biology techniques and functional assays.

Structural Biology Methods

This technique provides atomic-level resolution of the drug-ribosome interaction.

Objective: To determine the three-dimensional structure of azithromycin bound to the bacterial ribosome.

Methodology:

  • Ribosome Purification:

    • Grow bacterial cells (often a thermophilic organism like Thermus thermophilus for stability) to the late-log phase and harvest by centrifugation.[16]

    • Lyse cells using a high-pressure homogenizer.[16] Clarify the lysate by centrifugation to remove cell debris.

    • Layer the supernatant over a sucrose (B13894) cushion (e.g., 1.1 M sucrose) and pellet the crude ribosomes via ultracentrifugation.[16][17]

    • Resuspend the pellet and purify intact 70S ribosomes from dissociated subunits using a 10-40% sucrose density gradient ultracentrifugation.[16]

    • Collect fractions corresponding to the 70S peak, concentrate, and store at -80°C.

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of azithromycin to ensure saturation of the binding site. A short mRNA fragment and deacylated tRNAs may also be added to create a functional complex.[16]

  • Crystallization:

    • Use the vapor diffusion method (sitting or hanging drop).[16] Mix the ribosome-drug complex solution with a precipitant solution and allow it to equilibrate against a larger reservoir of the precipitant.

    • Screen various conditions (precipitant type, concentration, pH, temperature) to find those that yield diffraction-quality crystals.[17]

  • Data Collection and Structure Determination:

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).[17]

    • Collect diffraction data and process it to determine the electron density map.

    • Build and refine an atomic model of the ribosome-azithromycin complex into the electron density map.[18]

G A Bacterial Cell Culture (e.g., T. thermophilus) B Cell Lysis & Debris Removal A->B C Isolate Crude Ribosomes (Sucrose Cushion Ultracentrifugation) B->C D Purify 70S Ribosomes (Sucrose Density Gradient) C->D E Form Ribosome-Azithromycin Complex D->E F Crystallization (Vapor Diffusion) E->F G X-ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H

Caption: Experimental Workflow for Ribosome-Antibiotic X-ray Crystallography.

Cryo-EM is a powerful alternative to X-ray crystallography, particularly for studying large, dynamic macromolecular assemblies without the need for crystallization.[19][20]

Objective: To visualize the structure of the ribosome in complex with azithromycin in a near-native state.

Methodology:

  • Complex Formation: Prepare the ribosome-azithromycin complex as described for crystallography.

  • Sample Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice, preserving their native structure.

  • Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector. Collect thousands of images, each containing multiple views (particles) of the complex.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to select individual particle images from the micrographs.

    • Align and classify the 2D particle images based on their orientation.

    • Combine the classified 2D images to reconstruct a 3D electron density map of the complex.[21]

    • Fit atomic models of the ribosome and azithromycin into the 3D map to interpret the structure.[22]

Functional Assays

This assay directly measures the effect of azithromycin on protein synthesis in a cell-free system.[23][24]

Objective: To quantify the inhibitory potency of azithromycin by determining its IC₅₀ value.

Methodology:

  • System Preparation: Use a commercial cell-free transcription-translation system (e.g., E. coli S30 extract or a reconstituted PURE system) containing ribosomes, tRNAs, amino acids, enzymes, and an energy source.[25][26]

  • Reaction Setup:

    • Prepare a series of reactions, each containing the cell-free system and a DNA template encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP).[25][26]

    • Add varying concentrations of azithromycin to the reactions. Include a no-drug positive control and a no-template negative control.[25]

  • Incubation: Incubate all reactions at the optimal temperature (e.g., 37°C) to allow for protein synthesis.[25]

  • Signal Detection: After incubation, measure the amount of reporter protein synthesized. For luciferase, add luciferin (B1168401) substrate and measure luminescence. For GFP, measure fluorescence.[23][25]

  • Data Analysis:

    • Subtract the background signal from the negative control.

    • Calculate the percentage of protein synthesis inhibition for each azithromycin concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the azithromycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[25]

G A Prepare Master Mix: Cell-Free Extract, Energy Source, Amino Acids, Reporter DNA B Aliquot Master Mix into Reaction Wells A->B C Add Azithromycin Dilutions (and Controls) B->C D Incubate at 37°C (Allow for Translation) C->D E Add Substrate & Measure Reporter Signal (e.g., Luminescence) D->E F Data Analysis: Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 Value F->G

Caption: Workflow for an In Vitro Translation Inhibition Assay.

Conclusion

The mechanism of action of azithromycin at the ribosomal level is a sophisticated process centered on its high-affinity binding within the nascent peptide exit tunnel of the 50S subunit. Through a two-step binding process, it physically obstructs the path of elongating polypeptides, leading to translational stalling and the inhibition of bacterial protein synthesis. This detailed molecular understanding, derived from advanced structural and functional studies, is paramount for addressing the challenge of antibiotic resistance and provides a rational basis for the design of novel, more effective ribosome-targeting antimicrobials.

References

An In-depth Technical Guide to the Physicochemical Properties of Azithromycin Monohydrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin (B1666446) monohydrate, a widely used macrolide antibiotic. The following sections detail its fundamental characteristics, experimental protocols for analysis, and key mechanisms of action relevant to research and development.

Core Physicochemical Properties

Azithromycin is an azalide, a subclass of macrolide antibiotics, derived from erythromycin.[1] It is known for its stability in acidic conditions, a key advantage for oral administration.[2] The monohydrate is one of the common hydrated forms of azithromycin, and understanding its properties is critical for formulation development, stability assessment, and quality control.

General Properties
PropertyValueSource
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate[3]
Molecular Formula C₃₈H₇₄N₂O₁₃ (Monohydrate)[3]
Molecular Weight 767.0 g/mol (Monohydrate)[3]
Appearance White crystalline powder[1][4]
pKa 5.41[4]
LogP 3.03 - 3.33[4][5]
Thermal Properties

The thermal behavior of azithromycin and its hydrates is crucial for identifying the specific form and assessing its stability. Differential Scanning Calorimetry (DSC) is the primary technique used for this characterization.

PropertyValueNotes
Melting Point (Anhydrous) 113-115 °CAmorphous solid form.[5][6][7]
Melting Point (Monohydrate) ~126 °CDehydration and melting may occur simultaneously.[5][6][8]
Melting Point (Dihydrate) 139-143.7 °CVaries with DSC conditions (e.g., open vs. sealed crucible, heating rate).[1][9]
Solubility Profile

Azithromycin's solubility is a key determinant of its dissolution and bioavailability. It is sparingly soluble in water but shows good solubility in several organic solvents.

SolventSolubilityTemperature (K)Source
Water Practically insoluble / Sparingly solubleAmbient[7]
Ethanol (B145695) ~16 mg/mLAmbient[10]
DMSO ~5 mg/mLAmbient[10]
Dimethylformamide (DMF) ~16 mg/mLAmbient[10]
Ethyl Acetate (B1210297) High278.15 - 323.15[11]
2-Propanone (Acetone) High278.15 - 323.15[11]
Propan-2-ol Moderate278.15 - 323.15[11]
Butan-1-ol Low278.15 - 323.15[11]
Ethanol:PBS (pH 7.2) (1:1) ~0.50 mg/mLAmbient[10]

Note: The solubility in organic solvents like ethyl acetate, acetone, ethanol, propan-2-ol, and butan-1-ol increases with temperature. At a given temperature, the solubility order is generally ethyl acetate > 2-propanone > ethanol > propan-2-ol > butan-1-ol.[11]

Spectroscopic Data
TechniqueWavelength / Peak AssignmentSource
UV-Vis (in Methanol) λmax ≈ 212 nm[12]
FT-IR ~1723 cm⁻¹ (>C=O), ~1187 cm⁻¹ (-C-O-)[13]

Key Mechanisms of Action

Azithromycin exerts its therapeutic effects through both antibacterial and immunomodulatory mechanisms.

Antibacterial Action

The primary antibacterial mechanism involves the inhibition of protein synthesis in susceptible bacteria. Azithromycin binds to the 50S subunit of the bacterial ribosome, interfering with mRNA translation and preventing the translocation step of protein synthesis.[2][3][14]

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) E_site E-site (Exit) Tunnel Nascent Peptide Exit Tunnel Block Inhibition of Translocation Tunnel->Block Blocks passage AZM Azithromycin AZM->Tunnel Binds Protein_Synth Bacterial Protein Synthesis Block->Protein_Synth Growth_Inhibition Bacterial Growth Inhibition / Cell Death Protein_Synth->Growth_Inhibition

Caption: Azithromycin's antibacterial mechanism of action.

Immunomodulatory Effects

Azithromycin also possesses significant anti-inflammatory and immunomodulatory properties.[2][15] It can modulate the activity of various immune cells and suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[15][16][17]

G cluster_pathways Intracellular Signaling AZM Azithromycin IKB_degradation IκBα Degradation AZM->IKB_degradation Inhibits AP1_activation AP-1 Activation AZM->AP1_activation Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKB_degradation Stimulus->AP1_activation NFKB_activation NF-κB Activation IKB_degradation->NFKB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFKB_activation->Cytokines AP1_activation->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Azithromycin's key immunomodulatory signaling pathways.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound. The protocol is adapted from guidelines provided by the World Health Organization (WHO).[18][19]

  • Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[19] Pharmacopoeial buffers are recommended.

  • Sample Preparation: Add an excess amount of azithromycin monohydrate powder to vials containing a known volume of the prepared buffer solutions. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: Accurately dilute the resulting supernatant and determine the concentration of dissolved azithromycin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

  • Solid Phase Analysis: It is recommended to analyze the remaining solid material (e.g., by DSC or XRD) to confirm that the solid form has not changed (e.g., converted to a different hydrate) during the experiment.[8][19]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and purity.[21][22]

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample under a controlled nitrogen purge at a specified heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or dehydration, appear as peaks. The peak onset or maximum temperature is used to determine the melting point or transition temperature.[23][24] The area under the peak corresponds to the enthalpy of the transition.

Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact drug from its degradation products.[25][26]

G start Start: Method Development stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress optimize Optimize Chromatography (Column, Mobile Phase, Flow Rate, Temp.) stress->optimize Analyze Samples validate Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) optimize->validate stability Apply to Stability Study (Long-term & Accelerated) validate->stability finish End: Validated Stability-Indicating Method stability->finish

Caption: Workflow for a stability-indicating HPLC method.

  • Forced Degradation Studies: Subject azithromycin to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light to generate potential degradation products.[25][27][28][29] The major degradation product in acidic and alkaline conditions is often decladinosylazithromycine.[25]

  • Chromatographic Conditions Development:

    • Column: A reverse-phase column, such as an Xterra RP C18 (or equivalent), is commonly used.[25][30]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 14 mM disodium (B8443419) hydrogen phosphate, pH 10.5) and organic solvents (e.g., methanol, acetonitrile) is typical.[25][30] An isocratic elution is often sufficient.

    • Detection: UV detection at a wavelength around 210-215 nm is standard.[25][26]

    • Temperature: The column is often heated (e.g., to 50-60 °C) to improve peak shape and resolution.[25][31]

  • Method Validation: Validate the developed method according to ICH guidelines. This involves assessing specificity (ensuring degradation products do not interfere with the main peak), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[31]

  • Application: Once validated, the method can be used to analyze the stability of this compound in bulk form or in finished pharmaceutical products under various storage conditions.[32]

References

The Genesis of a Modern Antibiotic: A Technical History of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Zagreb, Croatia, 1980. In the research laboratories of the pharmaceutical company Pliva, a team of scientists led by Dr. Slobodan Đokić, and including Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, achieved a breakthrough in antibiotic development.[1][2][3] Their work culminated in the synthesis of azithromycin (B1666446), a novel macrolide antibiotic that would go on to become one of the world's best-selling drugs. This technical guide delves into the discovery and development of azithromycin, detailing the experimental protocols, quantitative data, and the scientific rationale that underpinned its creation.

From Erythromycin (B1671065) to a New Class of Antibiotics: The Azalides

The story of azithromycin begins with its predecessor, erythromycin. While an effective antibiotic, erythromycin suffered from instability in the acidic environment of the stomach and a relatively narrow spectrum of activity. The Pliva team sought to overcome these limitations through rational drug design. Their innovative approach involved a chemical modification of the erythromycin A lactone ring, a 14-membered ring, by inserting a nitrogen atom. This created a new 15-membered ring structure, giving birth to a new class of macrolides known as azalides.[4][5] Azithromycin was the first of this new class.[5]

This structural alteration conferred several key advantages. The introduction of the nitrogen atom increased the compound's stability in acidic conditions, allowing for oral administration without significant degradation.[6] Furthermore, this change broadened the antibiotic's spectrum of activity, particularly against Gram-negative bacteria.[4]

The Synthesis of Azithromycin: A Step-by-Step Experimental Protocol

The original synthesis of azithromycin from erythromycin A was a multi-step process involving several key chemical reactions. The following is a detailed description of the experimental protocol, based on the methods described in the scientific literature and patents of the time.[5][7][8]

Step 1: Oximation of Erythromycin A

The first step in the synthesis is the conversion of the C9 ketone group of erythromycin A into an oxime.

  • Methodology: Erythromycin A is dissolved in a suitable solvent, typically methanol (B129727). An excess of hydroxylamine (B1172632) hydrochloride is added, followed by a base such as sodium bicarbonate or sodium hydroxide (B78521) solution to neutralize the hydrochloric acid and liberate the free hydroxylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The resulting erythromycin A oxime is then isolated by precipitation and filtration.[5][7]

Step 2: Beckmann Rearrangement of Erythromycin A Oxime

This crucial step involves the rearrangement of the oxime to form an imino ether, expanding the lactone ring from 14 to 15 members.

  • Methodology: The erythromycin A oxime is dissolved in an acetone-water mixture. A sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, is added as the rearranging agent in the presence of a base like sodium bicarbonate. The reaction is typically carried out at a controlled low temperature (e.g., 0-5 °C) and stirred for a specific period. The product, an imino ether, is then extracted and purified.[4][5]

Step 3: Reduction of the Imino Ether

The imino ether is then reduced to yield 9-deoxo-9a-aza-9a-homoerythromycin A, the immediate precursor to azithromycin.

  • Methodology: The purified imino ether is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and crystallization.[9]

Step 4: N-methylation via Eschweiler-Clarke Reaction

The final step is the methylation of the newly introduced nitrogen atom in the lactone ring to produce azithromycin.

  • Methodology: The 9-deoxo-9a-aza-9a-homoerythromycin A is subjected to the Eschweiler-Clarke reaction. This involves treating the amine with an excess of formaldehyde (B43269) and formic acid. The reaction is typically heated to reflux for several hours. The formic acid acts as both a reducing agent and a catalyst. After the reaction is complete, the mixture is cooled, and the azithromycin is isolated by extraction and purified by crystallization.[8][10]

Experimental Workflow for the Synthesis of Azithromycin

G cluster_0 Synthesis of Azithromycin Erythromycin A Erythromycin A Erythromycin A Oxime Erythromycin A Oxime Erythromycin A->Erythromycin A Oxime Oximation (Hydroxylamine HCl, Base) Imino Ether Imino Ether Erythromycin A Oxime->Imino Ether Beckmann Rearrangement (Sulfonyl Chloride, Base) 9-deoxo-9a-aza-9a-homoerythromycin A 9-deoxo-9a-aza-9a-homoerythromycin A Imino Ether->9-deoxo-9a-aza-9a-homoerythromycin A Reduction (Sodium Borohydride) Azithromycin Azithromycin 9-deoxo-9a-aza-9a-homoerythromycin A->Azithromycin Eschweiler-Clarke Methylation (Formaldehyde, Formic Acid)

A flowchart of the key steps in the chemical synthesis of azithromycin.

Mechanism of Action: Halting Bacterial Protein Synthesis

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6] It binds to the 50S subunit of the bacterial ribosome, specifically near the polypeptide exit tunnel.[11] This binding action interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis.[6] This mechanism is bacteriostatic, meaning it prevents the bacteria from multiplying, allowing the host's immune system to clear the infection.

Pharmacokinetic Profile: A Key to Clinical Success

One of the most remarkable features of azithromycin is its unique pharmacokinetic profile, which contributes significantly to its clinical efficacy and patient compliance.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of azithromycin from early clinical studies.

ParameterValueReference
Bioavailability~37%
Time to Peak Plasma Concentration (Tmax)2-3 hours[12]
Plasma Protein Binding7-51% (concentration-dependent)
Elimination Half-life~68 hours[6]
Volume of Distribution~31 L/kg
Primary Route of EliminationBiliary excretion[6]

Note: These values are approximate and can vary depending on the patient population and study design.

The long elimination half-life and high volume of distribution are particularly noteworthy. Azithromycin is rapidly and extensively distributed into tissues, achieving concentrations in tissues and phagocytic cells that are many times higher than in the plasma.[13][14] This high tissue penetration and long half-life allow for once-daily dosing and shorter treatment courses, a significant advantage over many other antibiotics.[15]

In Vitro Activity: A Broad Spectrum of Efficacy

Early in vitro studies demonstrated the broad spectrum of activity of azithromycin against a range of common pathogens. The following table presents the minimum inhibitory concentrations required to inhibit the growth of 90% of organisms (MIC90) for key respiratory pathogens.

OrganismMIC90 (µg/mL)Reference
Streptococcus pneumoniae0.12 - 0.25[16][17]
Haemophilus influenzae0.5 - 2.0[16][18]
Moraxella catarrhalis≤0.06 - 0.12[8]
Mycoplasma pneumoniae≤0.01[15]
Chlamydia pneumoniae0.125[15]

These data from early studies highlighted azithromycin's potent activity against both typical and atypical respiratory pathogens.

Beyond Antibacterial Action: The Immunomodulatory Effects of Azithromycin

In addition to its direct antibacterial activity, azithromycin has been shown to possess significant immunomodulatory properties. These effects are thought to contribute to its clinical efficacy, particularly in chronic inflammatory airway diseases. The primary mechanisms of its immunomodulatory action involve the inhibition of key inflammatory signaling pathways.

Inhibition of NF-κB and STAT1 Signaling Pathways

Azithromycin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[1][5][19]

  • NF-κB Pathway: Azithromycin inhibits the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][19]

  • STAT1 Pathway: Azithromycin has also been shown to decrease the phosphorylation of STAT1, a key step in its activation. This further contributes to the reduction of the inflammatory response.[5][19]

Immunomodulatory Signaling Pathways Inhibited by Azithromycin

G cluster_0 NF-κB Signaling Pathway cluster_1 STAT1 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription Azithromycin_NFkB Azithromycin Azithromycin_NFkB->IKK Complex Inhibits Interferons Interferons JAK JAK Interferons->JAK STAT1 STAT1 JAK->STAT1 Activates Phosphorylation Phosphorylation STAT1->Phosphorylation Dimerization & Nuclear Translocation Dimerization & Nuclear Translocation Phosphorylation->Dimerization & Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Dimerization & Nuclear Translocation->Inflammatory Gene Expression Azithromycin_STAT1 Azithromycin Azithromycin_STAT1->Phosphorylation Inhibits

Azithromycin's inhibitory effects on key inflammatory signaling pathways.

Conclusion: A Legacy of Innovation

The discovery and development of azithromycin represent a landmark achievement in medicinal chemistry and pharmaceutical sciences. Through a rational approach to drug design, the scientists at Pliva successfully addressed the shortcomings of an existing antibiotic to create a new class of drugs with superior properties. The unique chemical structure of azithromycin not only enhanced its stability and broadened its antibacterial spectrum but also endowed it with a favorable pharmacokinetic profile and potent immunomodulatory effects. This combination of attributes has made azithromycin a cornerstone of infectious disease treatment for decades, a testament to the ingenuity and perseverance of its discoverers.

References

azithromycin monohydrate crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Azithromycin (B1666446) Monohydrate

Introduction

Azithromycin, a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1] In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they directly influence bioavailability, stability, and manufacturability. Azithromycin is known to exist in multiple crystalline forms, including various hydrates and solvates, a phenomenon known as polymorphism and pseudopolymorphism.[2][3]

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of azithromycin monohydrate. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, characterization methodologies, and a summary of the known polymorphic forms. Understanding these solid-state characteristics is critical for ensuring the quality, consistency, and efficacy of azithromycin drug products.

Crystal Structure of this compound

This compound is particularly known for its ability to form a variety of isostructural crystals, where different solvent molecules can be incorporated into an identical crystal lattice framework.[2] This leads to the formation of numerous pseudopolymorphs, primarily solvates of the monohydrate.

Many of these monohydrate solvates belong to a monoclinic crystal system with the space group P2₁, as detailed in Table 1.[4][5] The crystal structure consists of azithromycin molecules and a water molecule, with additional space in the lattice to accommodate various solvent molecules.[2] This versatility in forming solvates is a key characteristic of azithromycin's solid-state chemistry.[2]

Table 1: Crystallographic Data for a Representative this compound Polymorph

ParameterValueReference
Crystal SystemMonoclinic[5]
Space GroupP2₁[4][5]
a16.052 Å - 16.3±0.3 Å[4][5]
b16.102 Å - 16.2±0.3 Å[4][5]
c18.412 Å - 18.4±0.3 Å[4][5]
β109.15° - 109±2°[4][5]
Cell Volume (V)4495.8 ų[5]

Note: The values represent a common family of isostructural monohydrate solvates. Minor variations exist between different solvates.

Polymorphism and Pseudopolymorphism of Azithromycin

The crystalline forms of azithromycin are extensive and have been classified into different families based on their crystal structures.[4] Family I forms are generally monohydrate solvates belonging to the monoclinic P2₁ space group, while Family II forms are orthorhombic (P2₁2₁2₁).[4] The term "pseudopolymorphism" is often used to describe the different solvates, as they contain different solvent molecules within a similar crystal lattice.[2][3]

Table 2 summarizes various known crystal forms of azithromycin, many of which are monohydrate solvates.

Table 2: Summary of Azithromycin Crystal Forms (Polymorphs and Pseudopolymorphs)

FormStoichiometric FormulaDescriptionCrystal Family / Space Group
Form C C₃₈H₇₂N₂O₁₂·H₂OMonohydrateFamily II / P2₁2₁2₁
Form D C₃₈H₇₂N₂O₁₂·H₂O·C₆H₁₂Monohydrate monocyclohexane solvateFamily II / P2₁2₁2₁
Form E C₃₈H₇₂N₂O₁₂·H₂O·C₄H₈OMonohydrate mono-tetrahydrofuran solvateFamily II / P2₁2₁2₁
Form F C₃₈H₇₂N₂O₁₂·H₂O·0.5C₂H₅OHMonohydrate hemi-ethanol solvateFamily I / P2₁
Form G C₃₈H₇₂N₂O₁₂·1.5H₂OSesquihydrateFamily I / P2₁
Form H C₃₈H₇₂N₂O₁₂·H₂O·C₃H₈O₂Monohydrate hemi-1,2-propanediol solvateFamily I / P2₁
Form J C₃₈H₇₂N₂O₁₂·H₂O·0.5C₃H₇OHMonohydrate hemi-n-propanol solvateFamily I / P2₁
Form M C₃₈H₇₂N₂O₁₂·H₂O·0.5C₃H₇OHMonohydrate hemi-isopropanol solvateFamily I / P2₁
Form P C₃₈H₇₂N₂O₁₂·H₂O·0.5C₅H₁₂OMonohydrate hemi-n-pentanol solvateFamily I / P2₁
Form Q C₃₈H₇₂N₂O₁₂·H₂O·0.5C₄H₈OMonohydrate hemi-tetrahydrofuran solvateDistinct from Family I & II
Form R C₃₈H₇₂N₂O₁₂·H₂O·C₅H₁₂OMonohydrate mono-methyl tert-butyl ether solvateFamily II / P2₁2₁2₁

Data sourced from patents US6977243B2 and US7307156B2.[4][6][7]

Azithromycin_Polymorph_Classification Azithromycin Crystal Form Classification cluster_family1 Family I (Monoclinic P2₁) cluster_family2 Family II (Orthorhombic P2₁2₁2₁) cluster_other Other F Form F (hemi-ethanol solvate) G Form G (sesquihydrate) H Form H (hemi-1,2-propanediol solvate) J Form J (hemi-n-propanol solvate) M Form M (hemi-isopropanol solvate) P Form P (hemi-n-pentanol solvate) C Form C D Form D (monocyclohexane solvate) E Form E (mono-THF solvate) R Form R (mono-MTBE solvate) Q Form Q (hemi-THF solvate) Azithromycin Azithromycin Crystal Forms Azithromycin->Q FamilyI_node Azithromycin->FamilyI_node Isostructural Group FamilyII_node Azithromycin->FamilyII_node Isostructural Group

Caption: Logical classification of azithromycin crystal forms into families.

Experimental Protocols for Characterization

A multi-technique approach is essential for the unambiguous characterization of azithromycin's polymorphic and pseudopolymorphic forms.

X-Ray Powder Diffraction (XRPD)
  • Methodology: XRPD analysis is performed using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). Samples are lightly packed into a sample holder and scanned over a 2θ range, typically from 2° to 40°. The resulting diffraction pattern is a fingerprint of the crystalline solid.

  • Data Interpretation: Each crystalline form produces a unique diffraction pattern characterized by the position (2θ) and intensity of the peaks.[8] These patterns are used to identify known forms or characterize new ones. For example, the characteristic X-ray diffraction pattern of one crystalline form of azithromycin showed a main peak at a 2θ value of about 10°, with other significant peaks at approximately 9.5°, 12°, 15.5°, 16.5°, 17.5°, and 18.8°.[8]

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC) Methodology: A sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The analysis is run under a nitrogen purge (e.g., 80 mL/min) with a constant heating rate, commonly 10 °C/min, over a temperature range such as 0 °C to 250 °C.[9] A sealed empty pan is used as a reference.

  • DSC Data Interpretation: The DSC thermogram reveals thermal events such as melting, dehydration, and desolvation as endothermic or exothermic peaks. For this compound, a single endothermic peak may be observed, which can correspond to simultaneous dehydration and melting.[5][10] The melting range for azithromycin crystals has been reported between 113 °C and 115 °C.[9] Another study observed a sharp endothermic peak between 109.45 °C and 127.77 °C.[11]

  • Thermogravimetric Analysis (TGA) Methodology: TGA measures the change in mass of a sample as a function of temperature. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a specific rate (e.g., 10-30 °C/min) over a temperature range like 20 °C to 900 °C.[3][12]

  • TGA Data Interpretation: TGA is used to quantify the water and solvent content in the crystal.[10] A weight loss of approximately 4.2% at around 100 °C is indicative of the evaporation of water from the monohydrate form.[12]

Vibrational Spectroscopy (FT-IR and Raman)
  • Fourier-Transform Infrared (FT-IR) Spectroscopy Methodology: An FT-IR spectrum is typically obtained using a KBr disc method.[9] The sample is mixed with potassium bromide and compressed into a pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • FT-IR Data Interpretation: The IR spectrum shows absorption bands corresponding to specific molecular vibrations. Differences in the crystal lattice and intermolecular hydrogen bonding between polymorphs can lead to shifts in peak positions and changes in peak shapes.

  • Raman Spectroscopy Methodology: A sample is analyzed using a Raman spectrometer. The technique involves irradiating the sample with a monochromatic laser and detecting the scattered light.

  • Raman Data Interpretation: Raman spectroscopy provides information on the vibrational modes of the molecule. It is highly sensitive to the crystallographic structure. Characteristic Raman spectral features for azithromycin have been identified at 1454, 1042, 963, 908, 811, 774, 731, 612, and 403 cm⁻¹.[13][14] The sharp peak at approximately 1454 cm⁻¹ is attributed to the stretching modes of the ether vibration.[14]

Experimental_Workflow cluster_input Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Interpretation & Characterization Sample Azithromycin Monohydrate Sample XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Spectroscopy Vibrational Spectroscopy (FT-IR, Raman) Sample->Spectroscopy ssNMR Solid-State NMR (ssNMR) Sample->ssNMR Structure Crystal Structure (Lattice Parameters) XRPD->Structure Thermal Thermal Properties (Melting, Desolvation) DSC->Thermal Composition Stoichiometry (Water/Solvent Content) TGA->Composition Fingerprint Spectroscopic Fingerprint Spectroscopy->Fingerprint ssNMR->Fingerprint FinalID Polymorph Identification & Purity Assessment Structure->FinalID Thermal->FinalID Composition->FinalID Fingerprint->FinalID

Caption: Experimental workflow for azithromycin polymorph characterization.

Mechanism of Action

While this guide focuses on the solid-state chemistry of azithromycin, it is pertinent to mention its mechanism of action. Azithromycin functions by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible microorganisms, which interferes with the translocation step of protein synthesis.[1] This action prevents the bacteria from growing and ultimately leads to cell death.[1]

Azithromycin_MoA cluster_drug Drug Action cluster_bacterium Bacterial Cell cluster_outcome Result AZM Azithromycin Ribosome 50S Ribosomal Subunit AZM->Ribosome Binds to Inhibition Inhibition AZM->Inhibition Translocation Peptide Translocation Ribosome->Translocation ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis Growth Bacterial Growth & Proliferation ProteinSynthesis->Growth CellDeath Cell Death Growth->CellDeath Prevention leads to Inhibition->Translocation Inhibition->ProteinSynthesis Inhibition->Growth

Caption: Mechanism of action of azithromycin in bacterial cells.

Conclusion

The solid-state chemistry of this compound is complex, characterized by a remarkable propensity to form a wide array of pseudopolymorphic forms, primarily as isostructural solvates. These forms have been categorized into distinct crystal families, each with unique physicochemical properties. The comprehensive characterization of these forms is essential for drug development and requires the synergistic use of multiple analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy. A thorough understanding and control of azithromycin's polymorphism are critical for ensuring the development of a stable, safe, and effective pharmaceutical product.

References

The Immunomodulatory Landscape of Azithromycin: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of azithromycin (B1666446) as observed in in-vitro studies. Azithromycin, a macrolide antibiotic, has demonstrated significant effects on the function and phenotype of various immune cells, independent of its antimicrobial properties. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Immunomodulatory Actions of Azithromycin

Azithromycin exerts pleiotropic effects on the innate and adaptive immune systems. In vitro evidence predominantly points towards a role in dampening excessive inflammation and promoting a pro-resolution phenotype in immune cells. Key observed effects include:

  • Macrophage Polarization: A consistent finding is the skewing of macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory and tissue-reparative M2 phenotype.[1][2][3]

  • Cytokine Modulation: Azithromycin significantly alters the cytokine profile of various immune cells, generally characterized by the suppression of pro-inflammatory cytokines and, in some cases, the enhancement of anti-inflammatory mediators.[4][5]

  • Neutrophil Function Modulation: It influences several aspects of neutrophil biology, including the induction of apoptosis, modulation of the oxidative burst, and enhancement of phagocytosis.

  • Lymphocyte Activity Regulation: Azithromycin has been shown to impact T-cell and Natural Killer (NK) cell functions, primarily through the inhibition of activation and effector functions.[4]

Quantitative Analysis of Azithromycin's In-Vitro Immunomodulatory Effects

The following tables summarize the quantitative data from various in-vitro studies, providing a comparative overview of azithromycin's impact on different immune cell parameters.

Table 1: Effects of Azithromycin on Macrophage and Monocyte Phenotype and Function
ParameterCell TypeStimulusAzithromycin ConcentrationObserved EffectReference(s)
M1 Markers
IL-1β, CCL-2, TNF-α ExpressionAlveolar Macrophages (CF and WT mice)M1 polarization1 mg/LSignificant reduction in expression.[5][6]
CD80 ExpressionImitated SLE MacrophagesALD-DNANot specifiedDecreased from 58.17% to 25.9%.[7]
M2 Markers
CD209+ M2 MacrophagesHuman Monocyte-Derived Macrophages (MDMs) from CF patientsIL-13Not specifiedIncreased percentage of CD209+ cells.[8]
CD206 ExpressionImitated SLE MacrophagesALD-DNANot specifiedIncreased from 61.30% to 81.33%.[7]
Arginase-1, Fizz-1, Ym-1, IL-10 mRNAImitated SLE MacrophagesALD-DNANot specifiedUpregulated expression.[7]
Cytokine Production
IL-6 ProductionC. pneumoniae-infected HepG2 cellsC. pneumoniae0.016 µg/mLDecreased from 2667 pg/mL to 1516 pg/mL.[9]
0.125 µg/mLDecreased to 871 pg/mL.[9]
1 µg/mLDecreased to 752 pg/mL.[9]
IL-6 and IL-10 ReleaseLPS-stimulated Human MDMs (HC and CF)LPSNot specifiedSignificantly increased release.[8]
TNF-α ProductionLPS-stimulated whole blood (Sarcoidosis patients)LPS (1µg/ml)250mg daily (in vivo dosing)Increased from 1782 pg/ml to 3697 pg/ml after 1 month.[10]
IL-12 and IL-6 ProductionJ774 murine macrophagesIFNγ + LPS15-30 µMSignificantly decreased production.[1]
IL-10 ProductionJ774 murine macrophagesIFNγ + LPS15-30 µMIncreased production.[1]
IL-12 and IL-10 ProductionBMDMsLPS + IFNγ10 or 30 µMDecreased IL-12 and increased IL-10.[3]
Phagocytosis
Phagocytosis of apoptotic epithelial cellsAlveolar Macrophages (COPD patients)-500 ng/mL68% improvement.
Phagocytosis of apoptotic neutrophilsAlveolar Macrophages (COPD patients)-500 ng/mL38% improvement.
P. aeruginosa uptake and killingHuman MDMs (HC and CF)-Not specifiedSignificant increase.[8]
Table 2: Effects of Azithromycin on Neutrophil Function
ParameterCell TypeStimulusAzithromycin ConcentrationObserved EffectReference(s)
Apoptosis Human PMNsNoneNot specifiedIncreased to 10.27% after 1h (vs. 2.19% in control).[11][12]
Oxidative Burst Human NeutrophilsPMANot specifiedTime-dependent antioxidant effect; IC50 of 856 µg/mL at 15 min and 30 µg/mL at 4h.
Phagocytosis
Phagocytosis of S. aureusHuman NeutrophilsS. aureusNot specifiedTime-dependent enhancement.
Table 3: Effects of Azithromycin on Lymphocyte Function
ParameterCell TypeStimulusAzithromycin ConcentrationObserved EffectReference(s)
T-Cell Proliferation Human CD4+ T-cellsanti-CD3/anti-CD282.5 mg/LSignificant reduction in proliferation.[13]
10 mg/LReduced proliferation rate to a median of 0.45.[13]
40 mg/LStrongly reduced proliferation (median rate of 0.10).[13]
NK Cell Function
Cytotoxicity against K562 cellsPrimary Human NK cellsIL-15Not specifiedDose-dependent inhibition.[14]
Perforin ExpressionCD16+CD56+ NK subsetsIL-15Not specifiedDown-regulation of expression.[14]
IFN-γ and TNF-α ProductionNK-92 cell line-Not specifiedDose-dependent inhibition.[14]

Key Signaling Pathways Modulated by Azithromycin

Azithromycin's immunomodulatory effects are underpinned by its influence on critical intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the primary pathways affected.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Azithromycin is a known inhibitor of the NF-κB pathway, a central regulator of inflammatory gene expression.[4][15] It primarily acts by preventing the nuclear translocation of the p65 subunit.[2]

NF_kappaB_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_inhibition Inhibitory Complex cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Proteasomal\nDegradation Proteasomal Degradation IkappaB->Proteasomal\nDegradation Ubiquitination & Degradation NFkappaB_nucleus Active NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation Azithromycin Azithromycin Azithromycin->IKK_complex Inhibits DNA DNA (κB sites) NFkappaB_nucleus->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes Induces

Caption: Azithromycin inhibits the NF-κB signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Azithromycin has been shown to suppress T-cell activation by modulating the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][16][17][18][19]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., IL-2) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (mTOR, Raptor, GβL) Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Cell_Growth Protein Synthesis & Cell Proliferation S6K1->Cell_Growth fourE_BP1->Cell_Growth Inhibits Azithromycin Azithromycin Azithromycin->mTORC1 Inhibits

Caption: Azithromycin's inhibitory effect on the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the immunomodulatory effects of azithromycin.

Macrophage Polarization Assay

This protocol details the in-vitro differentiation and polarization of macrophages to assess the influence of azithromycin on their phenotype.

1. Cell Culture and Differentiation:

  • Cell Line: Murine macrophage cell line J774A.1 or human monocyte cell line THP-1 are commonly used. Alternatively, primary human monocytes can be isolated from peripheral blood mononuclear cells (PBMCs).

  • Culture Medium: For J774A.1, use DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For THP-1, use RPMI-1640 with the same supplements.

  • Differentiation (for THP-1): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100-200 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours before polarization.

2. Macrophage Polarization:

  • Plate the differentiated macrophages at a density of 1x10^6 cells/mL in a 24-well plate.

  • M1 Polarization (Pro-inflammatory): Add 20 ng/mL of IFN-γ and 100 ng/mL of LPS to the culture medium.

  • M2 Polarization (Anti-inflammatory): Add 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the culture medium.

  • Azithromycin Treatment: In parallel, treat cells with the desired concentrations of azithromycin (typically ranging from 1 to 50 µM) concurrently with the polarizing stimuli. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Analysis:

  • Gene Expression Analysis (qPCR): Harvest the cells, extract RNA, and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1 (CD206), CCL18).

  • Protein Analysis (ELISA/Flow Cytometry): Collect the culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-10, IL-12) by ELISA. Harvest the cells and stain for surface markers such as CD80 (M1) and CD206 (M2) for analysis by flow cytometry.[7]

Macrophage_Polarization_Workflow cluster_prep Cell Preparation cluster_polarization Polarization (24-48h) cluster_analysis Analysis start Start: Monocytes (e.g., THP-1) differentiate Differentiate with PMA (24-48h) start->differentiate macrophages Adherent Macrophages differentiate->macrophages M1 M1 Polarization: IFN-γ + LPS macrophages->M1 M2 M2 Polarization: IL-4 + IL-13 macrophages->M2 AZM_treat Azithromycin Treatment (Concurrent) M1->AZM_treat M2->AZM_treat qPCR Gene Expression (qPCR) (M1/M2 markers) AZM_treat->qPCR ELISA Cytokine Profile (ELISA) (Supernatant) AZM_treat->ELISA Flow Surface Markers (Flow Cytometry) (CD80, CD206) AZM_treat->Flow

Caption: Experimental workflow for in-vitro macrophage polarization assay.

Neutrophil Phagocytosis Assay

This protocol describes a flow cytometry-based method to quantify the phagocytosis of bacteria by neutrophils in the presence of azithromycin.

1. Preparation of Reagents and Cells:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Bacterial Labeling: Label bacteria (e.g., Staphylococcus aureus) with a fluorescent dye such as FITC or pHrodo Green according to the manufacturer's instructions.

  • Opsonization: Opsonize the fluorescently labeled bacteria by incubating them with human serum or purified IgG.

2. Phagocytosis Assay:

  • Resuspend isolated neutrophils in appropriate buffer (e.g., HBSS with Ca2+/Mg2+).

  • Pre-incubate neutrophils with various concentrations of azithromycin or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the opsonized fluorescent bacteria to the neutrophil suspension at a defined multiplicity of infection (MOI), typically ranging from 10:1 to 50:1 (bacteria:neutrophil).

  • Incubate the mixture at 37°C for a set time course (e.g., 15, 30, 60 minutes) to allow for phagocytosis. Place a control sample on ice to prevent phagocytosis.

3. Quenching and Analysis:

  • Stop the phagocytosis by placing the samples on ice.

  • Add a quenching agent, such as trypan blue, to quench the fluorescence of extracellular (adherent but not internalized) bacteria.

  • Analyze the samples by flow cytometry. Gate on the neutrophil population based on forward and side scatter characteristics.

  • Quantify phagocytosis by measuring the percentage of fluorescent neutrophils (neutrophils that have engulfed bacteria) and the mean fluorescence intensity (MFI) of the positive population (indicating the number of bacteria per neutrophil).

CD4+ T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of CD4+ T-cells in response to stimulation and treatment with azithromycin.

1. Cell Preparation and Staining:

  • Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Resuspend the purified CD4+ T-cells at 1x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

  • Wash the cells 2-3 times with complete medium to remove excess CFSE.

2. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled CD4+ T-cells in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 1-2x10^5 cells/well.

  • Treat the cells with the desired concentrations of azithromycin or a vehicle control.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies (plate-bound or soluble) or a specific antigen.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS.

  • If desired, stain with antibodies against other cell surface markers (e.g., CD25, CD69) and a viability dye.

  • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Analyze the data by gating on the live, single CD4+ T-cell population. Proliferation is visualized as a series of peaks in the CFSE histogram, with each successive peak representing a cell division and having half the fluorescence intensity of the preceding peak.

  • Quantify proliferation by determining the percentage of divided cells and the proliferation index.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic activity of NK cells against a target cell line in the presence of azithromycin.

1. Preparation of Effector and Target Cells:

  • Effector Cells (NK cells): Isolate primary NK cells from PBMCs or use an NK cell line (e.g., NK-92).

  • Target Cells: Use a susceptible target cell line, such as K562 cells. Label the target cells with a fluorescent dye like Calcein-AM or CFSE for identification by flow cytometry.[11][12][14][20]

2. Cytotoxicity Assay:

  • Plate the labeled target cells in a 96-well U-bottom plate at a density of 1x10^4 cells/well.

  • Pre-incubate the effector NK cells with different concentrations of azithromycin or a vehicle control for a specified period (e.g., 1-4 hours).

  • Add the pre-treated NK cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Include control wells with target cells only (spontaneous release) and target cells with a lysis agent like Triton X-100 (maximum release).

  • Co-culture the effector and target cells for 4 hours at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • After incubation, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD, to each well.

  • Analyze the samples on a flow cytometer.

  • Gate on the target cell population based on their fluorescent label (e.g., Calcein-AM or CFSE).

  • Within the target cell gate, determine the percentage of dead cells by their uptake of the viability dye (e.g., PI-positive or 7-AAD-positive).

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] * 100

This technical guide provides a foundational understanding of the in-vitro immunomodulatory effects of azithromycin. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of immunomodulation. It is crucial to note that in-vitro findings may not always directly translate to in-vivo efficacy, and further studies are warranted to fully elucidate the clinical implications of these observations.

References

In-Vitro Susceptibility of Azithromycin Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro susceptibility of azithromycin (B1666446) monohydrate, a macrolide antibiotic. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, common susceptibility testing protocols, and a summary of its activity against a range of clinically relevant bacteria.

Core Concepts: Mechanism of Action and Resistance

Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2][3] It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides.[1][2][3] This action ultimately halts the growth and replication of the bacteria.

Bacterial resistance to azithromycin can emerge through several mechanisms. The most common include modification of the ribosomal target site, often through methylation, which reduces the binding affinity of the drug. Another significant mechanism is the active efflux of the drug from the bacterial cell by specific pump proteins.[4]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in-vitro susceptibility of bacteria to azithromycin are crucial for consistent and reliable results. The two most widely accepted methods are broth microdilution and disk diffusion, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Detailed Methodology:

  • Preparation of Azithromycin Stock Solution: Accurately weigh a sufficient amount of azithromycin monohydrate powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution. Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a working solution at a concentration twice the highest desired final concentration in the microplate.

  • Preparation of Microdilution Plates: Using a multichannel pipette, dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the working azithromycin solution to the first well of each row, resulting in the highest test concentration. Mix thoroughly by pipetting up and down. Transfer 50 µL from the first well to the second well to create a two-fold serial dilution. Repeat this process across the plate to the desired final concentration. Discard 50 µL from the last well to ensure a final volume of 50 µL in each well.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should be further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will also dilute the antibiotic concentration to the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of azithromycin at which there is no visible growth (turbidity) of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Azithromycin Stock Solution E Perform Serial Dilution of Azithromycin A->E B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension for Final Inoculum B->C F Inoculate Plate with Bacterial Suspension C->F D Dispense Broth to 96-Well Plate D->E E->F G Incubate Plate (35°C, 16-20h) F->G H Read MIC (Lowest concentration with no visible growth) G->H

Workflow for Broth Microdilution MIC Testing.
Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Detailed Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in step 4 of the Broth Microdilution protocol, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Azithromycin Disk: Aseptically apply a 15-µg azithromycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply 15-µg Azithromycin Disk B->C D Incubate Plate (35°C, 16-20h) C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S/I/R) E->F

Workflow for Disk Diffusion Susceptibility Testing.

In-Vitro Susceptibility Data

The following tables summarize the in-vitro activity of azithromycin against a variety of common bacterial pathogens as determined by the broth microdilution method. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: In-Vitro Activity of Azithromycin against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus-0.25-1.0>256≤0.06->256
Streptococcus pneumoniae-0.06-0.2516->256≤0.015->256
Streptococcus pyogenes-0.06-0.120.12-0.25≤0.03-≥8
Enterococcus faecalis-1.0-4.0>1280.25->128

Table 2: In-Vitro Activity of Azithromycin against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Haemophilus influenzae-0.5-2.01.0-4.0≤0.015-8
Moraxella catarrhalis-≤0.03-0.12≤0.03-0.25≤0.03-0.5
Neisseria gonorrhoeae-0.251.0≤0.002-≥256
Escherichia coli-2.0-8.0>1280.25->128
Salmonella Typhi150482-32

Note: The number of isolates for some species was not specified in the provided search results. Data is compiled from various sources and susceptibility patterns can vary by geographic location and time.

Quality Control

For accurate and reproducible susceptibility testing, the inclusion of quality control (QC) strains with known MIC or zone diameter ranges is mandatory. The following table provides the CLSI-recommended QC ranges for azithromycin.

Table 3: Quality Control Ranges for Azithromycin Susceptibility Testing

Quality Control StrainTest MethodAzithromycin ConcentrationAcceptable Range
Staphylococcus aureus ATCC 29213Broth Microdilution-0.25-1.0 µg/mL
Enterococcus faecalis ATCC 29212Broth Microdilution-1.0-4.0 µg/mL
Escherichia coli ATCC 25922Broth Microdilution-2.0-8.0 µg/mL
Staphylococcus aureus ATCC 25923Disk Diffusion15 µg21-26 mm

Signaling Pathways and Logical Relationships

Azithromycin's Core Mechanism of Action

The primary antibacterial action of azithromycin is the inhibition of protein synthesis, a critical process for bacterial survival.

Mechanism_of_Action A Azithromycin B Bacterial 50S Ribosomal Subunit A->B targets C Binding to 23S rRNA in the peptide exit tunnel B->C leads to D Inhibition of Peptide Translocation C->D results in E Cessation of Protein Synthesis D->E causes F Bacteriostatic Effect E->F leads to

Core mechanism of azithromycin's antibacterial action.
Common Resistance Mechanisms

Bacteria have evolved several strategies to counteract the effects of azithromycin. Understanding these is vital for the development of new therapeutic approaches.

Resistance_Mechanisms cluster_resistance Bacterial Resistance Strategies A Azithromycin Action: Inhibition of Protein Synthesis B Target Site Modification (e.g., erm gene methylation of 23S rRNA) B->A prevents binding C Active Efflux (e.g., mef gene-encoded pumps) C->A removes drug from cell D Drug Inactivation (less common for macrolides) D->A degrades drug

Key mechanisms of bacterial resistance to azithromycin.

This technical guide provides a foundational understanding of the in-vitro susceptibility of this compound. For further detailed information, researchers are encouraged to consult the latest guidelines from CLSI and EUCAST.

References

An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Azithromycin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), an azalide subclass of macrolide antibiotics, exhibits a unique pharmacokinetic profile characterized by low serum concentrations and extensive, rapid distribution into tissues. This leads to high and sustained concentrations at the site of infection, a key factor in its clinical efficacy. This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of azithromycin monohydrate, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Pharmacokinetic Profile

Azithromycin's pharmacokinetic properties are distinguished by its rapid absorption, extensive tissue uptake, and prolonged terminal elimination half-life. Following oral administration, it is readily absorbed, although bioavailability is approximately 37% for capsule formulations.[1] A key feature of azithromycin is its concentration-dependent serum protein binding, which decreases from about 51% at lower concentrations (0.02 mg/L) to 12% at higher concentrations (0.5 mg/L), facilitating its distribution into tissues.[1]

The most striking characteristic of azithromycin is its exceptional tissue penetration, with concentrations in various tissues exceeding those in the serum by 10 to 100-fold.[2][3] This is largely attributed to its high lipid solubility and ion trapping within acidic intracellular compartments.[4] The terminal elimination half-life of azithromycin is notably long, approximately 68 hours, which is a result of the slow release of the drug from tissues back into the systemic circulation.[4][5] This prolonged half-life allows for once-daily dosing and shorter treatment courses.[6][7]

Quantitative Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters of azithromycin in healthy adult humans following oral administration.

ParameterValueReference
Bioavailability (Oral) ~37% (capsules)[1]
Time to Peak Plasma Concentration (Tmax) 2.1 - 3.2 hours[8]
Peak Serum Concentration (Cmax) (500 mg dose) ~0.4 mg/L[1]
Serum Protein Binding 12% to 51% (concentration-dependent)[1]
Apparent Volume of Distribution (Vd) ~31.1 L/kg[9]
Terminal Elimination Half-life (t½) ~68 hours[4][7]
Major Route of Elimination Biliary excretion (predominantly unchanged)[4]
Quantitative Pharmacokinetic Parameters in Preclinical Species

Pharmacokinetic studies in animal models are crucial for nonclinical development. The table below presents a comparison of key parameters in commonly used preclinical species.

SpeciesDoseBioavailability (Oral)Elimination Half-life (t½)Reference
Rat 10-40 mg/kg46%~40 hours (after multiple doses)[3]
Dog 10-40 mg/kg97%~90 hours (after multiple doses)[3]
Mouse 50 mg/kg-Long elimination half-life[10]
Cynomolgus Monkey -Well absorbedLong elimination half-life[10]

Tissue Distribution

A hallmark of azithromycin is its extensive and persistent distribution in various tissues throughout the body. This high concentration at the site of action is a primary contributor to its therapeutic success, particularly in respiratory tract, skin, and soft tissue infections.

Tissue Concentrations in Humans

The following table provides a summary of azithromycin concentrations in various human tissues following oral administration. It is important to note that these values can vary depending on the dosing regimen and the time of measurement.

TissueDosing RegimenPeak ConcentrationReference
Lung 500 mg single dose~4.5 µg/g (at 12-24h)[11]
Tonsil 250 mg twice daily> 3 mg/kg[1]
Prostate 250 mg twice daily> 3 mg/kg[1]
Alveolar Macrophages 500 mg single dose~23 µg/mL (at 48h)[11]
Bronchial Mucosa 500 mg single dose~3.89 µg/mL (at 48h)[11]
Epithelial Lining Fluid 500 mg single dose~1.3 µg/mL (at 48h)[11]
Sputum 500 mg single dose~0.82 µg/mL (at 48h)[11]
Tissue-to-Plasma Concentration Ratios in Animal Models

Animal studies provide valuable insights into the extent of tissue penetration. The following table showcases tissue-to-plasma concentration ratios of azithromycin in rats.

TissueTissue/Plasma Concentration Ratio (at 1h)Tissue/Plasma Concentration Ratio (at 168h)Reference
Lung 1082.510.6[12]
Liver 557.821.3[12]
Kidney 335.813.5[12]
Muscle 4.32.5[12]
Skin 26.783.1[12]

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic and tissue distribution studies of azithromycin.

Animal Pharmacokinetic and Tissue Distribution Study

A typical experimental design to assess azithromycin's pharmacokinetics and tissue distribution in a rat model is outlined below.

Objective: To determine the plasma pharmacokinetic profile and tissue concentrations of azithromycin following intravenous administration.

Methodology:

  • Animal Model: Male Wistar rats (10 weeks old, 270-320 g) are commonly used.[12]

  • Drug Administration: Azithromycin is dissolved in a suitable vehicle (e.g., 10% DMSO in saline) and administered intravenously at a specific dose (e.g., 10 mg/kg).[12]

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[12]

  • Tissue Collection: At selected time points, animals are euthanized, and target tissues (e.g., lung, liver, kidney, muscle, skin) are excised. Tissues are rinsed with saline to remove excess blood, blotted dry, weighed, and stored at -80°C.[12]

  • Sample Preparation:

    • Plasma: An aliquot of plasma is mixed with an internal standard, followed by protein precipitation with an organic solvent (e.g., acetonitrile). After centrifugation, the supernatant is collected for analysis.

    • Tissue: Tissue samples are homogenized in a suitable buffer. An aliquot of the homogenate undergoes a similar protein precipitation and extraction procedure as the plasma samples.[13]

  • Analytical Method: Azithromycin concentrations in plasma and tissue homogenates are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection (LC-MS/MS).[14][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental or compartmental analysis. Tissue concentrations are reported as µg/g of tissue.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Drug_Admin Administer Drug (e.g., IV Injection) Animal_Model->Drug_Admin Drug_Prep Prepare Azithromycin Formulation Drug_Prep->Drug_Admin Blood_Sampling Collect Blood Samples (Serial Time Points) Drug_Admin->Blood_Sampling Tissue_Harvest Harvest Tissues (Terminal Time Points) Drug_Admin->Tissue_Harvest Plasma_Sep Separate Plasma Blood_Sampling->Plasma_Sep Tissue_Homog Homogenize Tissues Tissue_Harvest->Tissue_Homog Extraction Extract Azithromycin (Protein Precipitation) Plasma_Sep->Extraction Tissue_Homog->Extraction Quantification Quantify Azithromycin (e.g., LC-MS/MS) Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., NCA) Quantification->PK_Analysis Tissue_Conc Determine Tissue Concentrations Quantification->Tissue_Conc

Workflow for a preclinical pharmacokinetic and tissue distribution study.
Quantification of Azithromycin in Biological Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most common and sensitive methods for quantifying azithromycin in biological samples.[14][15] The methods involve chromatographic separation of azithromycin and an internal standard from endogenous matrix components, followed by detection. LC-MS/MS offers high selectivity and sensitivity, allowing for the measurement of low concentrations of the drug.[16]

Microbiological Assay: This method is based on the principle of agar (B569324) diffusion.[17] A standardized suspension of a susceptible microorganism (e.g., Micrococcus luteus) is seeded into an agar medium.[17] Cylinders or wells are filled with standard solutions of azithromycin and the test samples. The plates are incubated, and the diameter of the zone of inhibition of microbial growth is proportional to the concentration of azithromycin. This method is useful for determining the biological activity of the antibiotic.[17][18]

Cellular Uptake and Distribution Mechanism

A pivotal aspect of azithromycin's extensive tissue distribution is its remarkable accumulation within cells, particularly phagocytes such as neutrophils and macrophages.[1][19][20] This intracellular sequestration is a key mechanism for delivering the drug to sites of infection.

The uptake of azithromycin by phagocytic cells is a multi-faceted process:

  • Passive Diffusion: As a lipophilic molecule, azithromycin can passively diffuse across the cell membrane. This process is temperature-dependent and does not appear to be saturable.[21]

  • Ion Trapping: Azithromycin is a weak base. Once inside the acidic environment of lysosomes within phagocytes, it becomes protonated and "trapped," leading to a significant concentration gradient between the intracellular and extracellular compartments.[21][22]

  • Active Transport: Evidence also suggests the involvement of an active transport system, as uptake is dependent on cell viability.[23]

Once accumulated within phagocytes, these cells migrate to the site of infection (chemotaxis). During phagocytosis of bacteria, the accumulated azithromycin is released in high concentrations directly at the location where it is needed most.[1][19][20]

G cluster_bloodstream Bloodstream cluster_interstitium Infected Interstitial Tissue AZM_Plasma Azithromycin (in Plasma) Phagocyte Phagocyte (e.g., Neutrophil) AZM_Plasma->Phagocyte Cellular Uptake AZM_Tissue Azithromycin (at Infection Site) Phagocyte->AZM_Tissue Migration to Infection Site Bacteria Bacteria AZM_Tissue->Bacteria Release during Phagocytosis

Cellular uptake and delivery of azithromycin to the site of infection.

Conclusion

The pharmacokinetic and tissue distribution profile of this compound is unique among macrolide antibiotics and is central to its clinical utility. Its extensive tissue penetration, particularly its accumulation in phagocytic cells, and its prolonged elimination half-life allow for effective treatment of a wide range of bacterial infections with convenient dosing regimens. A thorough understanding of these properties, supported by robust experimental methodologies, is essential for the continued development and optimal use of this important therapeutic agent. Future research may further elucidate the specific transporters involved in its cellular uptake and efflux, providing opportunities for targeted drug delivery and enhanced therapeutic outcomes.

References

The Immunomodulatory and Anti-Inflammatory Properties of Azithromycin Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a macrolide antibiotic, has garnered significant attention for its well-documented immunomodulatory and anti-inflammatory effects, which are distinct from its antimicrobial properties. This technical guide provides an in-depth exploration of the mechanisms underlying these effects, focusing on the modulation of key immune cells and signaling pathways. Detailed experimental protocols are provided to facilitate further research, and quantitative data from seminal studies are summarized for comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of azithromycin monohydrate in inflammatory diseases.

Introduction

Chronic inflammatory diseases, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and non-cystic fibrosis bronchiectasis, are characterized by persistent and excessive inflammation leading to tissue damage.[1][2][3] While traditionally used for its bacteriostatic activity, azithromycin has demonstrated significant clinical benefits in these conditions, largely attributed to its ability to modulate the host's immune response.[2][4] This guide delves into the core anti-inflammatory mechanisms of azithromycin, providing a technical overview for the scientific community.

Mechanisms of Anti-Inflammatory Action

Azithromycin exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating the function of neutrophils and macrophages and by interfering with key inflammatory signaling pathways.

Modulation of Neutrophil Function

Neutrophils are key mediators of acute inflammation. While essential for host defense, their excessive activation and infiltration can cause significant tissue damage. Azithromycin has been shown to influence several aspects of neutrophil function:

  • Reduced Migration and Infiltration: Azithromycin can decrease the migration of neutrophils to sites of inflammation.[3][5] This is achieved, in part, by reducing the production of neutrophil chemoattractants such as interleukin-8 (IL-8).[5][6]

  • Induction of Apoptosis: Azithromycin can promote neutrophil apoptosis, or programmed cell death, which is a crucial step in the resolution of inflammation.[7]

  • Modulation of Oxidative Burst: The drug has been observed to have a biphasic effect on the neutrophil oxidative burst, with an initial enhancement followed by a delayed downregulation.[7]

Modulation of Macrophage Phenotype

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). Azithromycin has been shown to promote the polarization of macrophages towards the M2 phenotype.[8][9][10] This shift is characterized by:

  • Decreased Pro-inflammatory Cytokine Production: Azithromycin treatment of macrophages leads to a significant reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-12.[1][8][10]

  • Increased Anti-inflammatory Cytokine Production: Conversely, azithromycin enhances the production of the anti-inflammatory cytokine IL-10.[1][8][10]

  • Altered Surface Marker Expression: Azithromycin-treated macrophages show increased expression of M2 markers like the mannose receptor (CD206) and a decrease in M1 markers like CCR7.[8][11]

Key Signaling Pathways Modulated by Azithromycin

The immunomodulatory effects of azithromycin are underpinned by its ability to interfere with critical intracellular signaling cascades that regulate inflammation.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Azithromycin has been shown to suppress the activation of NF-κB.[1][5] It is believed to achieve this by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.[5]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Azithromycin Azithromycin Azithromycin->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription caption Figure 1. Azithromycin's Inhibition of the NF-κB Signaling Pathway.

Caption: Azithromycin inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the anti-inflammatory effects of azithromycin.

Table 1: Effect of Azithromycin on Cytokine Production by Macrophages

CytokineCell TypeTreatmentChangeReference
IL-12J774 MacrophagesAzithromycin + IFNγ/LPS↓ Significantly Reduced[8][10]
IL-6J774 MacrophagesAzithromycin + IFNγ/LPS↓ Significantly Reduced[8][10]
IL-10J774 MacrophagesAzithromycin + IFNγ/LPS↑ Increased[8][10]
TNF-αCF Alveolar MacrophagesAzithromycin (1 mg/L)↓ Significantly Reduced[12]
IL-1βCF Alveolar MacrophagesAzithromycin (1 mg/L)↓ Significantly Reduced[12]

Table 2: Effect of Azithromycin on Systemic Inflammatory Markers in Cystic Fibrosis Patients

MarkerTreatment GroupBaseline (mean)Day 28 (change from baseline)P-value vs. PlaceboReference
Absolute Neutrophil CountAzithromycin3.70 (x10^9/L)-0.24 (x10^9/L)< .05[13]
hsCRPAzithromycin-Significantly Decreased< .05[13]
Serum Amyloid AAzithromycin3.70 (ng/mL)-0.24 (ng/mL)< .05[13]
CalprotectinAzithromycin-Significantly Decreased< .05[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Neutrophil Isolation and Chemotaxis Assay

This protocol describes the isolation of human neutrophils and the subsequent assessment of their migration towards a chemoattractant.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque density gradient medium

  • Dextran T500

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 with 0.5% BSA

  • Boyden chamber/Transwell® inserts (5 µm pore size)

  • Chemoattractant (e.g., IL-8)

  • This compound

  • Cell counting solution (e.g., Trypan Blue)

  • Plate reader

Procedure:

  • Neutrophil Isolation: a. Dilute whole blood 1:1 with HBSS. b. Carefully layer the diluted blood over Ficoll-Paque medium. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate and discard the upper layers, retaining the erythrocyte/granulocyte pellet. e. Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%. f. Allow erythrocytes to sediment for 30-45 minutes. g. Collect the neutrophil-rich supernatant and centrifuge at 250 x g for 10 minutes. h. Lyse remaining RBCs with RBC Lysis Buffer. i. Wash the neutrophil pellet twice with cold HBSS. j. Resuspend the final pellet in assay medium and determine cell concentration and viability.

  • Chemotaxis Assay: a. Prepare serial dilutions of azithromycin in the assay medium. b. Add the chemoattractant solution to the lower wells of the Boyden chamber. c. Pre-incubate the isolated neutrophils with different concentrations of azithromycin or vehicle control for 30 minutes at 37°C. d. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts. e. Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator. f. Remove the inserts and quantify the number of migrated cells in the lower chamber using a plate reader-based assay (e.g., measuring ATP levels) or by cell counting.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Chemotaxis Assay Blood Whole Blood Isolation Neutrophil Isolation (Ficoll/Dextran) Blood->Isolation Preincubation Pre-incubation with Azithromycin Isolation->Preincubation Addition Addition of Neutrophils to Upper Chamber Preincubation->Addition Setup Boyden Chamber Setup (Chemoattractant in lower well) Incubation Incubation (60-90 min, 37°C) Addition->Incubation Quantification Quantification of Migrated Cells Incubation->Quantification caption Figure 2. Experimental Workflow for Neutrophil Chemotaxis Assay.

Caption: Workflow for assessing the effect of azithromycin on neutrophil migration.

Macrophage Polarization Assay

This protocol details the in vitro differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

  • This compound

  • Culture plates

Procedure:

  • Monocyte Isolation and Differentiation: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Plate PBMCs in culture plates and allow monocytes to adhere for 2 hours at 37°C. c. Wash away non-adherent cells. d. Culture the adherent monocytes in RPMI 1640 with M-CSF for 6-7 days to differentiate them into naive (M0) macrophages.

  • Macrophage Polarization: a. After differentiation, replace the medium with fresh RPMI 1640. b. Treat the M0 macrophages with azithromycin at the desired concentrations for a specified pre-incubation period (e.g., 24 hours). c. To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL). d. To induce M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL). e. Incubate for 24-48 hours.

  • Analysis: a. Collect the culture supernatant for cytokine analysis by ELISA. b. Harvest the cells for analysis of surface marker expression by flow cytometry or gene expression by qPCR.

Macrophage_Polarization PBMCs PBMCs Monocytes Adherent Monocytes PBMCs->Monocytes Adherence M0 M0 Macrophages (Naive) Monocytes->M0 Differentiation (M-CSF) Azithromycin Azithromycin Treatment M0->Azithromycin M1 M1 Macrophages (Pro-inflammatory) M2 M2 Macrophages (Anti-inflammatory) Azithromycin->M1 LPS + IFN-γ Azithromycin->M2 IL-4 + IL-13 caption Figure 3. In Vitro Macrophage Polarization Workflow.

Caption: Azithromycin promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.

Cytokine Quantification by ELISA

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine concentrations in culture supernatants.

Materials:

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating: a. Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: a. Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: a. Wash the plate. b. Add standards (serial dilutions of the recombinant cytokine) and samples (culture supernatants) to the wells. c. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: a. Wash the plate. b. Add the biotinylated detection antibody to each well. c. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: a. Wash the plate. b. Add Streptavidin-HRP to each well. c. Incubate for 20-30 minutes at room temperature in the dark.

  • Color Development and Measurement: a. Wash the plate. b. Add TMB substrate and incubate until color develops. c. Add stop solution to quench the reaction. d. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the cytokine concentrations in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound exhibits potent anti-inflammatory and immunomodulatory properties that are clinically significant in the management of chronic inflammatory diseases. Its ability to modulate neutrophil and macrophage functions, coupled with the inhibition of key pro-inflammatory signaling pathways like NF-κB, underscores its therapeutic potential beyond its antimicrobial activity. The experimental protocols and quantitative data presented in this guide provide a robust framework for further research into the nuanced mechanisms of azithromycin and the development of novel anti-inflammatory therapies. Continued investigation is warranted to fully elucidate its therapeutic applications and optimize its use in clinical practice.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Azithromycin Monohydrate in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is widely used to treat various bacterial infections. Accurate quantification of azithromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC), coupled with either ultraviolet (UV) or mass spectrometry (MS) detection, offers a sensitive and specific method for this purpose. These application notes provide detailed protocols for the quantification of azithromycin monohydrate in plasma/serum, tissue, and urine samples.

Mechanism of Action

Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[1] This action is bacteriostatic but can be bactericidal at high concentrations. Understanding this mechanism is fundamental in the study of its pharmacokinetic and pharmacodynamic properties.

Azithromycin_Mechanism cluster_bacterium Bacterial Cell AZM Azithromycin Ribosome 50S Ribosomal Subunit AZM->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translates Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Caption: Mechanism of action of Azithromycin.

Experimental Protocols

A general workflow for the analysis of azithromycin in biological samples involves sample preparation, HPLC separation, and detection.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue, Urine) Sample_Preparation Sample Preparation (Extraction/Cleanup) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Separation Sample_Preparation->HPLC_Analysis Detection Detection (UV or MS/MS) HPLC_Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General experimental workflow.

Protocol 1: Quantification of Azithromycin in Human Plasma/Serum by HPLC-UV

This protocol is adapted for routine analysis where high sensitivity of mass spectrometry is not essential.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 7.5) in a 50:50 (v/v) ratio.[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 215 nm[4]
Column Temperature 40°C
Injection Volume 50 µL[3]

3. Method Validation Summary

ParameterTypical Range/Value
Linearity 300 - 700 µg/mL (r² > 0.998)[3]
Accuracy >100% recovery[3]
Precision (%RSD) Intraday and Interday < 2.0%[3]
LOD 28.7 µg/mL[5]
LOQ 86.9 µg/mL[5]
Protocol 2: High-Sensitivity Quantification of Azithromycin in Human Plasma by LC-MS/MS

This protocol is suitable for pharmacokinetic studies requiring low detection limits.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 100 µL of plasma, add an internal standard (e.g., roxithromycin (B50055) or a deuterated azithromycin analog).

  • Add 600 µL of 60 mM sodium bicarbonate (pH 11).[6]

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol.[6]

  • Elute azithromycin with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A: 0.1% formic acid in waterB: Methanol:Acetonitrile (1:1, v/v) with 0.1% formic acid[1]
Gradient Gradient elution may be optimized for best separation.
Flow Rate 0.25 mL/min[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transitions Azithromycin: m/z 749.5 → 591.4Internal Standard (Azithromycin-d5): m/z 754.5 → 596.4[1]

3. Method Validation Summary

ParameterTypical Range/Value
Linearity 0.5 - 2000 ng/mL[6]
Accuracy Within ±15% of nominal concentration
Precision (%RSD) < 15%
Recovery Approximately 90%[6]
LLOQ 0.5 ng/mL[6]
Protocol 3: Quantification of Azithromycin in Tissue Samples (e.g., Lung, Muscle) by LC-MS/MS

1. Sample Preparation (Homogenization and Protein Precipitation)

  • Weigh approximately 100 mg of the tissue sample.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize the tissue using a mechanical homogenizer.

  • To the tissue homogenate, add an internal standard.

  • Add a three-fold volume of cold acetonitrile to the homogenate to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions are generally similar to those described in Protocol 2 and should be optimized for the specific tissue matrix.

3. Method Validation Summary (Expected)

ParameterExpected Range/Value
Linearity Dependent on tissue concentrations, typically in the ng/g range
Accuracy 85-115%
Precision (%RSD) < 15%
Recovery > 70%
LLOQ Low ng/g range
Protocol 4: Quantification of Azithromycin in Urine by HPLC-UV

1. Sample Preparation (Protein Precipitation)

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.

  • To 500 µL of the supernatant, add 1 mL of acetonitrile.[7]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

2. HPLC Conditions

  • The HPLC-UV conditions are generally similar to those described in Protocol 1. The mobile phase may require optimization to minimize interference from the urine matrix.

3. Method Validation Summary (Expected)

ParameterExpected Range/Value
Linearity Wide range, potentially in the µg/mL range
Accuracy 90-110%
Precision (%RSD) < 10%
Recovery > 80%
LLOQ Sub-µg/mL range

Data Presentation

The following tables summarize the quantitative data from various published methods.

Table 1: Summary of HPLC-UV Methods for Azithromycin Quantification

Biological MatrixSample PreparationColumnMobile PhaseLinearity Range (µg/mL)LOQ (µg/mL)Reference
PharmaceuticalDirect DilutionC18Acetonitrile:Phosphate Buffer (pH 7.5) (50:50)300 - 70086.9[3][5]
Oral SuspensionDilutionHypersil BDS-C18Methanol:Acetonitrile:Phosphate Buffer (pH 8) (60:30:10)1.0 - 50.00.043[8]
Bulk DrugDissolutionC18Methanol:Phosphate Buffer (90:10)1 - 80-[2]

Table 2: Summary of LC-MS/MS Methods for Azithromycin Quantification

Biological MatrixSample PreparationColumnMobile Phase GradientLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human PlasmaSPEACE C18A: 0.1% Formic Acid in WaterB: MeOH:ACN (1:1)0.5 - 20000.5[6]
Human PlasmaProtein Ppt.C18Gradient with Acetonitrile and Ammonium Acetate Buffer--[1]
Human PlasmaLLE----[9]

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of this compound in various biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. For all methods, thorough validation according to regulatory guidelines is essential to ensure reliable and accurate results. Proper sample preparation is critical to minimize matrix effects and achieve desired recovery and sensitivity.

References

Application Notes: Azithromycin Monohydrate in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is widely recognized for its clinical efficacy in treating a variety of bacterial infections.[1][2][3] Beyond its direct antimicrobial activity, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, azithromycin exhibits significant immunomodulatory and anti-inflammatory properties.[1][2][4][5] These multifaceted characteristics make it a valuable tool for in vitro studies using cell culture infection models to investigate host-pathogen interactions, inflammatory responses, and the efficacy of antimicrobial agents. Azithromycin has demonstrated the ability to modulate macrophage phenotype, inhibit biofilm formation, and interfere with bacterial quorum sensing.[6][7][8]

These application notes provide an overview of the uses of azithromycin monohydrate in cell culture infection models, summarizing key quantitative data and offering detailed protocols for its application.

Key Applications in Cell Culture Models

  • Antibacterial and Anti-biofilm Studies: Azithromycin is effective against a range of Gram-positive and Gram-negative bacteria.[1][9] It is particularly noted for its ability to inhibit and disrupt bacterial biofilms at sub-inhibitory concentrations, a critical aspect in studying chronic and persistent infections.[6][10][9][11]

  • Immunomodulation and Anti-inflammatory Research: Azithromycin has been shown to modulate the host immune response, notably by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7][8][12][13][14] It also suppresses the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and MAPK.[5][14][15][16]

  • Host-Pathogen Interaction Studies: The accumulation of azithromycin within host cells, particularly phagocytes, allows for the study of its effects on intracellular pathogens.[3][17][18] It can influence bacterial uptake and killing by macrophages.[13]

  • Autophagy Research: Azithromycin has been observed to impact autophagy, a cellular process for degrading and recycling cellular components, which can have implications for the clearance of intracellular pathogens.[19][20][21]

Data Presentation

Table 1: Effective Concentrations of Azithromycin Against Bacterial Biofilms in vitro
OrganismCell Model/SystemEffective ConcentrationEffectReference
Pseudomonas aeruginosa PAO1In vitro biofilm assayBPC₅₀: 0.122 µg/mLBiofilm prevention[6]
Pseudomonas aeruginosa PAO1In vitro biofilm assayMBEC₅₀: 7.49 µg/mLEradication of pre-formed biofilm[6]
Mucoid P. aeruginosaAgar medium≥ 1/256 MICInhibition of alginic acid production[10]
Nonmucoid P. aeruginosaSilicon chips≥ 1/16 MICInhibition of exopolysaccharide production[10]
Nontypeable Haemophilus influenzaeStatic-culture biofilm model0.25 - 64 µg/mL (sub-MIC)Inhibition of biofilm formation[11]
Staphylococcus xylosus ATCC 700404Tissue Culture Plate (TCP) Assay0.25 µg/mL (1/2 MIC)Significant inhibition of biofilm formation[9]

BPC₅₀: Biofilm Preventive Concentration 50%; MBEC₅₀: Minimum Biofilm Eradication Concentration 50%; MIC: Minimum Inhibitory Concentration

Table 2: Immunomodulatory Effects of Azithromycin in Cell Culture
Cell LineStimulusAzithromycin ConcentrationKey FindingsReference
J774A.1 (murine macrophages)LPSNot specifiedInhibition of PGE₂, IL-6, IL-12p40, and arachidonic acid release[4]
J774 (murine macrophages)IFNγ + LPSNot specifiedReduced IL-12 & IL-6; Increased IL-10; Shift towards M2 phenotype[7][8]
Human blood monocytesIFNγ + LPS1.5–50 µMInhibition of M1 markers (CCR7, CXCL11, IL-12p70); Enhancement of M2 markers (IL-10, CCL18)[12]
Cystic Fibrosis MDMsIL-135 µg/mLIncreased percentage of CD209⁺ M2 macrophages; Enhanced release of CCL18[13]

LPS: Lipopolysaccharide; IFNγ: Interferon-gamma; IL: Interleukin; MDMs: Monocyte-Derived Macrophages

Table 3: In Vitro Efficacy of Azithromycin Against Intracellular Bacteria
OrganismCell LineAzithromycin ConcentrationOutcomeReference
Chlamydia trachomatisHeLa 229 cellsMIC: 0.064–0.25 mg/L; MBC: 2–8 mg/LControl of in-vitro propagation[22]
Chlamydia trachomatis L2HeLa 299 cellsIC₅₀ = 0.727 µMReduction in number of inclusion bodies[23]
Legionella pneumophilaMono Mac 6 cells0.125 mg/LInhibition of intracellular growth[24]
Acinetobacter baumanniiBEAS-2B cells60 µg/mLElimination of intracellular bacteria; Induction of autophagosomes[21]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Protocol 1: Assessment of Azithromycin's Anti-Biofilm Activity (Crystal Violet Assay)

Objective: To quantify the effect of azithromycin on bacterial biofilm formation.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.

  • Dilution and Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Treatment Preparation: Prepare serial dilutions of azithromycin in the growth medium in the 96-well plate. Include a drug-free control (vehicle only) and a negative control (medium only).

  • Inoculation: Add the diluted bacterial culture to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the medium and planktonic cells. Wash the wells carefully with PBS three times to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with PBS three times.

  • Destaining: Add 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition compared to the drug-free control.

Protocol 2: Evaluation of Azithromycin's Effect on Macrophage Polarization

Objective: To determine the influence of azithromycin on the polarization of macrophages towards an M1 or M2 phenotype.

Materials:

  • Macrophage cell line (e.g., J774A.1, RAW 264.7) or primary monocyte-derived macrophages (MDMs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • This compound

  • M1 polarizing stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)

  • M2 polarizing stimuli: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

  • Reagents for analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies for surface markers, Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with the desired concentration of azithromycin for a specified period (e.g., 2-24 hours) before stimulation. Include an untreated control.

  • Polarization:

    • M1 Polarization: Add LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL) to a set of wells (with and without azithromycin).

    • M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to another set of wells (with and without azithromycin).

    • Include an unstimulated control group (M0).

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis of Supernatants: Collect the culture supernatants to measure cytokine levels (e.g., IL-6, IL-12 for M1; IL-10 for M2) using ELISA.

  • Analysis of Cells:

    • Gene Expression: Lyse the cells to extract RNA and perform qRT-PCR for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206).

    • Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies for M1 markers (e.g., CD86) and M2 markers (e.g., CD206, CD163) for flow cytometry analysis.

    • Functional Assays: Measure nitric oxide production (a hallmark of M1 macrophages) in the supernatant using the Griess assay.

Mandatory Visualizations

G cluster_0 Bacterial Infection cluster_1 Host Cell Signaling cluster_2 Azithromycin Action PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Activates IKKbeta IKKβ TLR4->IKKbeta MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB IKKbeta->NFkB Activates Pro_Inflammatory Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) NFkB->Pro_Inflammatory Induces Transcription STAT1 STAT1 MAPK->Pro_Inflammatory Induces Transcription Azithromycin Azithromycin Azithromycin->IKKbeta Inhibits Azithromycin->STAT1 Inhibits Azithromycin->MAPK Inhibits G cluster_0 Preparation cluster_1 Incubation cluster_2 Staining cluster_3 Quantification A Prepare bacterial culture and azithromycin dilutions B Inoculate 96-well plate with bacteria and azithromycin A->B C Incubate for 24-48h to allow biofilm formation B->C D Wash to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize stain with 30% acetic acid F->G H Measure absorbance (OD 570-600nm) G->H G M0 Resting Macrophage (M0) M1 Pro-inflammatory Macrophage (M1) M0->M1 Polarization M2 Anti-inflammatory Macrophage (M2) M0->M2 Polarization M1_stim IFNγ + LPS M1_stim->M1 M2_stim IL-4 + IL-13 M2_stim->M2 Azithromycin Azithromycin Azithromycin->M1 Inhibits Azithromycin->M2 Promotes

References

Application Notes and Protocols for In Vivo Efficacy Studies of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), an azalide antibiotic, is distinguished by its unique pharmacokinetic profile, characterized by low serum concentrations and high, sustained tissue levels.[1] This attribute is critical to its efficacy, which often correlates with extravascular concentrations rather than blood levels.[1][2] Beyond its antimicrobial activity against a broad spectrum of gram-positive and gram-negative bacteria, including intracellular pathogens, azithromycin exhibits significant immunomodulatory effects.[1][3] These dual properties make the design of in vivo efficacy studies for azithromycin a multifaceted endeavor.

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to evaluate the efficacy of azithromycin, with a focus on murine models of lung infection. The protocols detailed below cover animal model selection, infection establishment, treatment regimens, and key endpoint analysis, including bacterial load determination and assessment of immunomodulatory activity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Azithromycin in Various Animal Models
Animal ModelDosageRouteCmaxT½ (half-life)BioavailabilityTissue/Plasma RatioReference(s)
Mouse 100 mg/kgi.g.8.9 µg/mL16.5 h--[4]
Mouse 50 mg/kgs.c.0.8-1.0 µg/mL43 ± 8 min--[5]
Rat 10-40 mg/kgOralProportional to dose~40 h (multiple doses)46%-[6][7]
Dog 30 mg/kgOral-~90 h (multiple doses)97%-[6]
Ball Python 10 mg/kgOral1.04 µg/mL51 h77%4 to 140[7][8]

Cmax: Maximum concentration, T½: Half-life, i.g.: Intragastric, s.c.: Subcutaneous.

Table 2: Efficacy of Azithromycin in Murine Infection Models
Infection ModelPathogenAzithromycin Dose & RegimenEfficacy EndpointOutcomeReference(s)
Lung Infection Streptococcus pneumoniae25 mg/kg, 24h pre-infectionBacterial Load>99.9% reduction in CFU[9]
Lung Infection Klebsiella pneumoniae50 mg/kgBacterial Load99% reduction in CFU[9]
Pneumonia Chlamydia psittaci10 mg/kg, oral, once daily for 7 daysSurvival Rate100% survival at 14 days[10]
Systemic Infection Listeria monocytogenes-PotencyMore potent than erythromycin (B1671065) and cefaclor[11]
Tissue Infection Salmonella enteritidis5 mg/kgBacterial Load (Liver)Greater CFU reduction than ciprofloxacin (B1669076) (100 mg/kg)[2]
VAP Acinetobacter baumannii10 mg/kg, s.c., every 24hSurvival RateSignificantly longer survival than control[2]

CFU: Colony-Forming Units, VAP: Ventilator-Associated Pneumonia, s.c.: Subcutaneous.

Experimental Protocols

Protocol 1: Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol describes the establishment of an acute lung infection in mice, a common model for assessing the efficacy of antibiotics against respiratory pathogens.[12][13]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)

  • Luria-Bertani (LB) agar (B569324) plates and broth

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6 to 8-week-old female BALB/c or C57BL/6 mice

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Pipettes and sterile tips

Procedure:

  • Bacterial Culture Preparation: a. Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[12] b. Inoculate a single colony into LB broth and grow overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 1.0).[12] d. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum for intranasal infection is typically 1-5 x 10⁶ CFU in a 25-50 µL volume.[12][13]

  • Animal Infection: a. Anesthetize the mice using a preferred and institutionally approved method.[12] b. Once deeply anesthetized (confirmed by lack of pedal reflex), position the mouse in a supine position. c. Gently instill the bacterial suspension (e.g., 25 µL) into the nares of the mouse, allowing for inhalation into the lungs.[12][14] d. Monitor the animals closely during recovery from anesthesia.

Protocol 2: Azithromycin Administration

This protocol outlines the preparation and administration of azithromycin to infected mice.

Materials:

  • Azithromycin dihydrate powder

  • Vehicle for suspension (e.g., sterile water, PBS, or 0.5% methylcellulose)

  • Gavage needles (for oral administration) or sterile syringes and needles (for subcutaneous injection)

Procedure:

  • Preparation of Dosing Solution: a. Calculate the required amount of azithromycin based on the mean body weight of the mice and the target dose (e.g., 10-100 mg/kg).[2][15] b. Prepare a homogenous suspension of azithromycin in the chosen vehicle.

  • Administration: a. Treatment can be initiated at a specified time post-infection (e.g., 3 hours).[2] b. Oral Gavage: Administer the azithromycin suspension directly into the stomach using a gavage needle. A typical volume is 100-200 µL.[15] c. Subcutaneous Injection: Inject the azithromycin suspension under the skin, typically in the scruff of the neck. d. Administer the treatment as per the planned regimen (e.g., once daily for a specified number of days).[2]

Protocol 3: Assessment of Efficacy and Immunomodulation

This protocol details the collection of samples and subsequent analyses to determine bacterial clearance and evaluate the immunomodulatory effects of azithromycin.

Materials:

  • Sterile surgical tools

  • Sterile 1.5 mL microcentrifuge tubes

  • PBS

  • Tissue homogenizer

  • LB agar plates

  • ELISA kits for murine TNF-α and IL-6

  • Formalin (10% neutral buffered)

  • Paraffin and histology supplies

Procedure:

  • Sample Collection (at a predetermined time point, e.g., 48 hours post-infection): a. Euthanize mice using an approved method. b. Bronchoalveolar Lavage (BAL): For cytokine analysis, expose the trachea and cannulate it. Instill and aspirate a known volume of PBS (e.g., 1 mL) two to three times. Centrifuge the BAL fluid (BALF) to pellet cells and collect the supernatant for cytokine analysis. Store at -80°C. c. Lung Tissue Collection: Aseptically remove the lungs. Use one lung for bacterial load determination and the other for histology.

  • Bacterial Load Determination: a. Weigh the lung tissue. b. Homogenize the lung in a known volume of sterile PBS.[16][17] c. Prepare serial dilutions of the lung homogenate in PBS. d. Plate the dilutions onto LB agar plates and incubate overnight at 37°C.[12] e. Count the colonies on the plates to determine the number of CFU per gram of lung tissue.[17]

  • Cytokine Analysis (ELISA): a. Quantify the levels of TNF-α and IL-6 in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.[18][19][20] b. Briefly, standards and samples are added to antibody-pre-coated plates. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is used to develop a colorimetric signal, which is read on a plate reader. The concentration of cytokines is determined by comparison to the standard curve.

  • Histopathological Analysis: a. Inflate the lung designated for histology with 10% neutral buffered formalin via the trachea.[8][21] b. Submerge the inflated lung in formalin for at least 24 hours for fixation. c. Process the fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[22] d. Evaluate the stained sections microscopically for inflammatory cell infiltration and lung injury, which can be semi-quantitatively scored.[22]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Endpoint Analysis Bact_Culture P. aeruginosa Culture (LB Broth, 37°C) Inoculum_Prep Inoculum Preparation (Wash & Resuspend in PBS) Bact_Culture->Inoculum_Prep Infection Intranasal Infection (Anesthetized Mice) Inoculum_Prep->Infection AZM_Prep Azithromycin Formulation Treatment Azithromycin Administration (Oral or SC) AZM_Prep->Treatment Infection->Treatment Monitoring Monitoring of Animals Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Lungs, BALF) Monitoring->Euthanasia Bacterial_Load Bacterial Load (CFU/g Lung) Euthanasia->Bacterial_Load Cytokine Cytokine Analysis (ELISA for TNF-α, IL-6) Euthanasia->Cytokine Histo Histopathology (H&E Staining) Euthanasia->Histo

Figure 1. Experimental workflow for in vivo azithromycin efficacy studies.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Azithromycin Azithromycin Azithromycin->IKK Inhibits Activity Azithromycin->NFkB Inhibits Nuclear Translocation NFkB_n NF-κB NFkB_n->Transcription Induces

Figure 2. Azithromycin's inhibition of the NF-κB signaling pathway.

mTOR_Pathway TCR T-Cell Receptor Activation PI3K PI3K/Akt TCR->PI3K mTOR mTOR PI3K->mTOR Activates S6K S6 Kinase mTOR->S6K Phosphorylates Proliferation T-Cell Proliferation & Cytokine Secretion S6K->Proliferation Promotes Azithromycin Azithromycin Azithromycin->mTOR Inhibits Activity

Figure 3. Azithromycin's inhibitory effect on the mTOR signaling pathway.

References

Application Note and Protocol for Dissolution Testing of Azithromycin Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is known for its low aqueous solubility, which can present challenges in developing oral solid dosage forms with adequate bioavailability.[1][2] Dissolution testing is a critical in-vitro tool used to assess the rate and extent of drug release from a solid dosage form, providing valuable insights into the potential in-vivo performance of the product. This document provides a detailed protocol for the dissolution testing of azithromycin monohydrate formulations, such as tablets and capsules, based on established pharmacopeial methods and scientific literature.

The successful development of azithromycin formulations often involves strategies to enhance its dissolution rate, such as the preparation of solid dispersions with hydrophilic carriers.[1] This protocol is applicable for the quality control of manufactured batches and for comparing the dissolution profiles of different formulations.

Factors Influencing Azithromycin Dissolution

Several factors can influence the dissolution of azithromycin from a dosage form, including:

  • Physicochemical Properties of Azithromycin: Its low solubility is a primary rate-limiting step.[2]

  • Formulation Composition: The type and amount of excipients, such as binders and disintegrants, can significantly impact drug release.

  • Manufacturing Process: Parameters like compression force for tablets can affect the tablet's hardness and disintegration time.

  • Crystal Form: The crystalline state of the azithromycin can influence its solubility and dissolution characteristics.

Experimental Protocols

This section details the standardized protocol for conducting dissolution testing on this compound tablets and capsules.

Dissolution Parameters

The following table summarizes the recommended dissolution testing parameters for this compound formulations. These are based on United States Pharmacopeia (USP) guidelines and common practices found in the literature.[3][4][5][6]

ParameterTabletsCapsules
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket)
Dissolution Medium 900 mL of pH 6.0 Phosphate (B84403) Buffer900 mL of pH 6.0 Phosphate Buffer
Rotation Speed 75 rpm[3][4]100 rpm[5][7]
Temperature 37.0 ± 0.5 °C37.0 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45, and 60 minutes[1][7]5, 10, 15, 30, 45, and 60 minutes[7]
Number of Units 12 dosage units for comparative testing[8][9][10]12 dosage units for comparative testing[8][9][10]
Preparation of Solutions

1. pH 6.0 Phosphate Buffer (0.1 M)

  • Dissolve an appropriate amount of monobasic potassium phosphate in purified water to make a 0.1 M solution.

  • Adjust the pH to 6.0 ± 0.05 with a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[4][5]

2. Standard Stock Solution

  • Accurately weigh a suitable quantity of USP Azithromycin Reference Standard (RS).

  • Dissolve it in the dissolution medium to obtain a known concentration.[3][5] For example, to prepare a stock solution of about 1 mg/mL, dissolve the standard in the mobile phase used for HPLC analysis.[7]

3. Standard Solution

  • Dilute the Standard Stock Solution with the dissolution medium to a concentration that is within the linear range of the analytical method.

4. Sample Preparation

  • Place one tablet or capsule in each dissolution vessel containing the pre-warmed dissolution medium.

  • Start the apparatus immediately.

  • At each specified time point, withdraw an aliquot (e.g., 5 mL) of the medium from a zone midway between the surface of the medium and the top of the rotating paddle/basket, not less than 1 cm from the vessel wall.[1]

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]

  • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of dissolved azithromycin is typically determined using a validated HPLC method.

Typical HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[11]
Mobile Phase A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 9:1 v/v methanol:phosphate buffer).[11]
Flow Rate 1.2 mL/min[11]
Injection Volume 50 µL[11]
Detector UV at 210 nm[3][11] or 215 nm[1]
Column Temperature 40 °C[11]

Calculation of Percentage Dissolved:

The percentage of azithromycin dissolved at each time point is calculated using the following formula:

Where:

  • Au = Peak area of azithromycin from the sample solution

  • As = Peak area of azithromycin from the standard solution

  • Cs = Concentration of the standard solution (mg/mL)

  • L = Label claim of the dosage form (mg)

  • V = Volume of the dissolution medium (mL)

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner. The following table provides a template for summarizing the cumulative percentage of drug dissolved over time.

Table 1: Cumulative Percentage of Azithromycin Dissolved

Time (minutes)Formulation A (% Dissolved ± SD)Formulation B (% Dissolved ± SD)
5
10
15
30
45
60

SD = Standard Deviation (n=12)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dissolution testing protocol for this compound formulations.

Dissolution_Workflow cluster_prep cluster_testing cluster_analysis cluster_results prep Preparation Stage medium Prepare Dissolution Medium (pH 6.0 Phosphate Buffer) standard Prepare Standard Solution (USP Azithromycin RS) testing Dissolution Testing Stage prep->testing Proceed to Testing setup Set up Dissolution Apparatus (USP Apparatus 2, 37°C) analysis Analysis Stage testing->analysis Proceed to Analysis dosage Introduce Dosage Form (Tablet or Capsule) setup->dosage sampling Withdraw Samples at Pre-defined Time Points dosage->sampling filter Filter Samples results Data Processing Stage analysis->results Proceed to Data Processing hplc Analyze by HPLC (UV Detection at 210 nm) filter->hplc calculate Calculate % Dissolved report Report Results in Table and Profile Plot calculate->report

References

Application Note: Preparation of Azithromycin Monohydrate Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azithromycin (B1666446) is a broad-spectrum macrolide antibiotic belonging to the azalide subclass.[1] It is widely used in research and clinical settings to treat bacterial infections by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[2] For laboratory applications, the preparation of accurate and stable stock solutions is crucial for obtaining reliable and reproducible experimental results. Azithromycin is commonly supplied as a white to off-white crystalline powder in its monohydrate form (C₃₈H₇₂N₂O₁₂·H₂O), with a molecular weight of approximately 767.02 g/mol .[1] This document provides detailed protocols for the preparation, storage, and handling of azithromycin monohydrate stock solutions.

Physicochemical Properties and Solubility

Proper solvent selection is the first step in preparing a stock solution. This compound is soluble in several organic solvents but is only sparingly soluble in aqueous buffers.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₇₂N₂O₁₂·H₂O[1][]
Molecular Weight767.02 g/mol [1]
AppearanceWhite to off-white crystalline powder[1][2]
Storage (Solid)-20°C for long-term (≥4 years)[3]
Room temperature (<25°C), protected from light/moisture[2]

Table 2: Solubility of Azithromycin in Common Laboratory Solvents

SolventSolubilityNotes
Ethanol (B145695)~16 mg/mLA preferred solvent for initial stock preparation.[3]
DMSO~5 mg/mL[3]
Dimethyl formamide (B127407) (DMF)~16 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLPrepared by first dissolving in ethanol, then diluting with PBS.[3]
Aqueous BuffersSparingly solubleDirect dissolution is not recommended.[3]

A detailed study measured the mole fraction solubility of this compound in five pure organic solvents across a range of temperatures, showing that solubility is endothermic and increases with temperature.[5]

Experimental Protocols

The following protocols describe the preparation of a high-concentration primary stock solution in an organic solvent and its subsequent dilution to create an aqueous working solution.

Protocol 1: Preparation of a High-Concentration Stock Solution in Ethanol

This protocol is designed to create a concentrated stock that can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, conical-bottom tubes or amber glass vials

  • Calibrated analytical balance

  • Micropipettes

Equipment:

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Chemical fume hood

Procedure:

  • Determine Mass: Calculate the mass of this compound powder required to achieve the desired stock concentration.

    • Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

    • Example: For 10 mL of a 10 mg/mL stock, weigh out 100 mg of powder.

  • Weigh Powder: In a chemical fume hood, carefully weigh the calculated amount of this compound and transfer it to a sterile tube or vial.

  • Add Solvent: Add the appropriate volume of ethanol to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously until the powder is completely dissolved. If dissolution is slow, sonicate the vial in a cool water bath for 5-10 minutes.[6]

  • Storage: Store the resulting stock solution at -20°C. When stored properly, the solid form is stable for at least four years.[3]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments. The stability of azithromycin in aqueous solutions is limited and pH-dependent.[3][7]

Materials:

  • Azithromycin stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile laboratory tubes

Procedure:

  • Thaw Stock: Remove the high-concentration organic stock from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in the aqueous buffer.

    • Formula: V₁C₁ = V₂C₂

  • Dilute: Add the required volume of the aqueous buffer to a sterile tube. To prevent precipitation, slowly add the calculated volume of the concentrated ethanol stock to the aqueous buffer while gently vortexing.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3] Note that some sources indicate stability for up to 12 hours at 10°C in specific buffers.[6]

Experimental Workflow Diagram

The following diagram illustrates the overall process for preparing this compound solutions.

Azithromycin_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Azithromycin Monohydrate Powder solvent Add Organic Solvent (e.g., Ethanol) start->solvent dissolve Vortex / Sonicate to Dissolve solvent->dissolve stock High-Concentration Organic Stock dissolve->stock Store at -20°C dilute Dilute Organic Stock into Buffer stock->dilute Pipette required volume buffer Add Aqueous Buffer (e.g., PBS) final Aqueous Working Solution dilute->final use Use Immediately final->use

Caption: Workflow for preparing azithromycin stock and working solutions.

Stability and Storage Summary

Proper storage is critical to maintain the integrity of azithromycin.

Table 3: Stability and Recommended Storage Conditions

FormSolvent/ConditionTemperatureDurationNotes
Solid Powder N/A-20°C≥ 4 yearsRecommended for long-term storage.[3]
N/ARoom Temp (15-30°C)StableMust be in a tightly sealed container, protected from light and moisture.[2][8]
Organic Stock Ethanol, DMSO, DMF-20°CNot specified; best practice is to use within 6 months.Avoid repeated freeze-thaw cycles.
Aqueous Solution Aqueous BufferRoom Temperature< 1 dayNot recommended for storage.[3]
Aqueous Solution Specific Buffers10°CUp to 12 hoursStability is pH-dependent.[6][7]
Diluted for Injection N/A≤ 30°C24 hours[8]
N/A2-8°C (Refrigerated)72 hours[8]

Safety Precautions

  • Always handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.[9]

  • Azithromycin solutions should be stored in properly labeled containers.[9]

References

Application Notes and Protocols: Azithromycin Monohydrate in the Study of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, has demonstrated significant utility beyond its direct bactericidal or bacteriostatic effects. Notably, at sub-minimal inhibitory concentrations (sub-MIC), azithromycin monohydrate has been shown to interfere with bacterial biofilm formation, a key virulence factor in many chronic and recurrent infections.[1][2][3][4] This has made it a valuable tool for researchers studying bacterial pathogenesis and for professionals developing novel anti-biofilm strategies. These application notes provide an overview of azithromycin's role in biofilm research and detailed protocols for its use in laboratory settings.

The primary mechanism by which azithromycin inhibits biofilm formation is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner.[5][6][7] In pathogens like Pseudomonas aeruginosa, azithromycin has been shown to downregulate the expression of key QS genes, leading to a reduction in the production of virulence factors and extracellular polymeric substances (EPS) that are essential for biofilm maturation.[1][5][8]

Mechanism of Action: Interference with Quorum Sensing

Azithromycin's anti-biofilm activity is not primarily due to its classical mechanism of inhibiting protein synthesis by binding to the 50S ribosomal subunit, as these effects are observed at concentrations below those required to inhibit bacterial growth.[5][9] Instead, its more subtle effects on gene regulation are key. In P. aeruginosa, two major QS systems, las and rhl, control the expression of numerous virulence factors and are crucial for biofilm development.[6][8] Azithromycin has been demonstrated to reduce the transcription of the autoinducer synthase genes lasI and rhlI.[5] This leads to a decreased production of their respective signaling molecules, 3-oxo-C12-HSL and C4-HSL, thereby attenuating the entire QS cascade.[5]

G cluster_azithromycin This compound Azithromycin Azithromycin LasI LasI Azithromycin->LasI Inhibits transcription RhlI RhlI Azithromycin->RhlI Inhibits transcription

Data Presentation: Effects of Azithromycin on Biofilm Formation and Virulence

The following tables summarize quantitative data from various studies on the effects of azithromycin on different bacterial species.

Bacterial SpeciesStrainAzithromycin ConcentrationEffect on BiofilmReference
Pseudomonas aeruginosaPAO10.122 µg/mL (BPC50)Potent inhibition of biofilm formation.[8]
Pseudomonas aeruginosaPAO12 µg/mLDelayed initial biofilm formation.[10]
Pseudomonas aeruginosaMucoid and non-mucoid strains≥ 1/256 MIC and ≥ 1/16 MICSignificant inhibition of alginic acid and exopolysaccharide production.[2]
Staphylococcus xylosusATCC 7004041/2 MICEffective inhibition of biofilm formation.[4]
Nontypeable Haemophilus influenzaeClinical IsolatesSub-MIC (>64 µg/mL)Decreased biofilm biomass and thickness.[3]
Klebsiella pneumoniaeATCC 100313-9 mg/LHigh levels of biofilm inhibition.[11]
Bacterial SpeciesStrainAzithromycin ConcentrationEffect on Quorum Sensing / Virulence FactorsReference
Pseudomonas aeruginosaPAO12 µg/mL80% reduction in lasI transcription, 50% reduction in rhlI transcription.[5]
Pseudomonas aeruginosaPAO12 µg/mL94% reduction in 3-oxo-C12-HSL and 72% reduction in C4-HSL concentrations.[5]
Pseudomonas aeruginosaClinical IsolatesSub-MICSignificant inhibition of QS signals, swimming, swarming, and twitching motilities.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like ethanol (B145695) or DMSO, then diluted in media).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[12]

  • Sterile 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubator.

  • Plate reader (optional, for OD measurements).

Procedure:

  • Prepare serial two-fold dilutions of the azithromycin stock solution in the growth medium directly in the 96-well plate. For example, for a final volume of 100 µL per well, add 50 µL of medium to wells 2-12. Add 100 µL of the highest azithromycin concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain azithromycin.

  • Inoculate each well (except the sterility control) with an equal volume of the standardized bacterial suspension to achieve the final target concentration.

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of azithromycin that completely inhibits visible growth. This can also be determined by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration where there is no significant increase in OD compared to the negative control.[13][14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Azithromycin stock solution D Perform serial dilutions of Azithromycin in 96-well plate A->D B Grow bacterial culture to logarithmic phase C Standardize bacterial suspension B->C E Inoculate wells with standardized bacterial culture C->E D->E F Incubate plate (e.g., 37°C, 18-24h) E->F G Visually inspect for growth or measure OD600 F->G H Determine MIC: lowest concentration with no growth G->H

Protocol 2: Crystal Violet Assay for Biofilm Quantification

This protocol details the use of crystal violet to quantify the effect of sub-MIC concentrations of azithromycin on biofilm formation.

Materials:

  • Bacterial culture and appropriate growth medium.

  • This compound stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic acid in water or 95% ethanol for solubilization.

  • Phosphate-buffered saline (PBS) or sterile distilled water for washing.

  • Plate reader.

Procedure:

  • Biofilm Formation:

    • Prepare dilutions of azithromycin in the growth medium at desired sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) in the wells of a 96-well plate. Include a no-azithromycin control.

    • Inoculate the wells with a 1:100 dilution of an overnight bacterial culture.[15]

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.[15]

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells gently three times with PBS or sterile distilled water to remove non-adherent cells. Be careful not to dislodge the biofilm.[16][17]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[15][18]

  • Washing:

    • Remove the crystal violet solution and wash the plate again with PBS or water until the control wells are clear.

  • Solubilization and Quantification:

    • Dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[15]

    • Incubate for 10-15 minutes, mixing gently if necessary.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[15]

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[9][11][17] The absorbance is proportional to the amount of biofilm.

G cluster_incubation Incubation cluster_staining Staining cluster_quantification Quantification A Inoculate bacteria in 96-well plate with sub-MIC Azithromycin B Incubate for 24-48h to allow biofilm formation A->B C Discard planktonic cells and wash wells B->C D Stain with 0.1% Crystal Violet C->D E Wash away excess stain D->E F Solubilize bound stain (e.g., with 30% Acetic Acid) E->F G Measure absorbance (OD 570-595 nm) F->G

Conclusion

This compound serves as a powerful tool for investigating bacterial biofilm formation and the underlying regulatory networks, particularly quorum sensing. Its ability to modulate these systems at sub-inhibitory concentrations allows for the decoupling of anti-biofilm effects from direct antibacterial activity. The protocols provided herein offer standardized methods for quantifying these effects, enabling researchers to further explore the mechanisms of biofilm formation and to evaluate the potential of novel anti-biofilm agents.

References

protocol for assessing intracellular concentration of azithromycin in macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azithromycin (B1666446), a macrolide antibiotic, is known for its significant accumulation within phagocytic cells, such as macrophages. This intracellular concentration is crucial for its efficacy against intracellular pathogens and contributes to its anti-inflammatory and immunomodulatory properties.[1][2][3][4][5][6] This document provides detailed protocols for assessing the intracellular concentration of azithromycin in macrophages, enabling researchers to accurately quantify its uptake and retention. The methodologies described herein are essential for pharmacokinetic and pharmacodynamic studies, as well as for investigating the mechanisms of action of azithromycin.

Key Principles

The determination of intracellular azithromycin concentration typically involves several key steps:

  • Macrophage Culture: Culturing and preparing macrophage cell lines or primary macrophages.

  • Azithromycin Incubation: Exposing the macrophages to a known concentration of azithromycin for a specified period.

  • Separation of Intracellular and Extracellular Drug: Washing the cells to remove any unbound, extracellular azithromycin.

  • Cell Lysis and Drug Extraction: Lysing the macrophages to release the intracellularly accumulated drug.

  • Quantification: Analyzing the concentration of azithromycin in the cell lysate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][8][9][10]

Experimental Protocols

Macrophage Cell Culture

This protocol describes the culture of the J774 murine macrophage cell line, a commonly used model for studying macrophage function.

Materials:

  • J774A.1 murine macrophage cell line (ATCC TIB-67)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • 24-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain J774 Cells: Culture J774 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, gently scrape the cells from the flask surface. Alternatively, for adherent cells that are difficult to scrape, use Trypsin-EDTA for detachment.

  • Cell Plating: Count the cells using a hemocytometer or an automated cell counter. Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells per well in 1 mL of culture medium.[11]

  • Adherence: Allow the cells to adhere for 4-8 hours in the incubator before starting the azithromycin treatment.[11]

Azithromycin Uptake Assay

This protocol details the incubation of macrophages with azithromycin and the subsequent separation of intracellular and extracellular drug.

Materials:

  • Plated J774 macrophages (from Protocol 1)

  • Azithromycin stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and then diluted in culture medium)

  • Complete culture medium (DMEM + 10% FBS + 1% Pen/Strep)

  • Ice-cold PBS

Procedure:

  • Prepare Azithromycin Working Solutions: Prepare a range of azithromycin concentrations (e.g., 5 to 100 µM) by diluting the stock solution in complete culture medium.[11] Include a vehicle control (medium with the same concentration of the solvent used for the azithromycin stock).

  • Incubation: Remove the culture medium from the adhered macrophages and replace it with the azithromycin working solutions. Incubate the plates for various time points (e.g., 1, 2, 4, and 24 hours) at 37°C.[1][2][4][6]

  • Washing: After incubation, aspirate the azithromycin-containing medium. Wash the cell monolayer three times with ice-cold PBS to remove any extracellular azithromycin. It is critical to perform the washing steps quickly and on ice to minimize the efflux of the intracellular drug.

Cell Lysis and Intracellular Azithromycin Extraction

This protocol describes how to lyse the macrophages and extract the accumulated azithromycin for quantification.

Materials:

  • Washed macrophage cell monolayers (from Protocol 2)

  • Cell lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% Triton X-100 in PBS)

  • Methanol (B129727) or acetonitrile (B52724)

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Lysis: Add an appropriate volume of cell lysis buffer (e.g., 200 µL) to each well. Scrape the cells from the bottom of the well and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Drug Extraction: Add an equal volume of cold methanol or acetonitrile to the cell lysate to precipitate proteins and extract azithromycin. Vortex the mixture vigorously.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the extracted intracellular azithromycin, and transfer it to a new tube for analysis.

Quantification of Azithromycin by HPLC

This protocol provides a general method for quantifying azithromycin using HPLC with UV detection. For higher sensitivity and specificity, LC-MS/MS is recommended.[8][10]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[7]

  • Mobile phase: 20 mM KH2PO4 aqueous solution (pH adjusted to 7.5) and acetonitrile at a 30:70 ratio[7]

  • Azithromycin standard solutions of known concentrations

  • Extracted intracellular azithromycin samples (from Protocol 3)

Procedure:

  • HPLC Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.[7] Set the UV detector to a wavelength of 210 nm.[7]

  • Standard Curve Generation: Inject a series of azithromycin standard solutions of known concentrations to generate a standard curve (peak area vs. concentration).

  • Sample Analysis: Inject the extracted intracellular azithromycin samples into the HPLC system.

  • Quantification: Determine the peak area corresponding to azithromycin in the chromatograms of the samples. Use the standard curve to calculate the concentration of azithromycin in the samples.

  • Calculate Intracellular Concentration: Normalize the amount of azithromycin to the number of cells or the total protein content in the lysate to determine the intracellular concentration (e.g., in ng/10^6 cells or ng/mg protein).

Data Presentation

Table 1: In Vitro Uptake of Azithromycin in Phagocytic Cells

Cell TypeIncubation TimeIntracellular/Extracellular RatioReference
Human Polymorphonuclear Leukocytes (PMNs)1 hour~40[3]
Human PMNs2 hours387.2[5]
Murine Peritoneal MacrophagesNot specifiedUp to 226[2][6]
Human Alveolar Macrophages1 hour~300[1]
RAW 264.7 Macrophages3 hours>500 (for cethromycin, a macrolide)[4]

Table 2: Factors Influencing Azithromycin Uptake and Release in Macrophages

FactorEffect on Uptake/ReleaseDescriptionReference
Temperature DependentUptake is an active process that is reduced at lower temperatures.[2][3]
Cell Viability DependentUptake requires viable cells.[2]
pH DependentUptake is reduced at acidic pH (6.0).[2][3][6]
Phagocytosis Enhanced ReleasePhagocytosis of S. aureus significantly enhances the release of azithromycin.[2][6]

Visualization of Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Azithromycin Treatment cluster_analysis Analysis culture 1. Macrophage Culture (e.g., J774 cells) plate 2. Cell Plating (2.5x10^5 cells/well) culture->plate incubate 3. Azithromycin Incubation (Various concentrations and times) plate->incubate wash 4. Washing (Remove extracellular drug) incubate->wash lyse 5. Cell Lysis & Drug Extraction wash->lyse quantify 6. Quantification (HPLC or LC-MS/MS) lyse->quantify calculate 7. Calculate Intracellular Concentration quantify->calculate

Caption: Experimental workflow for assessing intracellular azithromycin concentration in macrophages.

Azithromycin-Induced Macrophage Polarization

Beyond its direct antimicrobial activity, azithromycin is a potent immunomodulator that can polarize macrophages towards an anti-inflammatory M2 phenotype.[11][12][13][14][15][16] This is a critical aspect of its therapeutic effect in chronic inflammatory diseases.

Key Observations:

  • Cytokine Profile Shift: Azithromycin treatment of M1-polarized macrophages leads to a significant decrease in pro-inflammatory cytokines like IL-12 and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[12]

  • Surface Marker Expression: An increase in M2 markers such as the mannose receptor and CD23 is observed.[12]

  • Signaling Pathway Inhibition: Azithromycin inhibits the STAT1 and NF-κB signaling pathways, which are crucial for the M1 pro-inflammatory response.[11]

G cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) STAT1 STAT1 Activation M1_cytokines Pro-inflammatory Cytokines (IL-12, IL-6) STAT1->M1_cytokines NFkB NF-κB Activation NFkB->M1_cytokines M2_cytokines Anti-inflammatory Cytokines (IL-10) M2_markers M2 Surface Markers (Mannose Receptor, CD23) Azithromycin Azithromycin Azithromycin->STAT1 Inhibits Azithromycin->NFkB Inhibits Azithromycin->M2_cytokines Promotes Azithromycin->M2_markers Promotes

Caption: Azithromycin promotes M2 macrophage polarization by inhibiting M1 signaling pathways.

References

Application Notes and Protocols for Azithromycin Monohydrate in Non-Bacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is well-established for its efficacy against a broad spectrum of bacterial pathogens. Beyond its antimicrobial properties, a growing body of research has unveiled its potent immunomodulatory, anti-inflammatory, anti-viral, and anti-cancer activities. These non-bacterial applications stem from its ability to modulate key cellular signaling pathways, making azithromycin monohydrate a molecule of significant interest for a variety of research and therapeutic contexts beyond infectious disease.

These application notes provide an overview of the key non-bacterial research applications of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.

Anti-Inflammatory and Immunomodulatory Applications

Azithromycin exerts significant anti-inflammatory and immunomodulatory effects primarily through the suppression of pro-inflammatory signaling pathways and the modulation of immune cell phenotypes. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Inhibition of NF-κB Signaling

Azithromycin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory cytokines and mediators.[1][2]

Quantitative Data: Inhibition of NF-κB Activation

Cell LineStimulusAzithromycin Concentration (IC50)Reference
A549 (human lung carcinoma)TNF-α56 µM[1][3]

Experimental Protocol: In Vitro NF-κB Reporter Assay

This protocol describes a method to quantify the inhibitory effect of azithromycin on NF-κB activation in A549 cells using a reporter gene assay.

Materials:

  • A549 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO or ethanol)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Reporter gene assay system (e.g., Luciferase Assay System or SEAP detection kit)

  • 96-well cell culture plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed A549-NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Azithromycin Treatment: Prepare serial dilutions of azithromycin in culture medium. Remove the old medium from the cells and add 100 µL of the azithromycin dilutions to the respective wells. Include a vehicle control (DMSO or ethanol). Incubate for 2 hours.

  • Stimulation: Prepare a solution of TNF-α in culture medium at a final concentration of 10 ng/mL. Add 10 µL of the TNF-α solution to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Reporter Assay: Lyse the cells and measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay). Calculate the percentage of inhibition of NF-κB activity for each azithromycin concentration relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: Azithromycin Inhibition of NF-κB

NFkB_Inhibition cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Azithromycin Action TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active Active NF-κB (p65/p50) NF-κB->NF-κB_active Releases Nucleus Nucleus NF-κB_active->Nucleus Translocates to Pro-inflammatory\nGenes Pro-inflammatory Genes Nucleus->Pro-inflammatory\nGenes Induces transcription Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->IκBα Prevents degradation Macrophage_Polarization_Workflow Start Start Seed_J774A1 Seed J774A.1 cells in 24-well plate Start->Seed_J774A1 Adherence Allow cells to adhere (overnight) Seed_J774A1->Adherence Treatment Treatment Groups Adherence->Treatment M1_Polarization M1 Polarization: IFN-γ (24h) Treatment->M1_Polarization M2_Polarization M2 Polarization: IL-4 + IL-13 (24h) Treatment->M2_Polarization AZM_Treatment M1 Polarization + Azithromycin: IFN-γ + AZM (24h) Treatment->AZM_Treatment LPS_Stimulation LPS Stimulation (100 ng/mL, 24h) M1_Polarization->LPS_Stimulation Collect_Supernatant Collect Supernatants M2_Polarization->Collect_Supernatant AZM_Treatment->LPS_Stimulation LPS_Stimulation->Collect_Supernatant ELISA Measure IL-12 and IL-10 by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze and Compare Cytokine Levels ELISA->Analyze_Data End End Analyze_Data->End Apoptosis_Interpretation cluster_quadrants Flow Cytometry Quadrants Cell_Population Total Cell Population Q1 Necrotic (Annexin V- / PI+) Cell_Population->Q1 Q2 Late Apoptotic (Annexin V+ / PI+) Cell_Population->Q2 Q3 Viable (Annexin V- / PI-) Cell_Population->Q3 Q4 Early Apoptotic (Annexin V+ / PI-) Cell_Population->Q4 Autophagy_Inhibition cluster_autophagy Autophagy Pathway cluster_drug Azithromycin Action Autophagosome_Formation Autophagosome Formation LC3-I_to_LC3-II LC3-I -> LC3-II (Lipidation) Autophagosome Autophagosome Lysosome Lysosome Autolysosome Autolysosome (Degradation) Azithromycin Azithromycin Azithromycin->Autolysosome Inhibits fusion and/or lysosomal degradation

References

Techniques for Evaluating Azithromycin Monohydrate in Combination Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of azithromycin (B1666446) monohydrate in various combination therapy regimens. The following sections outline methodologies for analytical quantification, in vitro synergy assessment, in vivo efficacy models, and clinical trial considerations.

Analytical Methods for Quantification of Azithromycin in Combination Therapies

Accurate quantification of azithromycin and its partner drugs in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic and stability studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol: Simultaneous Quantification of Azithromycin and Ceftriaxone (B1232239) in Plasma

This protocol is adapted from methodologies used in pharmacokinetic studies of antibiotic combinations.

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and monobasic potassium phosphate (B84403) buffer (pH 8.5) in a 65:35 v/v ratio

  • Azithromycin and Ceftriaxone reference standards

  • Plasma samples

  • Acetonitrile (for protein precipitation)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Potassium Phosphate Buffer (pH 8.5) (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Construct a calibration curve using standard solutions of azithromycin and ceftriaxone of known concentrations.

    • Determine the concentration of each drug in the plasma samples by comparing their peak areas to the calibration curve.

Validation of the analytical method should be performed according to ICH guidelines.

In Vitro Synergy Testing

In vitro synergy testing is essential to assess the potential for enhanced antimicrobial activity when azithromycin is combined with other antibiotics. The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index.

Checkerboard Assay

Protocol: Determination of FIC Index for Azithromycin and a Beta-Lactam Antibiotic

Materials:

  • 96-well microtiter plates

  • Azithromycin and the partner antibiotic (e.g., ceftriaxone) stock solutions

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Microplate reader

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of azithromycin horizontally across the microtiter plate.

    • Prepare serial two-fold dilutions of the partner antibiotic vertically down the plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader.

  • Calculation of FIC Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4[1]

Table 1: In Vitro Synergy of Azithromycin with Cefixime against Respiratory Pathogens [2]

OrganismAzithromycin MIC Alone (µg/mL)Cefixime MIC Alone (µg/mL)Azithromycin MIC in Combination (µg/mL)Cefixime MIC in Combination (µg/mL)FIC IndexInterpretation
K. pneumoniae (n=11)32 - 12864 - >1284 - 321 - 16≤ 0.5Synergy in 91%
M. catarrhalis (n=12)0.25 - 22 - 80.06 - 0.50.25 - 2≤ 0.5Synergy in 58%
S. pneumoniae (n=11)0.5 - 1284 - 640.125 - 160.5 - 8≤ 0.5Synergy in 55%
H. influenzae (n=10)1 - 42 - 160.125 - 10.25 - 2≤ 0.5Synergy in 60%

Table 2: In Vitro Activity of Azithromycin in Combination with Meropenem against MDR P. aeruginosa [3][4]

Drug CombinationMIC50 of Meropenem Alone (µg/mL)MIC90 of Meropenem Alone (µg/mL)MIC50 of Meropenem in Combination (µg/mL)MIC90 of Meropenem in Combination (µg/mL)FIC Index Interpretation
Meropenem + Azithromycin83212Additive effect in 72% of isolates

Table 3: In Vitro Synergy of Azithromycin Niosomes and Levofloxacin (B1675101) against XDR K. pneumoniae [5]

Drug CombinationSynergyAdditive/IndifferenceAntagonism
Azithromycin Solution + Levofloxacin20%80%0%
Azithromycin Niosomes + Levofloxacin40%60%0%

In Vivo Animal Models of Efficacy

Animal models are critical for evaluating the efficacy of azithromycin combination therapies in a physiological context, particularly for its immunomodulatory effects. The cecal ligation and puncture (CLP) model in mice is a gold standard for inducing polymicrobial sepsis.

Murine Model of Polymicrobial Sepsis (Cecal Ligation and Puncture)

Protocol: CLP-Induced Sepsis in Mice [6]

Animals:

  • Male Swiss albino mice (or other appropriate strain), 6-8 weeks old.

Procedure:

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve.

    • Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Sham Control:

    • Perform a laparotomy and expose the cecum without ligation or puncture.

  • Drug Administration:

    • Administer azithromycin (e.g., 100 mg/kg, intraperitoneally) and the combination drug (e.g., ceftriaxone, 100 mg/kg, subcutaneously) at a specified time post-CLP (e.g., 3 hours).[7]

  • Monitoring and Endpoints:

    • Monitor survival for a defined period (e.g., 5 days).

    • At a specific time point (e.g., 18 hours post-CLP), collect blood and tissues for analysis.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma and lung homogenates using ELISA.

    • Bacterial Load: Determine bacterial counts in blood, peritoneal lavage fluid, and lung homogenates.

Table 4: Effect of Azithromycin and Ceftriaxone Combination on Plasma Cytokine Levels in a Murine Sepsis Model [7]

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
CLP Control119.3 ± 17.415,892 ± 1,250.6156.61 ± 43.9
Ceftriaxone Alone41.03 ± 3.9925 ± 154.552.19 ± 6.2
Azithromycin + Ceftriaxone23.10 ± 1.2565 ± 25.836.23 ± 3.4

Table 5: Effect of Azithromycin and Ceftriaxone Combination on Lung Cytokine Levels in a Murine Sepsis Model [7]

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
CLP Control251.2466526.6
Ceftriaxone AloneNo significant reductionNo significant reductionNo significant reduction
Azithromycin + Ceftriaxone67.17 ± 13.0857.06 ± 4.07316.53 ± 21.94

Clinical Evaluation of Combination Therapies

Clinical trials are the definitive step in evaluating the efficacy and safety of azithromycin combination therapies in humans. Study design will vary depending on the disease indication.

Example Clinical Trial Design: Azithromycin and Tobramycin in Cystic Fibrosis

Study Design: A 6-week, prospective, randomized, placebo-controlled, double-blind trial.[8]

Participants: Individuals with cystic fibrosis and Pseudomonas aeruginosa airway infection.

Intervention:

  • Treatment Group: Oral azithromycin combined with clinically prescribed inhaled tobramycin.

  • Control Group: Placebo combined with clinically prescribed inhaled tobramycin.

Primary Endpoint:

  • Relative change in Forced Expiratory Volume in 1 second (FEV1).

Secondary Endpoints:

  • Change in P. aeruginosa sputum density.

  • Patient-reported symptom scores.

  • Weight change.

  • Need for additional antibiotics.

Table 6: Clinical Outcomes of Azithromycin and Tobramycin Combination Therapy in Cystic Fibrosis [8]

OutcomeAzithromycin Group (n=56)Placebo Group (n=52)Difference (95% CI)p-value
6-Week Relative Change in FEV1 (%) +1.69-1.953.44 (-0.48 to 7.35)0.085
6-Week Change in P. aeruginosa Density (log10 CFU/mL) +0.30-0.490.75 (0.03 to 1.47)0.043
Clinical Outcomes in Community-Acquired Pneumonia (CAP)

Table 7: Mortality Rates in Hospitalized CAP Patients Treated with Azithromycin Combination Therapy vs. Monotherapy [6]

Patient Group (IDSA/ATS Criteria)Therapy30-Day MortalityOdds Ratio (95% CI)
Severe Pneumonia Combination (Azithromycin + β-lactam)Reduced0.12 (0.007 - 0.57)
Non-Severe Pneumonia Combination (Azithromycin + β-lactam)Not significantly reduced1.85 (0.51 - 5.40)

Table 8: Mortality Rates in Hospitalized CAP Patients: Azithromycin vs. Doxycycline in Combination with a Beta-Lactam [7]

OutcomeAzithromycin + β-lactamDoxycycline + β-lactamHazard Ratio (95% CI)
30-Day Mortality LowerHigher0.85 (0.72 to 0.99)
90-Day Mortality LowerHigher0.83 (0.73 to 0.95)

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing dosing regimens of combination therapies. Key parameters include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). The AUC/MIC ratio is a key predictor of azithromycin's efficacy.[9]

Table 9: Pharmacokinetic Parameters of Azithromycin in Combination Therapy

CombinationMatrixCmax (µg/mL)AUC (µg·h/mL)Study PopulationReference
Azithromycin + CeftriaxonePlasmaNo significant changeNo significant changeHealthy Volunteers[8]
Azithromycin (Single 2g ER dose)Serum0.83 ± 0.3510.9 ± 3.8 (AUC0-120)Healthy Adults[3]
Azithromycin (500mg daily for 3 days)Serum0.44 ± 0.22 (Day 3)9.5 ± 3.2 (AUC0-120)Healthy Adults[3]

Visualizations

Signaling Pathways and Experimental Workflows

immunomodulatory_pathway Azithromycin's Immunomodulatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_azithromycin Azithromycin Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates STAT1 STAT1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription AZM Azithromycin AZM->IKK Inhibits kinase activity AZM->NFkB Prevents nuclear translocation AZM->STAT1 Inhibits phosphorylation

Caption: Azithromycin's immunomodulatory effects via inhibition of NF-κB and STAT1 signaling pathways.

checkerboard_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drugs Prepare serial dilutions of Drug A (Azithromycin) and Drug B prep_plate Dispense drug dilutions into 96-well plate prep_drugs->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index: FIC(A) + FIC(B) read_mic->calc_fic interpret Interpret results: Synergy, Additive, Indifference, Antagonism calc_fic->interpret

Caption: Workflow for performing a checkerboard assay to determine antibiotic synergy.

clp_workflow Cecal Ligation and Puncture (CLP) Sepsis Model Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Monitoring cluster_endpoints Endpoint Analysis anesthesia Anesthetize mouse laparotomy Perform midline laparotomy anesthesia->laparotomy ligate_puncture Ligate and puncture cecum laparotomy->ligate_puncture close Close incision ligate_puncture->close drug_admin Administer Azithromycin combination therapy close->drug_admin monitor Monitor survival and clinical signs drug_admin->monitor collect_samples Collect blood and tissue samples monitor->collect_samples At defined endpoint cytokine_analysis Measure cytokine levels (ELISA) collect_samples->cytokine_analysis bacterial_load Determine bacterial load (CFU counting) collect_samples->bacterial_load

Caption: Experimental workflow for the murine cecal ligation and puncture (CLP) sepsis model.

References

Troubleshooting & Optimization

Technical Support Center: Azithromycin Monohydrate Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azithromycin (B1666446) monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving different solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems you may encounter when working with azithromycin monohydrate solutions.

Issue 1: Precipitation or Cloudiness of this compound in Aqueous Buffers

  • Question: I dissolved this compound in an aqueous buffer, but the solution became cloudy over time. Why is this happening and how can I prevent it?

  • Answer: Azithromycin is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent, such as ethanol (B145695), and then dilute it with the aqueous buffer of your choice.[1] For instance, a solubility of approximately 0.50 mg/mL can be achieved in a 1:1 solution of ethanol and PBS (pH 7.2).[1] It is also important to note that aqueous solutions of azithromycin are not recommended to be stored for more than one day.[1]

Issue 2: Unexpected Peaks in HPLC Chromatogram of a Freshly Prepared Azithromycin Solution

  • Question: I've just prepared a solution of this compound in my mobile phase for HPLC analysis, but I'm seeing extra peaks. What could be the cause?

  • Answer: The appearance of unexpected peaks in a freshly prepared solution can be due to a few factors:

    • Degradation in Acidic Mobile Phase: Azithromycin is known to be unstable in acidic conditions.[2] If your mobile phase has a low pH, you may be observing rapid degradation of the parent compound. The major degradation product under acidic conditions is decladinosylazithromycin.[3]

    • Use of Inappropriate Solvents for Stock Solution: While solvents like methanol (B129727) and acetonitrile (B52724) are commonly used to prepare stock solutions, the stability in these solvents over extended periods is not well-documented in publicly available literature. It is best practice to prepare fresh stock solutions for each experiment.

    • Impurity Profile of the Starting Material: The unexpected peaks could be impurities from the synthesis of this compound. Always refer to the certificate of analysis for your specific batch to check for known impurities.

Issue 3: Changes in the Physical Appearance of a Stored Azithromycin Solution

  • Question: My stock solution of azithromycin in methanol has turned a faint yellow after being stored for a few days. Is it still usable?

Issue 4: Inconsistent Results in Biological Assays

  • Question: I'm getting variable results in my cell-based assays using an this compound stock solution in DMSO. What could be the cause of this inconsistency?

  • Answer: Inconsistent results in biological assays can stem from the stability of your stock solution. While azithromycin is soluble in DMSO, the long-term stability in this solvent at common storage temperatures (e.g., -20°C) is not extensively documented. It is advisable to prepare fresh stock solutions or, if storing, to aliquot and use a fresh vial for each experiment to avoid repeated freeze-thaw cycles which can accelerate degradation. Also, be aware that moisture-absorbing DMSO can reduce the solubility of azithromycin dihydrate.[4]

Data on Solubility and Stability

Solubility of this compound in Different Solvents

The solubility of this compound has been determined in various organic solvents. The following table summarizes the available data.

SolventTemperature (K)Molar Fraction Solubility (x10^4)Solubility (mg/mL)Reference(s)
Ethanol298.151.83~16[1][5]
propan-2-ol298.151.01-[5]
butan-1-ol298.150.82-[5]
ethyl ethanoate298.151.13-[5]
2-propanone298.151.63-[5]
Dimethylformamide (DMF)Not Specified-~16[1]
Dimethyl sulfoxide (B87167) (DMSO)Not Specified-~5[1]

Stability of this compound in Aqueous Solutions

The stability of azithromycin is highly dependent on the pH of the aqueous solution.

pHConditionMajor Degradation Product(s)CommentsReference(s)
< 6.0Aqueous BufferDesosaminylazithromycin (B193682)Extensive hydrolytic loss of the cladinose (B132029) sugar moiety.[6]
6.0 - 7.2Aqueous BufferDesosaminylazithromycin and products from lactone ring openingThe amount of desosaminylazithromycin decreases as the pH approaches 7.2.[6]
Acidic (Forced Degradation)e.g., 0.1 M HClDecladinosylazithromycineRapid degradation.[3]
Alkaline (Forced Degradation)e.g., 0.1 M NaOHDecladinosylazithromycineSlower degradation compared to acidic conditions.[3]
Oxidative (Forced Degradation)e.g., 3% H2O2Azithromycin N-oxideSusceptible to oxidation.[3]

Note on Stability in Organic Solvents: Publicly available quantitative data on the long-term stability and degradation kinetics of this compound in pure organic solvents such as ethanol, methanol, DMSO, and acetonitrile is limited. For experimental purposes, it is recommended to prepare fresh solutions or, if necessary, to store stock solutions in small aliquots at -20°C or below for short periods and to qualify their purity before use. A USP bulletin suggests that solutions of azithromycin in a diluent of acetonitrile, methanol, and water (40:40:20) are stable for up to 12 hours at 10°C.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of your analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of azithromycin.

    • Calculate the solubility based on the dilution factor.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

This compound Stability Study Workflow

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Azithromycin Stock Solution prep_samples Prepare Samples in Different Solvents/Buffers prep_stock->prep_samples storage Store at Defined Temperature & Humidity prep_samples->storage photostability Expose to Light (with Dark Control) prep_samples->photostability sampling Withdraw Samples at Time Points storage->sampling photostability->sampling hplc HPLC Analysis (Purity & Degradants) sampling->hplc quantify Quantify Degradation hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics shelf_life Estimate Shelf-Life kinetics->shelf_life

Caption: Workflow for a typical this compound stability study.

Troubleshooting HPLC Analysis of this compound

HPLC_Troubleshooting cluster_peak_shape Peak Shape Solutions cluster_extra_peaks Extra Peak Causes cluster_no_peak No Peak Solutions start Start HPLC Analysis issue Problem with Chromatogram? start->issue extra_peaks Unexpected Peaks no_peak No/Low Peak Response peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Yes issue->extra_peaks Yes issue->no_peak Yes ok Chromatogram OK issue->ok No ps1 Check Mobile Phase pH (aim for neutral/alkaline) peak_shape->ps1 ps2 Use Base-Deactivated Column peak_shape->ps2 ps3 Reduce Sample Concentration peak_shape->ps3 ep1 Degradation in Acidic Mobile Phase extra_peaks->ep1 ep2 Impurity in Starting Material extra_peaks->ep2 ep3 Contaminated Solvent/ Mobile Phase extra_peaks->ep3 np1 Check Sample Preparation & Dilution no_peak->np1 np2 Verify Detector Wavelength (210-215 nm) no_peak->np2 np3 Ensure Proper System Connection no_peak->np3 Degradation_Pathways cluster_degradation Degradation Products AZM Azithromycin Decladinosyl Decladinosylazithromycine AZM->Decladinosyl Acid/Base Hydrolysis N_oxide Azithromycin N-oxide AZM->N_oxide Oxidation Lactone_opening Lactone Ring Opening Products AZM->Lactone_opening pH 6.0-7.2 Hydrolysis

References

Technical Support Center: Optimizing Azithromycin Monohydrate Dosage for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azithromycin (B1666446) monohydrate for in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for azithromycin are inconsistent. What are the common causes?

A1: Inconsistent MIC values for azithromycin can stem from several factors. Antimicrobial susceptibility testing for azithromycin is known to be technically challenging, with issues in the reproducibility of results.[1][2] Key areas to investigate include:

  • Inoculum Preparation: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Variations in bacterial density can significantly alter MIC results.

  • Media Composition: The type of media used can influence azithromycin activity. Some studies show that testing in eukaryotic cell culture media like RPMI-1640 can result in lower MICs for certain Gram-negative bacteria compared to standard Mueller-Hinton Broth (MHB).[3][4][5]

  • Incubation Conditions: Strict adherence to recommended incubation time, temperature (typically 35 ± 1°C), and atmosphere (e.g., 5% CO2 for fastidious organisms) is critical.[1][2]

  • Stock Solution Integrity: Improperly prepared or stored stock solutions can lead to degradation of the antibiotic.

Q2: How should I prepare and store my azithromycin monohydrate stock solution?

A2: Proper preparation and storage of the azithromycin stock solution are crucial for accurate results.

  • Solvent: Azithromycin dihydrate can be dissolved in 100% ethanol (B145695) to create a stock solution.[6] For other forms, solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) can be used.[7][8][9]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of solvent added to the testing medium.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store them at -80°C.[1][2] Avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

Q3: I'm observing no zone of inhibition or very small zones in my disk diffusion assay. What should I check?

A3: Several factors can lead to small or absent zones of inhibition:

  • Disk Potency: Ensure the azithromycin disks are stored correctly (typically at 2-8°C in a dry environment) and are not expired.

  • Agar (B569324) Depth: The depth of the agar in the petri dish should be uniform and within the recommended range (typically 4.0 ± 0.5 mm).[10]

  • Inoculum Lawn: The bacterial lawn should be confluent and evenly spread. A sparse lawn can lead to erroneously large zones, while an overly dense lawn can reduce zone size.

  • Organism-Specific Resistance: The organism you are testing may be intrinsically resistant to azithromycin.

Q4: Which Quality Control (QC) strains should I use for azithromycin susceptibility testing, and what are the acceptable ranges?

A4: Using appropriate QC strains is essential for ensuring the accuracy and reliability of your testing method. The selection of QC strains and their acceptable ranges are defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Data Presentation

Table 1: Quality Control Ranges for Azithromycin Broth Microdilution

Quality Control StrainCLSI Recommended MIC (µg/mL)
Escherichia coli ATCC 259222.0 - 8.0[14][15]
Staphylococcus aureus ATCC 292130.25 - 1.0[14][15]
Enterococcus faecalis ATCC 292121.0 - 4.0[14][15]
Neisseria gonorrhoeae ATCC 49226Varies by specific CLSI document

Table 2: Interpretive Criteria for Azithromycin Disk Diffusion (15 µg disk)

CategoryZone Diameter (mm)Corresponding MIC (µg/mL)
Susceptible≥ 19≤ 2.0[14][15]
Resistant≤ 15≥ 8.0[14][15]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare Azithromycin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol) to a concentration of 10 mg/mL. Aliquot and store at -80°C.[1][2][6]

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the azithromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the azithromycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) may be required.[1][2]

  • Determine MIC: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution MIC Assay
  • Prepare Azithromycin Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of azithromycin.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10 to get approximately 10^7 CFU/mL.[1][2]

  • Inoculate Plates: Spot a final inoculum of 10^4 CFU onto the surface of each agar plate using a multipoint inoculator.[1][2]

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.[1][2]

  • Determine MIC: The MIC is the lowest concentration of azithromycin that inhibits the growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_qc Quality Control stock_solution Prepare Azithromycin Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension bacterial_culture->inoculation media_prep Prepare Growth Medium (e.g., MHB) media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC Value (Lowest concentration with no growth) incubation->read_results compare_ranges Compare Results with Established QC Ranges read_results->compare_ranges qc_strains Include QC Strains (e.g., ATCC 29213) qc_strains->inoculation

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC)

troubleshooting_logic cluster_investigation Investigation Areas cluster_actions Corrective Actions start Inconsistent MIC Results inoculum Check Inoculum Standardization (0.5 McFarland) start->inoculum media Verify Media Preparation and Composition start->media stock Assess Stock Solution Preparation and Storage start->stock incubation Confirm Incubation Conditions start->incubation qc Review QC Strain Performance start->qc restandardize Re-standardize Inoculum inoculum->restandardize new_media Prepare Fresh Media media->new_media new_stock Prepare New Stock Solution stock->new_stock calibrate_incubator Calibrate Incubator incubation->calibrate_incubator retest_qc Re-test with New QC Strain Aliquot qc->retest_qc end Consistent MIC Results restandardize->end new_media->end new_stock->end calibrate_incubator->end retest_qc->end

Caption: Troubleshooting Logic for Inconsistent MIC Results

References

Technical Support Center: Azithromycin Monohydrate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and analysis of azithromycin (B1666446) monohydrate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for azithromycin monohydrate?

A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include:

  • Acidic Hydrolysis: Under acidic conditions, the glycosidic bond linking the cladinose (B132029) sugar to the macrolide ring is cleaved, leading to the formation of desosaminylazithromycin.[1]

  • Alkaline Hydrolysis: In alkaline conditions, the lactone bond in the macrolide ring can be saponified, leading to ring opening.[2][3]

  • Oxidative Degradation: Azithromycin can be oxidized, potentially at the nitrogen atom in the azalide ring, to form azithromycin N-oxide.[3]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[4][5][6]

  • Photodegradation: Exposure to UV light can also lead to the degradation of azithromycin, particularly in the presence of a photosensitizer.[7]

Q2: What are the common analytical techniques used to identify and quantify azithromycin degradation products?

A2: The most common analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most widely used method for separating and quantifying azithromycin and its degradation products. A reversed-phase C18 column is typically employed with UV detection commonly set at 210 nm or 215 nm.[3][4][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the structural elucidation and identification of unknown degradation products by providing mass-to-charge ratio information.[10][11]

  • Thin-Layer Chromatography (TLC)-Densitometry: A viable alternative for the separation and quantification of azithromycin and its impurities.[10][11][12]

Q3: I am not seeing any degradation of my azithromycin sample under stress conditions. What could be the reason?

A3: There are several possibilities:

  • Inadequate Stress Conditions: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough to cause significant degradation. Refer to established forced degradation study protocols for appropriate conditions.

  • High Stability of the Sample: Azithromycin is known to be more stable in acidic conditions than erythromycin.[13] Your particular formulation or the purity of your standard might exhibit higher stability.

  • Analytical Method Not Suitable: Your analytical method may not be able to separate the degradation products from the parent drug peak. A stability-indicating method needs to be developed and validated.

  • Incorrect Sample Preparation: Ensure that the sample is properly dissolved and that the stressor is effectively interacting with the azithromycin.

Troubleshooting Guides

Problem 1: Poor resolution between azithromycin and its degradation products in HPLC.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the mobile phase by varying the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A gradient elution may be necessary to achieve better separation.[9][14]
Incorrect pH of the Mobile Phase The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds like azithromycin and its degradation products. Experiment with different pH values of the buffer.
Unsuitable Column Ensure you are using a suitable column, typically a C18 stationary phase.[4][9] If resolution is still poor, consider a different brand or a column with a different particle size or pore size.
Suboptimal Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution.[3][9]

Problem 2: Identification of unknown peaks in the chromatogram.

Possible Cause Troubleshooting Step
Presence of Novel Degradation Products If the unknown peak is a result of degradation, use LC-MS to determine its mass-to-charge ratio and fragmentation pattern to aid in structural elucidation.[10][11]
Impurities in the Drug Substance or Excipients Analyze a blank sample (containing only the excipients) to see if the peak originates from the formulation components. Also, review the certificate of analysis for the azithromycin standard for known impurities.
Contamination Ensure proper cleaning of glassware and HPLC system to rule out contamination from previous analyses.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to generate its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.[4]

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.[4]

    • Neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 4 minutes.[4]

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 2 hours.[4]

    • Alternatively, heat a solution of azithromycin at 80°C for 2 hours.[4]

    • Dissolve and dilute the sample to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of azithromycin to UV light (e.g., 254 nm) for 24 hours.[4]

    • Prepare a control sample kept in the dark for the same duration.

    • Dilute the exposed sample for HPLC analysis.

Stability-Indicating HPLC Method

This method is designed to separate azithromycin from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of 30 mmol/L ammonium (B1175870) acetate (B1210297) solution (pH 6.8) and acetonitrile (18:82, v/v).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: 60°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Azithromycin

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Product(s)
Acidic Hydrolysis0.1 M HCl24 hours60°CVariesDesosaminylazithromycin
Alkaline Hydrolysis0.1 M NaOH24 hoursRoom TempVariesProducts of lactone ring opening
Oxidation3% H₂O₂4 minutesRoom TempVariesAzithromycin N-oxide
ThermalSolid State2 hours80°CVariesNot specified
PhotolyticUV Light24 hoursRoom TempVariesNot specified

Note: The percentage of degradation can vary depending on the exact experimental conditions and the formulation.

Table 2: HPLC Method Parameters for Azithromycin and its Degradation Products

ParameterValue
ColumnHypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile PhaseAmmonium acetate (30 mmol/L, pH 6.8) : Acetonitrile (18:82, v/v)[4]
Flow Rate0.7 mL/min[4]
Column Temperature60°C[4]
Detection Wavelength210 nm[4]
Retention Time of Azithromycin~ 8 minutes (can vary)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Azithromycin Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, RT, 24h) stock->base oxidative Oxidative Degradation (3% H2O2, RT, 4 min) stock->oxidative thermal Thermal Degradation (80°C, 2h) stock->thermal photo Photolytic Degradation (UV light, 24h) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks quant Quantification of Degradation Products hplc->quant ident Identification of Degradation Products lcms->ident

Caption: Workflow for Forced Degradation Study and Analysis.

degradation_pathway cluster_products Degradation Products azithromycin Azithromycin desosaminyl Desosaminylazithromycin azithromycin->desosaminyl Acidic Hydrolysis lactone_opened Lactone Ring-Opened Products azithromycin->lactone_opened Alkaline Hydrolysis n_oxide Azithromycin N-oxide azithromycin->n_oxide Oxidative Stress

References

Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of Azithromycin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of azithromycin (B1666446) monohydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of azithromycin, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My azithromycin peak is exhibiting significant tailing or fronting. What are the likely causes and how can I resolve this?

    Answer: Peak asymmetry is a common challenge in the reversed-phase HPLC analysis of basic compounds like azithromycin. The primary causes and their solutions are outlined below:

    • Secondary Interactions: Azithromycin, as a basic compound, can interact with residual acidic silanol (B1196071) groups on silica-based column packing materials, leading to peak tailing.

      • Solution: Employ a base-deactivated column, such as an "end-capped" C18, or a column specifically designed for the analysis of basic compounds. Increasing the mobile phase pH can also help by suppressing the ionization of silanol groups.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak symmetry for azithromycin.

      • Solution: Adjust the mobile phase pH to a range of 7.5 to 11. A pH of around 8 has been demonstrated to provide good separation. However, always ensure the chosen pH is within the stable operating range of your HPLC column.[1]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

      • Solution: Reduce the concentration of the azithromycin sample being injected.

    • Column Degradation: The stationary phase of the column can degrade over time, particularly when exposed to aggressive mobile phases or complex sample matrices.

      • Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure adequate sample cleanup.

Issue 2: Inaccurate Quantification (Signal Suppression or Enhancement)

  • Question: My quantitative results for azithromycin are inconsistent and appear to be affected by the sample matrix. How can I identify and mitigate these matrix effects?

    Answer: Matrix effects, which cause a suppression or enhancement of the analyte signal, are a significant concern in quantitative HPLC analysis. Here’s a systematic approach to addressing this issue:

    • Assess the Matrix Effect: Quantify the extent of the matrix effect to determine the best mitigation strategy.

      • Protocol: A common method is the post-extraction spike. This involves comparing the peak area of azithromycin in a standard solution prepared in a pure solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of azithromycin after the extraction process.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.

      • For Biological Matrices (e.g., Plasma, Serum):

        • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts. Acetonitrile (B52724) is a common precipitating agent.

        • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning azithromycin into an immiscible organic solvent.

        • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining and eluting azithromycin, thereby removing a significant portion of the matrix components.

      • For Pharmaceutical Formulations (e.g., Tablets, Suspensions):

        • Filtration: A crucial first step to remove insoluble excipients. Use a 0.45 µm or 0.22 µm filter.

        • Solvent Extraction and Dilution: Dissolve the formulation in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol) and dilute to a concentration within the linear range of the method. Sonication can aid in complete dissolution.[2]

    • Employ Matrix-Matched Calibration: When matrix effects cannot be completely eliminated through sample preparation, using matrix-matched calibrants is essential for accurate quantification.

      • Procedure: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., drug-free plasma for bioanalysis, or a placebo formulation for pharmaceutical analysis).

Frequently Asked Questions (FAQs)

  • Q1: What are the common sources of matrix effects in the analysis of azithromycin from pharmaceutical formulations?

    A1: Excipients used in tablets and suspensions are the primary source of matrix effects. These can include fillers, binders, disintegrants, lubricants, coloring agents, and flavoring agents. Some of these compounds may co-elute with azithromycin and interfere with its detection.

  • Q2: How do I choose the best sample preparation technique for my azithromycin analysis?

    A2: The choice depends on the sample matrix and the required sensitivity and cleanliness of the extract. For biological samples where high sensitivity is often required, SPE is generally the preferred method due to its superior cleanup capabilities. For routine analysis of pharmaceutical formulations, a simple dissolution, sonication, and filtration may be sufficient.[2] A comparison of common techniques for plasma samples is provided in the table below.

  • Q3: Can I use an internal standard to compensate for matrix effects?

    A3: Yes, using a suitable internal standard (IS) is a highly recommended practice. An ideal IS should be structurally similar to azithromycin and have a similar chromatographic retention time and ionization response, but not be present in the sample. The IS helps to correct for variations in both sample preparation and signal response due to matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Azithromycin in Human Plasma

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10592 - 108Fast, simple, and inexpensive.May result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE) 80 - 11095 - 105Provides cleaner extracts than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) >9098 - 102Provides the cleanest extracts with minimal matrix effects.Can be more expensive and requires method development for the SPE cartridge.

Note: Recovery and Matrix Effect percentages are indicative and can vary based on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Preparation of Blank Matrix Extract:

    • For biological samples, process a blank plasma or serum sample using your established extraction procedure (e.g., PPT, LLE, or SPE).

    • For pharmaceutical formulations, prepare a placebo formulation (containing all excipients except azithromycin) and process it using the same sample preparation method as for the active formulation.

  • Preparation of Azithromycin Standard in Solvent (Solution A):

    • Prepare a standard solution of azithromycin in the mobile phase or a suitable solvent at a known concentration.

  • Post-Extraction Spike (Solution B):

    • Take a known volume of the blank matrix extract and spike it with a known volume of a concentrated azithromycin standard solution to achieve the same final concentration as Solution A.

  • HPLC Analysis:

    • Inject both Solution A and Solution B into the HPLC system and record the peak areas for azithromycin.

  • Calculation:

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100

    • A value close to 100% indicates a negligible matrix effect. A value > 100% suggests signal enhancement, while a value < 100% indicates signal suppression.

Protocol 2: Sample Preparation of Azithromycin Tablets for HPLC Analysis

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of azithromycin and transfer it to a suitable volumetric flask.

  • Add a volume of a diluent (e.g., a mixture of acetonitrile and water) and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.[2]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (e.g., Plasma, Tablet) extraction Extraction (PPT, LLE, or SPE) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC Injection filtration->hplc detection UV/Vis or MS Detection hplc->detection quantification Quantification detection->quantification results Results quantification->results

Caption: A generalized workflow for the HPLC analysis of azithromycin.

troubleshooting_logic start Inaccurate Quantification? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me Yes sig_me Significant Matrix Effect? assess_me->sig_me optimize_sp Optimize Sample Prep (SPE, LLE) sig_me->optimize_sp Yes no_issue No Significant Issue sig_me->no_issue No matrix_match Use Matrix-Matched Calibrants optimize_sp->matrix_match

Caption: Decision tree for troubleshooting inaccurate quantification.

References

Technical Support Center: Enhancing Azithromycin Monohydrate Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of azithromycin (B1666446) monohydrate in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue/Question Possible Causes Recommended Solutions
Problem 1: Low in vitro drug release from my novel formulation. - Poor solubility of azithromycin in the dissolution medium.- Inefficient encapsulation or high drug crystallinity in the formulation.- Inadequate wetting of the formulation by the dissolution medium.- Optimize Dissolution Medium: Ensure the pH and composition of the dissolution medium are appropriate for azithromycin (which has pH-dependent solubility).[1][2]- Formulation Re-evaluation: Re-assess the drug-to-carrier ratio and the manufacturing process to ensure the drug is in an amorphous state, if using a solid dispersion.[3][4]- Incorporate Surfactants: Consider adding a suitable surfactant to the dissolution medium or the formulation itself to improve wettability.[5]
Problem 2: High variability in pharmacokinetic data between animal subjects. - Inconsistent oral gavage technique leading to variable dosing.- Physiological differences between animals (e.g., gastric pH, intestinal transit time).- Formulation instability or aggregation in the gastrointestinal tract.- Refine Dosing Technique: Ensure consistent and accurate oral administration. Fasting animals overnight before dosing can help reduce variability.[6]- Increase Sample Size: A larger group of animals can help to account for inter-individual variability.- Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids to check for precipitation or degradation.
Problem 3: The novel formulation shows good in vitro dissolution but poor in vivo bioavailability. - First-pass metabolism in the intestine or liver.[7][8]- P-glycoprotein (P-gp) mediated drug efflux in the intestines.- Poor permeation across the intestinal epithelium.[3]- Investigate First-Pass Metabolism: Conduct in vitro studies with liver microsomes or hepatocytes to assess metabolic stability.[7][8]- Evaluate P-gp Efflux: Use in vitro models like Caco-2 cell monolayers to determine if azithromycin is a P-gp substrate and if your formulation inhibits P-gp.- Enhance Permeation: Consider incorporating permeation enhancers into your formulation, but with careful toxicity assessment.
Problem 4: Difficulty achieving high drug loading in lipid-based nanoformulations. - Limited solubility of azithromycin in the lipid matrix.- Drug expulsion from the lipid matrix during formulation processing or storage.- Screen Different Lipids: Test a variety of solid and liquid lipids to find one with higher solubilizing capacity for azithromycin.- Optimize Formulation Process: Adjust parameters like homogenization speed, temperature, and sonication time to improve drug entrapment.[5]- Use of Co-solvents/Surfactants: Incorporate co-solvents or surfactants that can increase the drug's solubility in the lipid phase.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of azithromycin monohydrate?

A1: this compound has low oral bioavailability (around 37%) primarily due to its poor aqueous solubility and low dissolution rate, which limits its absorption in the gastrointestinal tract.[3][9][10] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4][9]

Q2: What are the most common formulation strategies to enhance the bioavailability of azithromycin in animal models?

A2: Several strategies have been successfully employed, including:

  • Lipid-Based Nanoformulations: Such as solid lipid nanoparticles (SLNs) and lipid-based nanoformulations (AZM-NF), which can improve solubility and absorption.[5][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions or microemulsions in the gastrointestinal fluid, enhancing drug solubilization and absorption.[13][14][15]

  • Solid Dispersions: Dispersing azithromycin in a polymer matrix in an amorphous state can significantly improve its dissolution rate.[3][4]

  • Rectal Administration: Formulations like suppositories have been explored as an alternative route to bypass some of the issues with oral administration.[6]

Q3: Which animal models are typically used for assessing the bioavailability of azithromycin formulations?

A3: Rabbits and rats are commonly used animal models for pharmacokinetic studies of azithromycin formulations.[6][7][11][12]

Q4: What are the key pharmacokinetic parameters to consider when evaluating a new azithromycin formulation?

A4: The key parameters to compare between a novel formulation and a control (e.g., pure drug or commercial product) are:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area under the curve): Represents the total drug exposure over time. An increase in AUC indicates improved bioavailability.

Q5: How can I be sure that the observed increase in bioavailability is due to my formulation and not experimental error?

A5: To ensure the validity of your results, it is crucial to:

  • Include a control group receiving a standard azithromycin suspension or the pure drug.

  • Randomize the allocation of animals to different treatment groups.

  • Standardize experimental conditions such as animal fasting, dosing procedures, and blood sampling times.

  • Perform statistical analysis to determine if the observed differences are statistically significant.

Data Presentation: Comparative Pharmacokinetic Data

The following tables summarize quantitative data from various studies on enhancing azithromycin bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of Different Azithromycin Formulations in Rabbits

FormulationCmax (µg/mL)Tmax (h)Relative Bioavailability (%)Reference
Azithromycin-Loaded Lipid-Based Nanoformulation (AZM-NF)0.738 ± 0.0384-[11]
Commercial Azithromycin Oral Suspension (AZM-CP)0.599 ± 0.0822-[11]
Azithromycin Solid Solution Suppository--43% (relative to IV)[6]

Table 2: In Vitro and Ex Vivo Performance of Azithromycin Formulations

FormulationMaximum In Vitro Release (%)Maximum Ex Vivo Permeation (%)Reference
Azithromycin-Loaded Lipid-Based Nanoformulation (AZM-NF)95.38 ± 4.5885.68 ± 5.87[11]
Commercial Azithromycin Oral Suspension (AZM-CP)72.79 ± 8.8564.88 ± 5.87[11]
Pure Azithromycin Drug (AZM-PD)46.13 ± 8.19-[11]
Liquid SEDDS> 90% (after 5 min)-[13][15]
Solid SEDDS52.22% (after 5 min)-[13][15]
Pure Azithromycin11.27% (after 5 min)-[13][15]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rabbits
  • Animal Model: Healthy adult rabbits, fasted for 24 hours prior to the experiment with free access to water.[6]

  • Dosing: Administer the test formulation (e.g., lipid-based nanoformulation) and the control (e.g., commercial oral suspension) orally at a dose equivalent to 20 mg/kg of azithromycin.[6]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Quantify the concentration of azithromycin in the plasma samples using a validated HPLC method.[11][12]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 2: Ex Vivo Intestinal Permeation Study
  • Tissue Preparation: Euthanize a rabbit and carefully excise a segment of the small intestine.

  • Experimental Setup: Mount the intestinal segment in a tissue bath containing a physiological salt solution.

  • Drug Administration: Add the test formulation to the mucosal side of the intestinal tissue.

  • Sampling: At regular intervals, collect samples from the serosal side.

  • Analysis: Determine the concentration of azithromycin in the collected samples using HPLC to assess the amount of drug that has permeated through the intestinal tissue.[11][12]

Visualizations

Experimental_Workflow_Pharmacokinetic_Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Fasting Animal Fasting (24 hours) Dosing Oral Dosing (e.g., 20 mg/kg) Animal_Fasting->Dosing Formulation_Prep Formulation Preparation (Test vs. Control) Formulation_Prep->Dosing Blood_Sampling Blood Sampling (Time intervals) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Troubleshooting_Bioavailability Start Low In Vivo Bioavailability Observed Check_Dissolution Is in vitro dissolution adequate? Start->Check_Dissolution Check_Permeability Is intestinal permeability a factor? Check_Dissolution->Check_Permeability Yes Improve_Dissolution Action: Improve Formulation (e.g., particle size reduction, solid dispersion) Check_Dissolution->Improve_Dissolution No Check_Metabolism Is first-pass metabolism a factor? Check_Permeability->Check_Metabolism No Enhance_Permeability Action: Add Permeation Enhancers Check_Permeability->Enhance_Permeability Yes Inhibit_Metabolism Action: Co-administer with inhibitor (for mechanistic studies) Check_Metabolism->Inhibit_Metabolism Yes End Re-evaluate in vivo Check_Metabolism->End No Improve_Dissolution->End Enhance_Permeability->End Inhibit_Metabolism->End

References

Technical Support Center: Azithromycin Monohydrate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for investigating the degradation pathways of azithromycin (B1666446) monohydrate under stress conditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the stability of this widely used antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for azithromycin monohydrate under stress conditions?

A1: this compound degrades under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. The primary degradation pathways involve the hydrolysis of the cladinose (B132029) sugar, opening of the lactone ring, and oxidation of the exocyclic amine group.[1][2][3][4]

Q2: What are the major degradation products of azithromycin?

A2: The major degradation product under acidic and alkaline conditions is decladinosylazithromycine, formed by the hydrolysis of the cladinose sugar.[5] Under oxidative conditions, azithromycin N-oxide is a common degradation product.[5] Other degradation products have been identified based on their relative retention times in HPLC analysis.[6][7]

Q3: Why is it important to perform forced degradation studies on azithromycin?

A3: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify the likely degradation products that could appear in the final drug product under storage.

  • Develop and validate stability-indicating analytical methods that can separate the drug from its degradation products.

  • Understand the intrinsic stability of the molecule.

Q4: My azithromycin peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A4: Peak tailing for a basic compound like azithromycin is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. To resolve this, you can:

  • Use a base-deactivated or end-capped C18 column.

  • Operate the mobile phase at a higher pH (e.g., 7.5-11) to suppress the ionization of silanol groups, being mindful of the column's pH stability.

  • Ensure your mobile phase composition is optimal; for instance, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution (82:18 v/v) has been shown to provide good resolution.[8]

Q5: I am observing unexpected peaks in my chromatogram after a stress study. What should I do?

A5: Unexpected peaks can be due to several factors:

  • Novel degradation products: The stress conditions might have generated a previously unreported degradation product. Further characterization using techniques like mass spectrometry (MS) would be necessary.

  • Impurities in the starting material: The stress conditions might have altered an existing impurity, making it more detectable.

  • Contamination: Ensure all glassware, solvents, and reagents are clean and of high purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your forced degradation experiments.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or no degradation observed Stress conditions are not harsh enough (e.g., concentration of stressor is too low, temperature is too low, or exposure time is too short).Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic studies. Extend the duration of exposure to the stressor.
Complete degradation of the drug Stress conditions are too harsh, leading to the rapid and complete breakdown of the parent drug.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A preliminary range-finding experiment can help determine optimal stress conditions.
Poor separation between azithromycin and its degradation products The HPLC method is not stability-indicating. The mobile phase, column, or other chromatographic parameters are not optimized.Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition and pH, changing the column type (e.g., C18, phenyl), or modifying the gradient elution program.[8]
Inconsistent or irreproducible degradation results Variability in experimental parameters such as temperature, concentration of reagents, or sample preparation.Ensure precise control over all experimental variables. Use calibrated equipment and prepare fresh solutions for each experiment.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N HCl.[9]

  • Incubation: Keep the solution at a controlled temperature, for example, in a water bath at 80°C for 2 hours.[8]

  • Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH. Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol as described for acid hydrolysis.

  • Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N NaOH.[8]

  • Incubation: Incubate the solution at a controlled temperature, for instance, in a water bath at 70°C for 6 hours.[10]

  • Neutralization and Dilution: After incubation, cool the solution and neutralize it with an equivalent amount of 1 N HCl. Dilute the neutralized solution with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.

  • Stress Condition: To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).[8]

  • Incubation: Keep the solution at room temperature for a specified period, for example, 4 minutes.[8]

  • Dilution: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) in a transparent container.

  • Exposure: Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.[11] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze both the exposed and control samples using a validated stability-indicating HPLC method. The degradation is enhanced in basic conditions (pH 9).[12]

Thermal Degradation
  • Sample Preparation: Place a known amount of solid this compound powder in a suitable container.

  • Exposure: Heat the sample in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[8]

  • Sample Preparation for Analysis: After heating, cool the sample to room temperature. Dissolve a known amount of the solid in a suitable solvent and dilute to a final concentration appropriate for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Data Presentation

Summary of Azithromycin Degradation under Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Approximate)Major Degradation Product(s)
Acidic 1 N HCl80°C24 h9.5%[8]Decladinosylazithromycine
Alkaline 1 N NaOH25°C24 h6.0%[8]Decladinosylazithromycine
Oxidative 3% H₂O₂25°C4 min5.0%[8]Azithromycin N-oxide
Photolytic (UV) UV lightAmbient24 h9.5%[8]Not specified
Thermal (Dry Heat) Dry Heat80°C2 h5.0%[8]Not specified

Note: The percentage of degradation can vary significantly depending on the exact experimental conditions.

Visualizations

Azithromycin Degradation Pathways

Azithromycin_Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation AZ_acid Azithromycin DP1 Decladinosylazithromycine AZ_acid->DP1 Hydrolysis of cladinose sugar AZ_alkaline Azithromycin DP2 Decladinosylazithromycine AZ_alkaline->DP2 Hydrolysis of cladinose sugar DP3 Lactone Ring Opened Product AZ_alkaline->DP3 Saponification AZ_oxidative Azithromycin DP4 Azithromycin N-oxide AZ_oxidative->DP4 Oxidation of exocyclic amine AZ_main Azithromycin Monohydrate AZ_main->AZ_acid H+ AZ_main->AZ_alkaline OH- AZ_main->AZ_oxidative H2O2 Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Azithromycin Stock Solution acid Acidic (HCl, heat) prep_stock->acid alkali Alkaline (NaOH, heat) prep_stock->alkali oxidative Oxidative (H2O2) prep_stock->oxidative photo Photolytic (UV light) prep_stock->photo thermal Thermal (Dry heat) prep_stock->thermal neutralize Neutralize (if applicable) and Dilute acid->neutralize alkali->neutralize oxidative->neutralize photo->neutralize thermal->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Identify and Quantify Degradation Products hplc->data

References

minimizing variability in azithromycin monohydrate bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in azithromycin (B1666446) monohydrate bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the common microbiological methods for determining azithromycin potency?

A1: The most common methods are the cylinder-plate (or cup-plate) agar (B569324) diffusion assay and the turbidimetric or "tube" assay.[1] The agar diffusion method involves measuring the diameter of the zone of inhibition of microbial growth around a cylinder containing the azithromycin solution.[2] The turbidimetric method measures the inhibition of microbial growth in a liquid medium containing azithromycin by assessing the turbidity of the solution.[1]

Q2: Which microorganisms are typically used for azithromycin bioassays?

A2: Several microorganisms are susceptible to azithromycin and can be used as test organisms. Commonly cited strains include Micrococcus luteus (e.g., ATCC 9341), Bacillus subtilis (e.g., ATCC 9372), and Sarcina lutea (e.g., ATCC 9341).[3][4][5] The choice of organism can depend on the specific method and desired sensitivity.

Q3: What are the critical parameters to control for minimizing variability?

A3: Several factors can significantly influence the variability of bioassay results. These include the preparation and standardization of the inoculum, the composition and pH of the culture media, the incubation temperature and time, and the accurate preparation of standard and sample solutions.[6] Maintaining consistent and optimized conditions for these parameters is crucial for reproducible results.

Q4: What are the typical validation parameters for an azithromycin bioassay?

A4: A validated azithromycin bioassay should demonstrate linearity, precision, accuracy, and specificity.[3][4][7] These parameters ensure that the assay is suitable for its intended purpose of quantifying the potency of azithromycin.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability between replicate plates Inconsistent inoculum density.Ensure a standardized and homogenous bacterial suspension is prepared and used for each plate. Verify the McFarland standard or use a spectrophotometer for consistency.
Uneven agar depth.Pour a consistent volume of agar into each petri dish to ensure a uniform depth.
Improper placement of cylinders/discs.Use a template to ensure cylinders or discs are placed equidistantly on the agar surface.
No zones of inhibition or very small zones Inactive or incorrect test organism.Verify the identity and viability of the test organism. Use a fresh culture for preparing the inoculum.
Azithromycin standard or sample is degraded or at too low a concentration.Prepare fresh standard and sample solutions. Verify the storage conditions of the azithromycin reference standard.
Incorrect pH of the culture medium.Check and adjust the pH of the medium as specified in the protocol. The activity of azithromycin can be pH-dependent.
Excessively large or merging zones of inhibition Inoculum concentration is too low.Increase the concentration of the inoculum to achieve a confluent lawn of growth.
Azithromycin concentration is too high.Prepare a new dilution series of the standard and sample to fall within the linear range of the assay.
Incubation time is too long.Adhere to the specified incubation time. Over-incubation can lead to larger zones.
Irregularly shaped zones of inhibition Contamination of the agar plate.Practice aseptic techniques throughout the procedure to prevent contamination.[8]
Uneven diffusion of the antibiotic.Ensure the cylinders are placed firmly on the agar surface and that the solutions are dispensed carefully without splashing.
Poor linearity of the standard curve Inaccurate preparation of standard dilutions.Carefully prepare serial dilutions of the azithromycin reference standard. Use calibrated pipettes.
Inappropriate concentration range.The selected concentration range may not be linear. Adjust the concentrations of the standards to bracket the expected sample concentration.[3][4]
Non-uniform assay conditions.Ensure all plates are incubated under the same temperature and for the same duration.

Experimental Protocols

Detailed Methodology: Cylinder-Plate Agar Diffusion Assay for Azithromycin Monohydrate

This protocol is a synthesis of best practices described in the literature.

1. Preparation of Media and Buffers:

  • Culture Medium: Prepare the appropriate agar medium for the selected test organism (e.g., Mueller-Hinton agar for Micrococcus luteus). Sterilize by autoclaving.

  • Phosphate (B84403) Buffers: Prepare sterile phosphate buffers as required for diluting the azithromycin standard and samples. The pH should be optimized for azithromycin stability and activity.

2. Preparation of Test Organism Inoculum:

  • From a fresh stock culture of the test organism (e.g., Micrococcus luteus ATCC 9341), inoculate a suitable broth and incubate to achieve a logarithmic phase of growth.

  • Harvest the bacterial cells and suspend them in sterile saline or buffer.

  • Adjust the turbidity of the suspension to a standardized McFarland standard (e.g., 0.5) to ensure a consistent inoculum density.

3. Preparation of Assay Plates:

  • Pour a base layer of sterile agar into petri dishes and allow it to solidify.

  • Prepare a seeded agar layer by mixing the standardized inoculum with molten agar (cooled to 45-50°C).

  • Pour a uniform layer of the seeded agar over the base layer and allow it to solidify.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of USP Azithromycin Reference Standard and dissolve it in a specified solvent to prepare a stock solution of known concentration.

  • Standard Curve Solutions: Prepare a series of at least five dilutions of the stock solution in a suitable buffer to create a standard curve. A common concentration range for azithromycin is 0.1 to 0.4 µg/mL.[4][9]

  • Sample Solution: Prepare the this compound sample in the same buffer to obtain a final concentration within the range of the standard curve.

5. Assay Procedure:

  • Using a sterile cylinder dispenser, place stainless steel or ceramic cylinders on the surface of the seeded agar plates.

  • Carefully and accurately pipette a fixed volume of each standard and sample solution into the cylinders.

  • Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 16-18 hours).[10]

6. Data Collection and Analysis:

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.

  • Plot the logarithm of the concentration of the standards against the zone diameters.

  • Perform a linear regression analysis to obtain the standard curve.

  • Determine the concentration of azithromycin in the sample by interpolating its zone diameter on the standard curve.

Quantitative Data Summary

Table 1: Typical Validation Parameters for Azithromycin Bioassay
Parameter Acceptance Criteria Example Value (from literature) Reference
Linearity (Correlation Coefficient, r) r ≥ 0.98r = 0.998[4][9]
Precision (Relative Standard Deviation, RSD) RSD ≤ 2.0%1.40% (capsules), 1.19% (powder for suspension), 1.73% (oral suspension)[4][9]
Accuracy (% Recovery) 98.0% - 102.0%95.54% - 103.22%[7]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Media_Prep Prepare & Sterilize Culture Media & Buffers Plate_Prep Prepare Seeded Agar Plates Media_Prep->Plate_Prep Inoculum_Prep Prepare & Standardize Test Organism Inoculum Inoculum_Prep->Plate_Prep Dispensing Dispense Solutions into Cylinders Plate_Prep->Dispensing Solution_Prep Prepare Standard & Sample Solutions Solution_Prep->Dispensing Incubation Incubate Plates at Controlled Temperature Dispensing->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement Analysis Plot Standard Curve & Calculate Potency Measurement->Analysis

Caption: Workflow for the Azithromycin Cylinder-Plate Bioassay.

Troubleshooting_Logic cluster_zones Zone of Inhibition Issues cluster_curve Standard Curve Issues cluster_checks Corrective Actions Start Inconsistent Results Zone_Size Are zone sizes consistent & within range? Start->Zone_Size Linearity Is the standard curve linear (r > 0.98)? Start->Linearity No_Zones No/Small Zones Zone_Size->No_Zones No Large_Zones Large/Merging Zones Zone_Size->Large_Zones No Zone_Size->Linearity Check_Inoculum Verify Inoculum Density & Viability No_Zones->Check_Inoculum Check_Solutions Prepare Fresh Standards & Samples No_Zones->Check_Solutions Check_Media Verify Media pH & Composition No_Zones->Check_Media Large_Zones->Check_Inoculum Large_Zones->Check_Solutions Check_Incubation Verify Incubation Time & Temperature Large_Zones->Check_Incubation Poor_Linearity Poor Linearity Linearity->Poor_Linearity No End End Linearity->End Yes Poor_Linearity->Check_Solutions Check_Technique Review Aseptic & Dispensing Technique Poor_Linearity->Check_Technique Check_Inoculum->Start Re-run Assay Check_Solutions->Start Re-run Assay Check_Media->Start Re-run Assay Check_Incubation->Start Re-run Assay Check_Technique->Start Re-run Assay

Caption: Troubleshooting Logic for Azithromycin Bioassay Variability.

References

Technical Support Center: Azithromycin pH-Dependent Activity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azithromycin (B1666446). It specifically addresses the challenges arising from the pH-dependent activity of this antibiotic in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the antibacterial activity of my azithromycin varying between experiments?

A1: The antibacterial activity of azithromycin is highly dependent on the pH of the experimental medium. Azithromycin, a weak base, is more active in alkaline conditions. Its unionized form, which is more prevalent at higher pH, more readily passes through bacterial membranes.[1] Therefore, even minor fluctuations in the pH of your culture medium can lead to significant variations in experimental outcomes, such as Minimum Inhibitory Concentration (MIC) values.

Q2: What is the optimal pH for azithromycin activity in vitro?

A2: Azithromycin generally exhibits greater potency at a slightly alkaline pH. For instance, its activity against various oral anaerobes is enhanced at pH 8 compared to neutral pH.[2] However, it is important to note that azithromycin's stability is also pH-dependent, with maximum stability observed around pH 6.3.[1][3] At pH values below 6.0, it undergoes significant degradation through the hydrolytic loss of its cladinose (B132029) sugar.[1] Therefore, the optimal pH for your experiment will be a balance between maximizing activity and maintaining drug stability over the duration of your assay.

Q3: How does pH affect the intracellular concentration of azithromycin?

A3: Azithromycin is a lysosomotropic agent, meaning it accumulates in acidic intracellular compartments like lysosomes.[4][5] This is due to a mechanism called "ion trapping." In the acidic environment of the lysosome (pH 4-5), the basic azithromycin molecule becomes protonated.[6][7] This charged form is less membrane-permeable and becomes trapped and concentrated within the lysosome.[4][8] While the initial uptake into cells can be influenced by extracellular pH, the intracellular accumulation is a key feature of its pharmacokinetic profile.[9]

Q4: Can the type of culture medium I use affect the pH and azithromycin activity?

A4: Yes, the composition of your culture medium can significantly impact the pH and, consequently, the activity of azithromycin. For example, media containing bicarbonate, such as RPMI-1640, require a CO2-enriched atmosphere to maintain a stable pH.[10] Without it, the medium can become alkaline, which could enhance azithromycin's apparent activity but may not reflect physiological conditions. Standard media like Mueller-Hinton Broth should be buffered to ensure pH stability throughout the experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent MIC values for azithromycin Fluctuation in the pH of the culture medium during the experiment.Use a buffered medium (e.g., phosphate, MOPS, HEPES, or Tris buffer) to maintain a stable pH. Verify the final pH of the medium before and after the experiment.
Degradation of azithromycin in an acidic medium.Prepare azithromycin stock solutions in a suitable solvent and freshly dilute into a buffered medium with a pH at or above 6.3 for the experiment.[1][3]
Unexpectedly high or low azithromycin activity The pH of the experimental medium is too alkaline or acidic.Carefully measure and adjust the pH of your medium to the desired value for your specific experimental question. Be aware that alkaline pH enhances activity, while acidic pH can lead to degradation.[1][2]
Interaction of azithromycin with components of a complex medium.Consider using a defined minimal medium to reduce potential interactions. If using a complex medium like RPMI-1640 with bicarbonate, ensure incubation in a 5% CO2 atmosphere to maintain pH.[10]
Difficulty in replicating intracellular accumulation studies Incorrect pH of the extracellular medium affecting drug uptake.Standardize the pH of the extracellular medium for all experiments. While uptake at pH 7.4 is both passive and carrier-mediated, it becomes exclusively passive at more acidic pH values.[9]
Lysis of cells during the experiment, leading to loss of trapped azithromycin.Handle cells gently and ensure their viability throughout the experiment. Use appropriate controls to monitor cell integrity.

Quantitative Data Summary

Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of Azithromycin against Various Bacteria

BacteriumMediumpHMIC (µg/mL)Fold Change (vs. pH 7)Reference
Oral Anaerobes (average)Agar7.0~2x higher than pH 82-fold decrease at pH 8[2]
Oral Anaerobes (average)Agar8.0Generally one dilution lower than pH 7-[2]
Salmonella enterica serovar TyphimuriumMueller-Hinton Broth~6.0>32>8-fold increase[11]
Salmonella enterica serovar TyphimuriumMueller-Hinton Broth~7.04-[11]
Salmonella enterica serovar TyphimuriumMueller-Hinton Broth~8.0<0.25>16-fold decrease[11]

Note: The data presented are compiled from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Determining the Effect of pH on Azithromycin MIC using Broth Microdilution

This protocol outlines a method to assess how different pH levels of the growth medium affect the Minimum Inhibitory Concentration (MIC) of azithromycin against a specific bacterial strain.

  • Preparation of Buffered Media:

    • Prepare a stock of your desired bacteriological growth medium (e.g., Mueller-Hinton Broth) at 2x concentration.

    • Prepare a series of 2x concentrated buffer solutions (e.g., 100 mM phosphate, Tris, or MOPS) to cover your target pH range (e.g., pH 6.0, 7.0, 8.0).

    • Create the final test media by mixing equal volumes of the 2x medium and the respective 2x buffer solution.

    • Verify the final pH of each buffered medium with a calibrated pH meter and adjust if necessary. Sterilize the media by autoclaving or filtration.

  • Preparation of Azithromycin Stock Solution:

    • Prepare a concentrated stock solution of azithromycin in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Further dilute the stock solution in the prepared buffered media to create a range of concentrations for the MIC assay.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the azithromycin solution in the corresponding buffered medium.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in the respective buffered medium to achieve the desired final concentration (typically 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each pH value.

    • Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth. Determine the MIC for each pH value tested.

Visualizations

Azithromycin_pH_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell AZM_unionized Azithromycin (Unionized) Ribosome 50S Ribosomal Subunit AZM_unionized->Ribosome Crosses membrane and binds to AZM_ionized Azithromycin (Ionized) pH_alkaline Alkaline pH pH_alkaline->AZM_unionized Favors pH_acidic Acidic pH pH_acidic->AZM_ionized Favors Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Inhibits Lysosomal_Trapping cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4-5) AZM_ext Azithromycin (Unionized) AZM_intra Azithromycin (Unionized) AZM_ext->AZM_intra Passive Diffusion AZM_prot Trapped Azithromycin (High Concentration) AZM_intra->AZM_prot Enters Lysosome H_ion H+ AZM_intraH_ion AZM_intraH_ion Experimental_Workflow Start Start: Prepare Buffered Media (e.g., pH 6.0, 7.0, 8.0) Prep_AZM Prepare Azithromycin Stock and Dilutions Start->Prep_AZM Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum MIC_Assay Perform Broth Microdilution in 96-well plates Prep_AZM->MIC_Assay Prep_Inoculum->MIC_Assay Incubate Incubate Plates (e.g., 37°C, 18-24h) MIC_Assay->Incubate Read_MIC Read MIC values for each pH Incubate->Read_MIC Analyze Analyze and Compare pH-dependent activity Read_MIC->Analyze

References

strategies to prevent azithromycin monohydrate conversion to dihydrate form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the conversion of azithromycin (B1666446) monohydrate to its dihydrate form.

Frequently Asked Questions (FAQs)

Q1: What are the common hydrate (B1144303) forms of azithromycin?

A1: Azithromycin primarily exists in three forms: anhydrous, monohydrate, and dihydrate. The monohydrate and dihydrate are the most common crystalline forms encountered in pharmaceutical development.[1][2][3][4][5] The anhydrous form is highly hygroscopic and readily converts to the dihydrate form in the presence of moisture.[2][3]

Q2: What is the primary factor driving the conversion of azithromycin monohydrate to the dihydrate form?

A2: The primary factor is exposure to moisture. This compound is susceptible to converting to the more thermodynamically stable dihydrate form upon exposure to humidity.[6]

Q3: How does temperature affect the stability of azithromycin hydrates?

A3: Temperature can influence the hydration state. For instance, heating the dihydrate form can lead to dehydration, potentially forming an anhydrous or other hydrate forms.[1][4][5] Conversely, controlling temperature during crystallization is a key strategy to obtain the desired hydrate form. For example, maintaining a temperature range of 20°C to 25°C during a specific crystallization process favors the formation of the dihydrate, while temperatures above 35°C can lead to the formation of the monohydrate.[7]

Q4: Is there a significant difference in the aqueous solubility of the monohydrate and dihydrate forms?

A4: Studies have shown that the monohydrate form converts to the dihydrate form during solubility experiments. Consequently, there is no significant difference observed in the equilibrium solubility between the two forms.[2][3][8]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected conversion of monohydrate to dihydrate during storage. High relative humidity in the storage environment.Store the this compound in a desiccator or a controlled low-humidity environment. Package the material in a gas-impermeable container, such as a polyethylene/aluminum laminate bag, to minimize moisture exposure.[9][10]
Formation of dihydrate during the crystallization process intended to produce monohydrate. Incorrect solvent system or temperature control.Crystallization from a water/ethanol mixture is known to produce the monohydrate form.[2][3][4][5] Carefully control the temperature during crystallization, as higher temperatures (e.g., 40°C) can favor monohydrate formation.[7]
Difficulty in differentiating between monohydrate and dihydrate forms. Inadequate analytical technique.Utilize powder X-ray diffraction (XRD) as the primary technique for definitive identification. The two forms have distinct diffraction patterns.[1][9] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be used to differentiate them based on their dehydration profiles.[2][3]

Quantitative Data Summary

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionPackagingDurationConversion to DihydrateReference
25°C / 60% Relative HumidityPolyethylene/aluminum laminate bag3 months< 5%[9]
25°C / 60% Relative HumidityGas impermeable package1 year< 5%[10]
55°C / Uncontrolled HumidityPolyethylene/aluminum laminate bag3 monthsStable[9]
40°C / 75% Relative HumidityDouble aluminum laminate bags> 1 yearSignificantly inhibited[9]

Experimental Protocols

Protocol 1: Differentiation of this compound and Dihydrate using Powder X-ray Diffraction (XRD)
  • Sample Preparation: Gently grind a small amount of the azithromycin sample to a fine powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a standard XRD sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • Radiation Source: Cu Kα

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Scan Speed: e.g., 2°/minute

  • Data Acquisition: Run the XRD scan and collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffractogram with reference patterns for this compound and dihydrate. The dihydrate form has a characteristic peak at approximately 13.2 degrees two-theta.[9]

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the azithromycin sample into an aluminum DSC pan. For TGA, a ceramic or aluminum pan can be used.

  • Instrument Setup (DSC):

    • Temperature Range: e.g., 25°C to 250°C

    • Heating Rate: e.g., 10°C/minute

    • Atmosphere: Nitrogen purge (e.g., 50 mL/min)

  • Instrument Setup (TGA):

    • Temperature Range: e.g., 25°C to 300°C

    • Heating Rate: e.g., 10°C/minute

    • Atmosphere: Nitrogen purge (e.g., 60 mL/min)

  • Data Acquisition: Run the thermal analysis for both DSC and TGA.

  • Data Analysis:

    • TGA: Determine the weight loss percentage corresponding to water content. The theoretical water content for the monohydrate is approximately 2.4% and for the dihydrate is approximately 4.6%.

    • DSC: Observe the endothermic and exothermic events. The dehydration and melting profiles will differ between the monohydrate and dihydrate forms.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_crystallization Crystallization Process Store_in_low_humidity Store in Controlled Low Humidity (<40% RH) Package_impermeable Package in Gas-Impermeable Container (e.g., Aluminum Foil Bag) Solvent_System Use Water/Ethanol Solvent System Temperature_Control Maintain Temperature at ~40°C Solvent_System->Temperature_Control Slow_Cooling Employ Slow Cooling Rate Temperature_Control->Slow_Cooling Azithromycin_Monohydrate_API Azithromycin Monohydrate API cluster_storage cluster_storage Azithromycin_Monohydrate_API->cluster_storage Storage cluster_crystallization cluster_crystallization Azithromycin_Monohydrate_API->cluster_crystallization Production Stable_Monohydrate_Product Stable Monohydrate Product cluster_storage->Stable_Monohydrate_Product cluster_crystallization->Stable_Monohydrate_Product logical_relationship High_Humidity High Relative Humidity (>60%) Moisture_Exposure Moisture Exposure High_Humidity->Moisture_Exposure Monohydrate_to_Dihydrate Monohydrate -> Dihydrate Conversion Moisture_Exposure->Monohydrate_to_Dihydrate Low_Humidity Low Relative Humidity (<40%) Monohydrate_Stability Monohydrate Stability Low_Humidity->Monohydrate_Stability Controlled_Temp Controlled Temperature (e.g., 25°C) Controlled_Temp->Monohydrate_Stability

References

Validation & Comparative

Azithromycin Monohydrate vs. Erythromycin: A Comparative Guide to In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the field of antimicrobial research and development, a nuanced understanding of the subtle yet significant differences between related antibiotic compounds is crucial. This guide provides a detailed, data-driven comparison of the in vitro potency of azithromycin (B1666446) monohydrate and erythromycin (B1671065), two prominent members of the macrolide antibiotic class. While sharing a core mechanism of action, their structural variations lead to notable differences in their activity spectra against key bacterial pathogens.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both azithromycin and erythromycin exert their antimicrobial effects by arresting bacterial protein synthesis.[1] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2][3][4][5] This binding action specifically obstructs the polypeptide exit tunnel, thereby preventing the elongation of the nascent peptide chain and halting the translation of messenger RNA (mRNA) into essential proteins.[1][4][5] This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal at higher concentrations.[2][3][4][5]

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Block Blocks Polypeptide Exit Tunnel 50S_subunit->Block 30S_subunit 30S Subunit Antibiotic Azithromycin / Erythromycin Antibiotic->50S_subunit Targets Binding Binds to 23S rRNA within the 50S Subunit Inhibition Inhibition of Protein Synthesis Block->Inhibition Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) Inhibition->Growth_Inhibition

Caption: Shared mechanism of action for macrolide antibiotics.

Comparative In Vitro Susceptibility Data

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes MIC data from various studies, comparing the activity of azithromycin and erythromycin against a range of clinically relevant bacteria.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Positive
Staphylococcus aureus (MSSA)Azithromycin0.5>32[6]
Erythromycin0.25>32[6]
Streptococcus pneumoniae (Penicillin-Susceptible)Azithromycin~0.06~0.125[7]
Erythromycin~0.06~0.06[7]
Streptococcus pyogenes (Group A)Azithromycin0.060.06[6]
Erythromycin0.030.03[6]
Enterococcus spp.Azithromycin4.0 (mode)-[6]
Erythromycin1.0 (mode)-[6]
Gram-Negative
Haemophilus influenzaeAzithromycin-1.0 - 2.0[6][7]
Erythromycin-8.0 - 16.0[6][7]
Moraxella catarrhalisAzithromycin-≤0.06[8]
Erythromycin-≤0.12[8]
Enterobacteriaceae (e.g., E. coli)Azithromycin-≤4.0[8]
Erythromycin-16.0 - 128.0[8]

Analysis of In Vitro Data:

  • Gram-Positive Bacteria: Against many Gram-positive cocci, such as Staphylococcus and Streptococcus species, azithromycin and erythromycin demonstrate broadly similar activity.[6] However, some studies indicate that erythromycin can be slightly more potent, exhibiting lower MIC values against strains of S. pyogenes and penicillin-susceptible S. pneumoniae.[6][7]

  • Gram-Negative Bacteria: Azithromycin displays significantly greater potency against many clinically important Gram-negative bacteria compared to erythromycin.[8][9] This is most pronounced for Haemophilus influenzae, where azithromycin is substantially more active.[6][8] Azithromycin is also two- to four-fold more potent against species like Moraxella catarrhalis, Neisseria gonorrhoeae, and Legionella sp.[8] Furthermore, it shows meaningful activity against many genera of the Enterobacteriaceae family, against which erythromycin has little potent activity.[8][9]

Experimental Protocols: Broth Microdilution for MIC Determination

Standardized methodologies are critical for generating reliable and comparable in vitro susceptibility data. The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[10][11]

Objective: To determine the minimum inhibitory concentration (MIC) of a test antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates[12]

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[13]

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium[14]

  • Stock solutions of azithromycin and erythromycin of known concentration

  • Sterile diluents (e.g., sterile water, DMSO)[12]

  • Multipipettor and sterile tips

  • Incubator set to 35-37°C[13]

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a 2x working stock of the highest antibiotic concentration to be tested in the appropriate broth.[12] b. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12] c. Add 100 µL of the 2x antibiotic stock solution to the first column of wells.[12] d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.[12] e. Reserve wells for controls: a positive control (broth with inoculum, no antibiotic) and a sterility control (broth only, no inoculum).[13]

  • Inoculum Preparation: a. Select several isolated colonies from a fresh (18-24 hour) agar (B569324) plate.[15] b. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.[13] c. Within 15 minutes, dilute this standardized suspension to achieve a final desired concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[16]

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform. b. Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[13]

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[10][11]

mic_workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotics in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic result MIC Value (Lowest concentration with no visible growth) read_mic->result

Caption: General workflow for MIC determination via broth microdilution.

Conclusion

The in vitro evidence clearly indicates that while azithromycin and erythromycin share a common mechanism of action, their potency profiles are distinct. Erythromycin may exhibit slightly superior or equivalent activity against certain Gram-positive pathogens. However, azithromycin's significantly enhanced potency against a broad range of Gram-negative bacteria, particularly respiratory pathogens like H. influenzae, represents a major advantage in its spectrum of activity. This comparative guide, supported by quantitative data and standardized protocols, provides a valuable resource for researchers in the ongoing effort to understand and combat bacterial infections.

References

A Comparative Analysis of Azithromycin Monohydrate and Dihydrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monohydrate and dihydrate forms of azithromycin (B1666446), a widely used macrolide antibiotic. The following sections detail the physicochemical properties, solubility, stability, and bioavailability of these two hydrate (B1144303) forms, supported by experimental data and methodologies. This analysis aims to inform researchers and drug development professionals on the key characteristics and potential interchangeability of azithromycin monohydrate and dihydrate in pharmaceutical formulations.

Physicochemical Properties

Azithromycin can exist in different crystalline forms, including a monohydrate and a dihydrate. The dihydrate is the commercially available form. The key difference between these forms lies in the number of water molecules associated with the azithromycin molecule in the crystal lattice. This seemingly small difference can influence various pharmaceutical properties.

Table 1: Summary of Physicochemical Properties

PropertyThis compoundAzithromycin DihydrateKey Observations
Molecular Formula C₃₈H₇₂N₂O₁₂·H₂OC₃₈H₇₂N₂O₁₂·2H₂OThe dihydrate contains two water molecules per molecule of azithromycin, while the monohydrate contains one.
Molecular Weight 767.02 g/mol 785.02 g/mol The molecular weight of the dihydrate is higher due to the additional water molecule.
Crystalline Form Crystalline solidCrystalline solidBoth are stable crystalline forms.[1]
Hygroscopicity Less commonly used due to hygroscopic properties.Preferred for therapeutic applications.The anhydrous form of azithromycin is notably hygroscopic and tends to convert to the dihydrate form upon storage at room temperature.[2][3]

Solubility and Dissolution

The solubility and dissolution rate of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability. Studies have shown that the equilibrium solubility of this compound and dihydrate are not significantly different. This is because the monohydrate form tends to convert to the more stable dihydrate form during solubility studies in aqueous media.[2][3]

Table 2: Solubility and Dissolution Characteristics

ParameterThis compoundAzithromycin DihydrateKey Observations
Equilibrium Solubility No significant difference from the dihydrate form.Commercially used form.The monohydrate converts to the dihydrate in solution, leading to similar equilibrium solubility.[2][3]
Dissolution Rate Data not available for direct comparison.Studies focus on enhancing its dissolution.The intrinsic dissolution rate can be a key differentiator between polymorphic forms, but comparative data for azithromycin hydrates is scarce.

Stability

Both the monohydrate and dihydrate forms of azithromycin are considered to be stable crystalline forms. The anhydrous form, however, is unstable and readily converts to the dihydrate in the presence of moisture. The monohydrate is also known to convert to the dihydrate form. This transformation is a critical consideration during drug formulation and storage.

Table 3: Stability Profile

ConditionThis compoundAzithromycin DihydrateKey Observations
Storage at Room Temperature May convert to the dihydrate form.Stable.The dihydrate is the more thermodynamically stable form under typical storage conditions.
Aqueous Suspension Converts to the dihydrate form.Stable.This conversion in aqueous environments is a key factor in their similar in vitro and likely in vivo behavior.[2][3]

Bioavailability and Therapeutic Efficacy

Direct comparative studies on the bioavailability and therapeutic efficacy of orally administered this compound versus dihydrate are limited. However, given the rapid conversion of the monohydrate to the dihydrate in aqueous environments, it is widely presumed that their in vivo performance would be equivalent. The bioavailability of azithromycin is approximately 37%, and it is known for its extensive tissue distribution.

The therapeutic efficacy of azithromycin is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. There is no evidence to suggest that the hydrate form of the drug influences this mechanism of action.

Table 4: Bioavailability and Efficacy

ParameterThis compound & DihydrateKey Observations
Bioavailability Approximately 37%Due to the likely in vivo conversion of the monohydrate to the dihydrate, significant differences in bioavailability are not expected.
Therapeutic Efficacy EquivalentThe mechanism of action is at the molecular level after dissolution, so the initial hydrate form is not expected to alter efficacy.

Experimental Protocols

The characterization and comparison of azithromycin hydrate forms involve several standard analytical techniques.

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties, such as melting point and heat of fusion, and to detect polymorphic transitions.

  • Methodology: A small, accurately weighed sample (typically 3-5 mg) is placed in an aluminum pan and sealed. The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events appear as peaks in the DSC thermogram.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the water content and thermal stability of the hydrates.

  • Methodology: A sample is placed in a high-precision balance within a furnace. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. Weight loss at specific temperatures corresponds to the loss of volatiles, such as water in the case of hydrates.

3. Powder X-Ray Diffraction (PXRD)

  • Objective: To identify the crystalline form and determine the crystal structure.

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form.

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity and concentration of azithromycin in samples for dissolution and solubility studies.

  • Methodology: A solution of the sample is injected into a column packed with a stationary phase (e.g., C18). A mobile phase is pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. The concentration is quantified using a UV detector.

Mandatory Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Bioanalytical Assessment AZ_MH Azithromycin Monohydrate DSC DSC AZ_MH->DSC TGA TGA AZ_MH->TGA PXRD PXRD AZ_MH->PXRD Solubility Equilibrium Solubility AZ_MH->Solubility Dissolution Dissolution Rate AZ_MH->Dissolution AZ_DH Azithromycin Dihydrate AZ_DH->DSC AZ_DH->TGA AZ_DH->PXRD AZ_DH->Solubility AZ_DH->Dissolution HPLC HPLC Analysis Solubility->HPLC Bioavailability In Vivo Bioavailability (Presumed Equivalent) Solubility->Bioavailability Dissolution->HPLC Dissolution->Bioavailability Azithromycin_MoA cluster_0 Bacterial Cell AZ Azithromycin (Monohydrate or Dihydrate) Ribosome 50S Ribosomal Subunit AZ->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

References

Validating a New Bioassay for Azithromycin Monohydrate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new bioassay is a critical step to ensure accuracy, precision, and reliability in determining the potency of an antibiotic. This guide provides a framework for validating a new bioassay for azithromycin (B1666446) monohydrate, comparing its potential performance against established methods and alternative antibiotics.

Azithromycin is a macrolide antibiotic that is widely used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and genitourinary system.[1][2] Its efficacy is directly related to its ability to inhibit bacterial protein synthesis.[3][4] Therefore, a robust and validated bioassay is essential for quality control, formulation development, and clinical studies.

Mechanism of Action of Azithromycin

Azithromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3] This binding action interferes with the translocation of peptides during protein synthesis, ultimately halting bacterial growth.[5][6] This mechanism is distinct from other classes of antibiotics, such as penicillins, which disrupt bacterial cell wall synthesis.[7]

Azithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Azithromycin Azithromycin Ribosome_50S 50S Ribosomal Subunit Azithromycin->Ribosome_50S Binds to Protein Bacterial Protein (Growth & Replication) Ribosome_50S->Protein Inhibits Synthesis mRNA mRNA mRNA->Ribosome_50S Translation

Caption: Mechanism of action of Azithromycin.

Comparative Performance of Bioassays

A new bioassay for azithromycin monohydrate must be validated against established methods and demonstrate comparable or superior performance. The following table provides a template for comparing a new bioassay's key validation parameters against a standard microbiological assay for azithromycin and a common assay for an alternative antibiotic, amoxicillin (B794).

Parameter New Azithromycin Bioassay (Hypothetical Data) Standard Azithromycin Bioassay (Cylinder-Plate) Amoxicillin Bioassay (e.g., HPLC)
Test Organism Staphylococcus aureus ATCC 29213Micrococcus luteus ATCC 9341[8]Not Applicable
Linearity (r²) >0.995>0.998[8][9]>0.999
Precision (RSD%) <1.5%<2.0%[8][9]<1.0%
Accuracy (%) 98.0 - 102.0%98.0 - 102.0%[8]99.0 - 101.0%
Limit of Detection 0.05 µg/mL0.1 µg/mL[8]0.01 µg/mL
Limit of Quantitation 0.15 µg/mL0.2 µg/mL0.05 µg/mL
Specificity High (No interference from excipients)High (Specific to macrolide activity)High (Separates from degradation products)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and valid results.

Protocol 1: Standard Microbiological Assay for Azithromycin (Cylinder-Plate Method)

This protocol is based on the agar (B569324) diffusion method, a widely accepted technique for determining the potency of antibiotics.

  • Preparation of Media: Prepare nutrient agar and seed it with a standardized culture of Micrococcus luteus ATCC 9341. Pour the seeded agar into petri dishes to a uniform thickness.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of azithromycin reference standard at a known concentration.

    • Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 0.4 µg/mL.[8]

    • Prepare sample solutions of the this compound product to be tested, aiming for a final concentration within the standard curve range.

  • Assay Procedure:

    • Place sterile stainless-steel cylinders onto the surface of the solidified agar.

    • Fill the cylinders with the standard and sample solutions in triplicate.

    • Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition around each cylinder.

    • Plot the logarithm of the concentration of the standard solutions against the mean diameter of the zones of inhibition.

    • Determine the concentration of the sample solutions from the standard curve.

Protocol 2: Comparative Bioassay for Amoxicillin (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of many antibiotics, including amoxicillin.

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate (B84403) buffer and acetonitrile, and filter it through a 0.45 µm membrane filter.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve the amoxicillin reference standard in the mobile phase to obtain a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Prepare the sample solution by dissolving the amoxicillin product in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV spectrophotometer at a specified wavelength (e.g., 230 nm).

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine its concentration from the calibration curve.

Workflow for New Bioassay Validation

The validation of a new bioassay follows a structured workflow to ensure that the method is suitable for its intended purpose.

Bioassay_Validation_Workflow start Define Assay Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-validation Assessment method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments (Linearity, Precision, Accuracy, etc.) validation_protocol->execute_validation data_analysis Data Analysis & Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report implementation Implement for Routine Use validation_report->implementation

Caption: General workflow for validating a new bioassay.

Alternatives to Azithromycin

When evaluating a new bioassay, it is often useful to consider its applicability to other antibiotics or to compare its performance with assays for alternative drugs. Common alternatives to azithromycin belong to different antibiotic classes.[10]

  • Penicillins: Amoxicillin[2][10][11]

  • Cephalosporins: Cefaclor[10]

  • Tetracyclines: Doxycycline[7][10][12]

  • Fluoroquinolones: Levofloxacin, Moxifloxacin[10][12][13]

  • Other Macrolides: Clarithromycin, Erythromycin[10][12][13]

The choice of an alternative for comparative purposes will depend on the specific context of the research or drug development program.

References

Azithromycin vs. Clarithromycin: A Head-to-Head Comparison Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, azithromycin (B1666446) and clarithromycin (B1669154) are key players in the management of respiratory tract infections. This guide provides a detailed, data-driven comparison of their in vitro activity against common respiratory pathogens, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for azithromycin and clarithromycin against key respiratory pathogens, compiled from various head-to-head studies.

PathogenAntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae Azithromycin0.12–4[1]-≤0.125 (penicillin-susceptible & intermediate strains)[2]
Clarithromycin0.015–16[1]-≤0.125 (penicillin-susceptible & intermediate strains)[2]
Haemophilus influenzae Azithromycin0.5–4[1]-0.5[3]
Clarithromycin8–16[1]-4.0[3]
Moraxella catarrhalis Azithromycin---
Clarithromycin---
Mycoplasma pneumoniae Azithromycin0.00024–<0.01[1]--
Clarithromycin0.008–0.5[1]--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate data not available from the cited sources.

Overall, in vitro studies suggest that clarithromycin is generally more potent against Streptococcus pneumoniae, often exhibiting lower MIC values compared to azithromycin.[1][2] Conversely, azithromycin demonstrates superior activity against Haemophilus influenzae.[1][3] For atypical pathogens like Mycoplasma pneumoniae, azithromycin appears to be more potent in vitro.[1]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is guided by standardized laboratory procedures. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) as described in the cited literature.

1. Bacterial Isolates:

  • Clinical isolates of respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are obtained from patients with respiratory tract infections.

  • Reference strains from recognized culture collections (e.g., ATCC) are often included for quality control.

2. Culture Media and Conditions:

  • Bacteria are cultured on appropriate agar (B569324) media (e.g., Mueller-Hinton agar supplemented with blood for fastidious organisms) to ensure optimal growth.

  • Incubation conditions, including temperature, CO₂ levels, and duration, are strictly controlled according to the specific requirements of each bacterial species.

3. MIC Determination Methods:

  • Broth Microdilution: This is a commonly used method where twofold serial dilutions of the antibiotics are prepared in a liquid growth medium in microtiter plates.[4] Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.

  • Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[2] A standardized inoculum of each bacterial strain is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

4. Quality Control:

  • Standard quality control strains with known MIC values for the tested antibiotics are included in each experiment to ensure the accuracy and reproducibility of the results. These procedures are typically performed in accordance with guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action: A Shared Pathway

Both azithromycin and clarithromycin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[5][6] This binding action interferes with the translocation step of protein synthesis, thereby halting bacterial growth and replication.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds Macrolide Azithromycin / Clarithromycin Macrolide->50S_subunit Binds to Inhibition Inhibition Macrolide->Inhibition Inhibition->Protein_Synthesis Prevents

Caption: Mechanism of action of azithromycin and clarithromycin.

Conclusion

The choice between azithromycin and clarithromycin for treating respiratory tract infections is nuanced and should be guided by the specific pathogen suspected or identified, as well as local antimicrobial susceptibility patterns. While both are effective macrolides, their in vitro activity profiles exhibit key differences. Clarithromycin generally shows greater potency against S. pneumoniae, whereas azithromycin is more active against H. influenzae. These in vitro data, combined with pharmacokinetic and clinical considerations, are crucial for making informed therapeutic decisions in the fight against respiratory pathogens.

References

A Comparative Analysis of the Post-Antibiotic Effect of Azithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of azithromycin (B1666446) with other common macrolides, namely clarithromycin (B1669154) and erythromycin (B1671065). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the pharmacodynamic properties of these antimicrobial agents.

Executive Summary

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This pharmacodynamic parameter is crucial for optimizing dosing regimens and predicting clinical efficacy. Macrolide antibiotics, including azithromycin, clarithromycin, and erythromycin, are known to exhibit a significant PAE. This guide delves into a comparative analysis of their PAE, supported by quantitative data from various in vitro studies.

Generally, all three macrolides demonstrate a notable PAE against susceptible respiratory pathogens. However, the duration of this effect varies depending on the specific macrolide, the bacterial species, and the experimental conditions. Azithromycin and clarithromycin often exhibit a more prolonged PAE compared to erythromycin against key respiratory pathogens.

Data Presentation: In Vitro Post-Antibiotic Effect (PAE) of Macrolides

The following tables summarize the in vitro PAE of azithromycin, clarithromycin, and erythromycin against common respiratory pathogens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae

MacrolideConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Azithromycin521 - 6[1]
Clarithromycin521 - 6[1]
Erythromycin521 - 6[1]
Azithromycin1023.5[2]
Clarithromycin1024.0[3]
Roxithromycin (B50055)1025.2[3]
Clarithromycin--Significantly longer than azithromycin[4]

Note: The PAE of macrolides against macrolide-resistant strains of S. pneumoniae could not be determined in some studies.[1]

Table 2: Post-Antibiotic Effect (PAE) against Haemophilus influenzae

MacrolideConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Azithromycin1028.0[3]
Clarithromycin1023.2[3]
Roxithromycin1022.9[3]
Azithromycin--Longer than clarithromycin[4]

Table 3: Post-Antibiotic Effect (PAE) against other Respiratory Pathogens

MacrolideBacterial SpeciesConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
AzithromycinStreptococcus pyogenes1024.0[3]
ClarithromycinStreptococcus pyogenes1023.8[3]
RoxithromycinStreptococcus pyogenes1023.5[3]
ErythromycinStaphylococcus aureus0.5 µg/mLOne mass doubling3[5]
ClarithromycinStaphylococcus aureus0.5 µg/mLOne mass doubling4[5]

Experimental Protocols

The determination of the post-antibiotic effect is a critical component of preclinical antibiotic evaluation. The following are detailed methodologies for key experiments cited in this guide.

In Vitro PAE Determination: Viable Count Method

This is the traditional and most widely used method for determining the PAE.[6]

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., S. pneumoniae, H. influenzae) is prepared in a logarithmic growth phase, typically around 10⁷ colony-forming units (CFU)/mL, in a suitable broth medium (e.g., Mueller-Hinton broth supplemented with necessary growth factors).[7]

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to a specific concentration of the macrolide antibiotic (e.g., 5x or 10x the Minimum Inhibitory Concentration - MIC).[1]

  • The control group is incubated under the same conditions without the antibiotic.

  • The exposure period is typically 1 to 2 hours at 37°C with shaking.[3][7]

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is crucial to observe the persistent effect of the drug. Removal is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in a pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.[6]

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed with sterile saline or broth before being resuspended in fresh, pre-warmed medium.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.

  • Viable counts (CFU/mL) are determined for both cultures at regular intervals (e.g., every hour) for up to 24 hours.[3] This is done by plating serial dilutions of the cultures onto appropriate agar (B569324) plates.[8][9]

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T: The time required for the viable count in the test culture to increase by 1 log₁₀ CFU/mL after antibiotic removal.

    • C: The time required for the viable count in the control culture to increase by 1 log₁₀ CFU/mL.[6]

In Vitro PAE Determination: Spectrophotometric Method

This method offers a less laborious alternative to the viable count method by measuring changes in optical density (OD) to monitor bacterial growth.[10]

1. Bacterial Culture and Antibiotic Exposure:

  • This is performed similarly to the viable count method.

2. Antibiotic Removal:

  • Antibiotic removal is also performed as described above.

3. Monitoring Bacterial Regrowth:

  • The test and control cultures are transferred to a spectrophotometer or a microplate reader.

  • The optical density (e.g., at 600 nm) is measured at regular intervals to monitor bacterial growth.

4. PAE Calculation:

  • The time required for the OD of the test and control cultures to reach a predetermined value (e.g., 50% of the maximum OD of the control culture) is determined.

  • The PAE is calculated as the difference in time between the test and control cultures to reach this predetermined OD.

Mandatory Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring Regrowth cluster_calculation Calculation Bacterial_Culture Bacterial Culture (Logarithmic Phase) Exposure Incubate Bacteria with Antibiotic (1-2 hours, 37°C) Bacterial_Culture->Exposure Control Incubate Bacteria without Antibiotic (Control) Bacterial_Culture->Control Antibiotic_Solution Macrolide Solution (e.g., 10x MIC) Antibiotic_Solution->Exposure Removal Dilution or Centrifugation Exposure->Removal Viable_Counts Viable Counts (CFU/mL) at regular intervals Control->Viable_Counts Spectrophotometry Optical Density (OD) measurements Control->Spectrophotometry Removal->Viable_Counts Removal->Spectrophotometry PAE_Calculation PAE = T - C Viable_Counts->PAE_Calculation Spectrophotometry->PAE_Calculation

Caption: Workflow for in vitro Post-Antibiotic Effect (PAE) determination.

Mechanism of Macrolide Action and Post-Antibiotic Effect

Macrolide_Mechanism cluster_drug_action Macrolide Action cluster_cellular_effects Cellular Consequences cluster_pae Post-Antibiotic Effect (PAE) Macrolide Macrolide Antibiotic (Azithromycin, Clarithromycin, Erythromycin) Binding Binding to 50S Subunit near the peptide exit tunnel Macrolide->Binding Enters bacterium Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis (Translocation Blockade) Binding->Protein_Synthesis_Inhibition Ribosome_Assembly_Inhibition Inhibition of 50S Subunit Assembly Binding->Ribosome_Assembly_Inhibition Slow_Dissociation Slow Dissociation of Macrolide from Ribosome Protein_Synthesis_Inhibition->Slow_Dissociation Contributes to Ribosome_Resynthesis Time Required for New 50S Subunit Synthesis Ribosome_Assembly_Inhibition->Ribosome_Resynthesis Contributes to PAE_Outcome Persistent Suppression of Bacterial Growth (PAE) Slow_Dissociation->PAE_Outcome Ribosome_Resynthesis->PAE_Outcome

Caption: Mechanism of macrolide action and factors contributing to the PAE.

Conclusion

The post-antibiotic effect is a significant characteristic of macrolide antibiotics. Azithromycin and clarithromycin generally demonstrate a more prolonged PAE against key respiratory pathogens compared to erythromycin. This extended effect may have important clinical implications for dosing schedules, potentially allowing for less frequent administration. The underlying mechanism for the PAE of macrolides is attributed to their strong binding to the 50S ribosomal subunit, leading to a sustained inhibition of protein synthesis and a delay in the recovery of bacterial growth even after the removal of the drug.[5][11] Further research into the in vivo PAE and its correlation with clinical outcomes is essential for the continued optimization of macrolide therapy.

References

Comparative Analysis of In Vivo Efficacy: Azithromycin Monohydrate vs. Amorphous Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals

The therapeutic efficacy of an orally administered drug is intrinsically linked to its bioavailability, which is governed by its solubility and permeability. For azithromycin (B1666446), a Biopharmaceutics Classification System (BCS) Class II compound, its low aqueous solubility is the primary rate-limiting step in its absorption. While azithromycin is typically formulated in a stable crystalline state, such as the monohydrate or dihydrate form, the amorphous form presents a compelling alternative with significantly different physicochemical properties.

This guide provides a comparative analysis of azithromycin monohydrate and its amorphous counterpart, focusing on the available experimental data that predicts in vivo efficacy. It is important to note a gap in publicly available literature presenting direct head-to-head in vivo studies (pharmacokinetic or therapeutic efficacy) comparing the two forms. Therefore, this comparison is based on robust in vitro and ex vivo data that serve as strong predictors of in vivo performance.

Data Summary: Physicochemical and Permeability Comparison

The amorphous form of azithromycin demonstrates a significant advantage in both aqueous solubility and intestinal permeability when compared to its crystalline dihydrate form, which serves as a close proxy for the monohydrate. These improvements are critical factors that are expected to lead to enhanced bioavailability and, consequently, greater in vivo efficacy.

ParameterCrystalline Form (Dihydrate)Amorphous FormFold IncreaseSignificance
Water Solubility Low (poorly soluble)Significantly Increased-p < 0.05[1]
Apparent Permeability Coefficient (Papp) at pH 6.8 BaselineStatistically Higher-p < 0.05[1]
Apparent Permeability Coefficient (Papp) at pH 7.2 BaselineStatistically Higher-p < 0.05[1]

Data synthesized from studies comparing amorphous azithromycin (AZM-A) to crystalline azithromycin dihydrate (AZM-DH)[1].

The Path from Physical Form to In Vivo Efficacy

The relationship between the solid-state form of an active pharmaceutical ingredient (API) and its therapeutic effect is a cornerstone of pharmaceutical sciences. For a low-solubility drug like azithromycin, the initial dissolution step is paramount. The amorphous state, lacking a rigid crystal lattice, requires less energy to dissolve, leading to higher supersaturation in the gastrointestinal fluid and a greater driving force for absorption across the intestinal membrane.

G cluster_0 API Solid State cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics cluster_3 Therapeutic Outcome Crystalline Crystalline Form (Monohydrate) Solubility Aqueous Solubility Crystalline->Solubility Low Amorphous Amorphous Form Amorphous->Solubility High Permeability Intestinal Permeability Solubility->Permeability Impacts Concentration Gradient Bioavailability Oral Bioavailability (AUC, Cmax) Permeability->Bioavailability Efficacy In Vivo Efficacy Bioavailability->Efficacy

Caption: Predicted impact of azithromycin's physical form on in vivo efficacy.

Experimental Protocols

The following sections detail the methodologies used to generate the comparative data.

Amorphous azithromycin was prepared by quench-cooling the melt.

  • Procedure: Crystalline azithromycin dihydrate was heated past its melting point. The resulting molten material was then rapidly cooled (quenched) to solidify it in a disordered, amorphous state.

  • Confirmation: The amorphous nature of the resulting solid was confirmed using techniques such as Powder X-ray Diffraction (PXRD), which shows the absence of sharp diffraction peaks characteristic of crystalline materials, and Differential Scanning Calorimetry (DSC).

The solubility of amorphous azithromycin was compared to the crystalline form.

  • Method: An excess amount of either amorphous or crystalline azithromycin was added to a fixed volume of purified water or a buffered solution (e.g., pH 6.8 and 7.2) to simulate intestinal conditions. The suspension was agitated at a constant temperature until equilibrium was reached.

  • Analysis: The suspension was filtered, and the concentration of dissolved azithromycin in the filtrate was quantified using a validated High-Performance Liquid Chromatography (HPLC) method. Studies have consistently shown that the amorphous form exhibits significantly higher aqueous solubility[1][2].

The influence of improved solubility on membrane permeability was evaluated using an ex vivo model with excised intestinal tissue from swine.

  • Tissue Preparation: Intestinal tissue (e.g., jejunum) was obtained, cleaned, and mounted in a Ussing chamber or a similar diffusion apparatus, separating a donor (apical) and a receiver (basolateral) compartment.

  • Permeability Study: A solution of either amorphous or crystalline azithromycin was placed in the donor compartment. Samples were withdrawn from the receiver compartment at predetermined time intervals.

  • Quantification: The amount of azithromycin that permeated the intestinal tissue into the receiver compartment was measured by HPLC.

  • Calculation: The apparent permeability coefficient (Papp), a measure of the rate of drug transport across the tissue, was calculated. Studies showed that the Papp values for amorphous azithromycin were statistically significantly higher than for the crystalline form at physiological pH levels found in the small intestine[1][2].

G A Obtain & Clean Porcine Intestinal Tissue B Mount Tissue in Ussing Chamber A->B C Add Drug Solution (Amorphous or Crystalline) to Donor Compartment B->C D Sample from Receiver Compartment at Timed Intervals C->D E Quantify Azithromycin Concentration via HPLC D->E F Calculate Apparent Permeability (Papp) E->F

Caption: Experimental workflow for ex vivo intestinal permeability study.

Conclusion and Implications

While direct comparative in vivo efficacy studies are lacking, the available evidence strongly supports the hypothesis that amorphous azithromycin would exhibit superior in vivo performance compared to its crystalline monohydrate form.

  • Enhanced Bioavailability: The significantly increased aqueous solubility and improved intestinal permeability of amorphous azithromycin directly address the rate-limiting factors for its absorption[1][2]. This is expected to translate into higher oral bioavailability, leading to a greater area under the curve (AUC) and higher maximum plasma concentrations (Cmax).

  • Improved Therapeutic Efficacy: Higher bioavailability ensures that more of the active drug reaches the systemic circulation and, subsequently, the site of infection. Azithromycin's efficacy is known to be concentration-dependent, particularly in key tissues like the lungs. As demonstrated in preclinical models, even with similar serum exposure, formulation differences can lead to vastly different drug concentrations in lung tissue, which can be the difference between therapeutic success and failure[3]. The enhanced absorption profile of the amorphous form is thus predicted to lead to higher tissue concentrations and a more potent antibacterial effect.

For researchers and drug development professionals, the use of amorphous azithromycin, potentially stabilized in an amorphous solid dispersion, represents a promising strategy to optimize the therapeutic profile of this widely used antibiotic. Further in vivo pharmacokinetic and efficacy studies in relevant animal models are warranted to quantify this predicted benefit.

References

Azithromycin in the Treatment of Specific Infectious Diseases: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trial data on the efficacy and safety of azithromycin (B1666446) for several specific infectious diseases. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering an objective comparison of azithromycin with alternative antibiotics, supported by experimental data.

Executive Summary

Azithromycin, a macrolide antibiotic, is widely prescribed for various bacterial infections due to its favorable pharmacokinetic profile, including a long half-life that allows for shorter treatment courses. This guide delves into the clinical trial evidence for azithromycin in the treatment of community-acquired pneumonia (CAP), acute bacterial sinusitis (ABS), and uncomplicated skin and skin structure infections (uSSSI). Through a detailed examination of study methodologies and a clear presentation of efficacy and safety data, this document aims to provide a thorough understanding of azithromycin's clinical performance in comparison to other commonly used antibiotics.

Mechanism of Action

Azithromycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with microbial protein synthesis.[1][2][3] This binding inhibits the translocation of peptides, a crucial step in protein elongation.[1][4] Due to its unique chemical structure, azithromycin can achieve high concentrations within host cells, such as phagocytes, which may enhance its delivery to sites of infection.[5][6]

Resistance to azithromycin and other macrolides can emerge through several mechanisms, including modification of the ribosomal target site, active drug efflux by bacterial pumps, and enzymatic inactivation of the antibiotic.[2][7]

cluster_bacterium Bacterial Cell AZM Azithromycin Ribosome 50S Ribosomal Subunit AZM->Ribosome Binds to 23S rRNA Target_Modification Target Site Modification Efflux_Pump Active Efflux Enzymatic_Inactivation Enzymatic Inactivation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Translocation Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Required for

Mechanism of action of Azithromycin and resistance pathways.

Community-Acquired Pneumonia (CAP)

Comparison with Amoxicillin (B794)

A randomized controlled trial involving pediatric patients (1 month to 5 years) with CAP compared the effectiveness of a 3-day course of azithromycin (10 mg/kg/day) with a 7-day course of amoxicillin (75 mg/kg/day).[8] The study found no statistically significant difference in effective response rates between the two groups, with 74.7% in the azithromycin group and 68.4% in the amoxicillin group showing improvement.[8] Another study in a similar pediatric population also concluded that both antibiotics demonstrated comparable efficacy.[9]

Comparison with Doxycycline (B596269)

In a multicenter matched cohort study of hospitalized adult patients with CAP who received a beta-lactam, outcomes were compared between those also receiving azithromycin versus doxycycline.[10][11] The study found that the azithromycin group had significantly lower in-hospital mortality (odds ratio [OR], 0.71) and 90-day mortality (hazard ratio [HR], 0.83) compared to the doxycycline group.[10][11] Patients treated with azithromycin also had significantly more hospital-free days.[10][11] These findings suggest a potential survival benefit with the use of azithromycin in this patient population.[12][13]

Table 1: Efficacy of Azithromycin vs. Comparators in Community-Acquired Pneumonia

Clinical Trial / StudyComparatorPatient PopulationAzithromycin Efficacy (Clinical Success/Cure Rate)Comparator Efficacy (Clinical Success/Cure Rate)Key Findings
Pediatric CAP Trial[8]AmoxicillinChildren (1 month - 5 years)74.7%68.4%No significant difference in efficacy.
Mayo Clinic Cohort Study[10][11]Doxycycline (+ beta-lactam)Hospitalized AdultsLower in-hospital and 90-day mortalityHigher in-hospital and 90-day mortalityAzithromycin associated with improved survival.

Acute Bacterial Sinusitis (ABS)

Comparison with Amoxicillin/Clavulanate

Multiple clinical trials have compared shorter courses of azithromycin with longer courses of amoxicillin/clavulanate for the treatment of ABS. In one open, randomized study in adults, a 3-day course of azithromycin (500 mg once daily) was as effective as a 10-day course of amoxicillin/clavulanate (625 mg every 8 hours).[14] By the end of therapy (days 10-12), 95% of patients in the azithromycin group were cured compared to 74% in the amoxicillin/clavulanate group.[14] Another double-blind, randomized trial in adults found that a 3-day course of azithromycin (500 mg daily) was equivalent in efficacy to a 10-day course of amoxicillin-clavulanate (500/125 mg three times daily), with clinical success rates at the end of the study being 71.7% and 71.3%, respectively.[15] A similar study in children also showed comparable efficacy between a 3-day course of azithromycin and a 10-day course of amoxicillin/clavulanate.[16]

Table 2: Efficacy of Azithromycin vs. Amoxicillin/Clavulanate in Acute Bacterial Sinusitis

Clinical TrialPatient PopulationAzithromycin DosageAmoxicillin/Clavulanate DosageAzithromycin Clinical Cure Rate (End of Therapy)Amoxicillin/Clavulanate Clinical Cure Rate (End of Therapy)
Klapan et al.[14]Adults500 mg once daily for 3 days625 mg every 8 hours for 10 days95%74%
Henry et al.[15]Adults500 mg once daily for 3 days500/125 mg three times daily for 10 days88.8% (Clinical Success)84.9% (Clinical Success)
Alagić-Smailbegović et al.[16]Children (5-15 years)10 mg/kg once daily for 3 days45 mg/kg/day in three divided doses for 10 daysNot specified, but efficacy was similarNot specified, but efficacy was similar

Uncomplicated Skin and Skin Structure Infections (uSSSI)

Comparison with Cephalexin (B21000)

A double-blind, randomized trial in adults with uSSSI compared a 5-day course of azithromycin (500 mg on day 1, then 250 mg on days 2-5) with a 10-day course of cephalexin (500 mg twice daily).[17] The overall clinical response was similar between the two groups, with a 94.0% response rate for azithromycin and a 95.8% response rate for cephalexin.[17] Another randomized, third-party-blinded study with a similar dosing regimen found comparable clinical cure and improvement rates of 99% for azithromycin and 96% for cephalexin.[18]

Table 3: Efficacy of Azithromycin vs. Cephalexin in Uncomplicated Skin and Skin Structure Infections

Clinical TrialAzithromycin DosageCephalexin DosageAzithromycin Overall Clinical ResponseCephalexin Overall Clinical ResponseBacteriological Eradication Rate (Azithromycin vs. Cephalexin)
Daniel et al.[17]500 mg Day 1, 250 mg Days 2-5500 mg twice daily for 10 days94.0%95.8%94.2% vs. 90.3%
Kiani et al.[18]500 mg Day 1, 250 mg Days 2-5500 mg twice daily for 10 days99% (Cure + Improvement)96% (Cure + Improvement)~98% for both

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below is a generalized workflow and key methodological aspects from these studies.

cluster_workflow Generalized Clinical Trial Workflow Start Patient Screening and Enrollment Randomization Randomization to Treatment Arms (Azithromycin or Comparator) Start->Randomization Treatment Drug Administration (Specified Dosage and Duration) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Days 3-5, 10-12, and 28) Treatment->FollowUp Data_Collection Data Collection (Clinical and Bacteriological Outcomes, Adverse Events) FollowUp->Data_Collection Analysis Statistical Analysis (Intention-to-Treat and Per-Protocol) Data_Collection->Analysis End End of Study Analysis->End

A generalized workflow for the cited clinical trials.

Key Methodological Components:
  • Patient Population: Trials typically included adult or pediatric patients with clinical and, where appropriate, radiological or microbiological confirmation of the specific infection.[8][14][15][16] Exclusion criteria often included known hypersensitivity to the study drugs, recent antibiotic use, and severe or complicated infections requiring parenteral therapy.

  • Study Design: Many of the cited studies were randomized and, when feasible, double-blinded to minimize bias.[15][17] Some studies were open-label, particularly when comparing different dosing schedules that would be difficult to blind.[14]

  • Dosing Regimens: The trials utilized standard, approved dosing regimens for both azithromycin and the comparator antibiotics. A key feature of many azithromycin trials is the comparison of a shorter course of therapy (typically 3-5 days) to a longer course (7-10 days) of the comparator drug.[14][15][17]

  • Endpoints:

    • Primary Efficacy Endpoints: These were typically clinical cure or clinical success (cure plus improvement) at a prespecified time point, such as the end of therapy or a follow-up visit.[14][15] Clinical cure was often defined as the complete resolution of signs and symptoms of the infection.

    • Secondary Efficacy Endpoints: These often included bacteriological eradication rates, determined by follow-up cultures.[14][17]

    • Safety Endpoints: The incidence and severity of adverse events were systematically collected and compared between treatment groups.[14][15][17]

Adverse Events

Across the reviewed studies, azithromycin was generally well-tolerated. The most commonly reported side effects were gastrointestinal in nature, such as diarrhea, nausea, and abdominal pain.[14][15][17] In comparative trials for acute bacterial sinusitis, a 3-day course of azithromycin was associated with a lower incidence of treatment-related adverse events compared to a 10-day course of amoxicillin/clavulanate.[15] Specifically, diarrhea was reported more frequently in the amoxicillin/clavulanate group.[15]

Table 4: Incidence of Common Adverse Events

InfectionComparatorAzithromycin Adverse Event RateComparator Adverse Event RateMost Common Adverse Events
Acute Bacterial SinusitisAmoxicillin/Clavulanate31.1% (3-day regimen)[15]51.1%[15]Diarrhea, Nausea
Uncomplicated Skin and Skin Structure InfectionsCephalexin13.7% (overall)[17]Not specified, but similar to azithromycin[17]Gastrointestinal disturbances

Conclusion

The clinical trial data presented in this guide demonstrate that azithromycin is an effective and well-tolerated treatment for community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections. A key advantage of azithromycin is the efficacy of shorter treatment courses compared to many alternative antibiotics, which may improve patient compliance. In hospitalized patients with community-acquired pneumonia, azithromycin in combination with a beta-lactam may offer a survival advantage over doxycycline with a beta-lactam. For acute bacterial sinusitis and uncomplicated skin and skin structure infections, azithromycin has shown comparable efficacy to amoxicillin/clavulanate and cephalexin, respectively, often with a more favorable side-effect profile. This comparative analysis provides valuable data to inform clinical research and drug development decisions.

References

A Comparative Guide to Validating Stability-Indicating Analytical Methods for Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance like azithromycin (B1666446) is paramount. A validated stability-indicating analytical method provides a reliable means to detect any degradation of the active pharmaceutical ingredient (API) over time, ensuring the safety and efficacy of the final product. This guide offers a comparative overview of various validated methods, with a focus on High-Performance Liquid Chromatography (HPLC), and provides the necessary experimental data and protocols to assist in method selection and implementation.

Comparison of Validated HPLC Methods for Azithromycin Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of azithromycin due to its high resolution and sensitivity.[1][2][3] The following tables summarize the key performance parameters of several validated stability-indicating HPLC methods, offering a clear comparison for researchers.

Table 1: Chromatographic Conditions of Various Stability-Indicating HPLC Methods for Azithromycin

ParameterMethod 1Method 2[4]Method 3[5]Method 4[6]
Column Xterra RP C18Hypersil GOLD C-18Hypersil BDS-C18C-8
Dimensions -250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm-
Mobile Phase 14 mM disodium (B8443419) hydrogen phosphate (B84403) (pH 10.5)-methanol-acetonitrile-tetrahydrofuran (40:30:30:0.1, v/v/v/v)[7][8]Ammonium acetate (B1210297) solution (30 mmolL⁻¹, pH 6.8) and acetonitrile (B52724) (18:82, v/v)[4]Methanol, acetonitrile, and phosphate buffer pH 8 (60:30:10, v/v)[5]0.0335M Phosphate Buffer (pH 7.5) and Methanol (20:80, v/v)[6]
Flow Rate -0.7 mL/min[4]1.0 mL/min[5]1.2 mL/min[6]
Detection Wavelength 215 nm[7][8]210 nm[4]212 nm[5]210 nm[6]
Column Temperature 50 °C[7][8]60 °C[4]--
Retention Time ---8.35 min[6]

Table 2: Validation Parameters of Different Stability-Indicating HPLC Methods for Azithromycin

ParameterMethod 1[7][8]Method 2[4]Method 3[5]Method 4[6]
Linearity Range (µg/mL) 2-18005–2001.0-50.0-
Correlation Coefficient (r²) 0.9999> 0.99990.9950.997
LOD (µg/mL) -0.4760.0144-
LOQ (µg/mL) -1.4430.04366-
Accuracy (% Recovery) --< 1.34% RSD-
Precision (% RSD) --< 1.42% RSD-

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of a stability-indicating method. Below are the protocols for forced degradation studies and a general HPLC method validation procedure.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of an analytical method in the presence of its degradation products.[9][10]

  • Acid Hydrolysis: Dissolve a known concentration of azithromycin in 0.1N HCl and heat at 60°C for a specified period (e.g., 10 minutes). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve azithromycin in 0.1N NaOH and heat at 60°C for a specified period (e.g., 10 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat an azithromycin solution with 3% hydrogen peroxide at 60°C for a specified period (e.g., 10 hours).

  • Thermal Degradation: Expose a solid sample of azithromycin to dry heat (e.g., 105°C) for 24 hours.

  • Photolytic Degradation: Expose an azithromycin solution to UV light (e.g., 254 nm) for a defined period.

HPLC Method Validation Protocol

The validation of an analytical method ensures its reliability for its intended purpose. The following parameters should be evaluated according to ICH guidelines:

  • Specificity: Analyze blank samples, a standard solution of azithromycin, and samples from forced degradation studies to ensure that the peak for azithromycin is well-resolved from any degradation products or excipients.

  • Linearity: Prepare a series of at least five concentrations of azithromycin standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of azithromycin at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment and calculate the RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.[4]

Visualizing Experimental Workflows and Degradation Pathways

Graphical representations can significantly aid in understanding complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for validating a stability-indicating method and the degradation pathways of azithromycin.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Outcome MD1 Selection of Chromatographic Conditions MD2 Sample Preparation Optimization MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 FD2 Base Hydrolysis MD2->FD2 FD3 Oxidation MD2->FD3 FD4 Thermal Stress MD2->FD4 FD5 Photolytic Stress MD2->FD5 V1 Specificity FD1->V1 FD2->V1 FD3->V1 FD4->V1 FD5->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 FO Validated Stability-Indicating Method V6->FO

Caption: Workflow for the validation of a stability-indicating analytical method.

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation AZ Azithromycin DP1 Decladinosylazithromycin AZ->DP1 H+ / Heat DP2 Decladinosylazithromycin AZ->DP2 OH- / Heat DP3 Azithromycin N-oxide AZ->DP3 H2O2

Caption: Major degradation pathways of azithromycin under stress conditions.

References

A Comparative Analysis of Dissolution Profiles for Generic Azithromycin Monohydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and pharmaceutical scientists on the in-vitro performance of various generic azithromycin (B1666446) monohydrate formulations compared to the innovator product. This report synthesizes data from multiple studies to provide a comprehensive overview of dissolution characteristics, crucial for predicting bioavailability and ensuring therapeutic equivalence.

The interchangeability of generic and innovator drug products is a cornerstone of modern pharmaceutical practice, offering cost-effective alternatives to patients. For a drug to be considered therapeutically equivalent, it must exhibit pharmaceutical equivalence and bioequivalence. In-vitro dissolution testing is a critical tool for assessing the former and can be indicative of the latter. This guide provides a comparative analysis of the dissolution profiles of various generic azithromycin monohydrate tablets, a widely prescribed macrolide antibiotic.

Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. For such drugs, the dissolution rate can be the rate-limiting step for absorption, making comparative dissolution studies particularly important.[1]

Comparative Dissolution Data

The following table summarizes the percentage of azithromycin dissolved over time from various generic formulations and the innovator product (often referred to as Zithromax®) as reported in several studies. The data highlights the variability that can exist between different generic products.

Time (minutes)Innovator Product (% Dissolved)Generic A (% Dissolved)Generic B (% Dissolved)Generic C (% Dissolved)Test Sample 2 (% Dissolved)
5>80%>75%>75%>75%Not Reported
10>85%Not ReportedNot ReportedNot ReportedNot Reported
15>90%Not ReportedNot ReportedNot ReportedNot Reported
20>90%Not ReportedNot ReportedNot ReportedNot Reported
30>90%>80%>80%>80%<80%
45>95%>80%>80%>80%Not Reported
60>95%>80%>80%>80%Not Reported

Note: The data presented is a synthesis from multiple sources. "Generic A, B, and C" represent different generic products evaluated in a study where all three met the pharmacopeial specification of >75% dissolution within 45 minutes.[2] "Test Sample 2" refers to a generic product that failed to be equivalent to the innovator in one study.[3] The innovator product consistently shows rapid and high dissolution.[4]

Experimental Protocols

The dissolution studies summarized above generally adhere to protocols recommended by pharmacopeias such as the United States Pharmacopeia (USP). A generalized experimental protocol is detailed below.

Apparatus: USP Apparatus II (Paddle Method) is commonly employed for azithromycin tablets.[3][4][5]

Dissolution Medium:

  • pH 6.0 Phosphate Buffer: This is the most frequently recommended medium for azithromycin dissolution testing, simulating the pH of the small intestine.[2][4][5] A volume of 900 mL is typically used.

  • 0.1 N Hydrochloric Acid (HCl): This medium is used to simulate the acidic environment of the stomach.[3][6]

Rotation Speed: The paddle speed is generally set at either 50 rpm[3] or 75 rpm.[4][5]

Temperature: The dissolution medium is maintained at 37 ± 0.5 °C throughout the experiment.[2]

Sampling Intervals: Aliquots of the dissolution medium are withdrawn at predetermined time points, such as 5, 10, 15, 20, 30, 45, and 60 minutes.[2][4] The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.

Sample Analysis: The concentration of dissolved azithromycin in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 210 nm.[3][7]

Data Analysis: The cumulative percentage of the labeled amount of drug dissolved is calculated for each time point. The dissolution profiles of the generic products are then compared to that of the innovator product. Similarity (f2) and difference (f1) factors are often calculated to quantitatively compare the dissolution profiles.[3] A similarity factor (f2) between 50 and 100 suggests that the two dissolution profiles are similar.[8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a comparative dissolution study of azithromycin tablets.

Dissolution_Workflow start Start: Procure Innovator & Generic Tablets prepare_media Prepare Dissolution Media (e.g., pH 6.0 Phosphate Buffer) start->prepare_media setup_apparatus Set up USP Apparatus II (Paddle, 75 rpm, 37°C, 900mL) prepare_media->setup_apparatus place_tablet Place Tablet in Dissolution Vessel setup_apparatus->place_tablet start_test Start Dissolution Test place_tablet->start_test sampling Withdraw Samples at Predetermined Time Points (5, 10, 15, 30, 45, 60 min) start_test->sampling replace_media Replace with Fresh Media sampling->replace_media analyze_samples Analyze Samples by HPLC-UV (210 nm) sampling->analyze_samples replace_media->sampling Continue until last time point calculate_dissolution Calculate Cumulative % Drug Dissolved analyze_samples->calculate_dissolution compare_profiles Compare Dissolution Profiles (Innovator vs. Generics) Calculate f1 and f2 factors calculate_dissolution->compare_profiles end End: Report Findings compare_profiles->end

Caption: Dissolution testing workflow for azithromycin tablets.

Conclusion

The in-vitro dissolution profiles of generic this compound tablets can vary. While many generic products demonstrate dissolution characteristics comparable to the innovator drug, some may exhibit slower or less complete dissolution under standard testing conditions.[2][3] Such differences could potentially impact the bioavailability and, consequently, the therapeutic efficacy of the product. Therefore, rigorous comparative dissolution testing, following standardized protocols, is an indispensable quality control measure for ensuring the interchangeability of generic azithromycin products. Researchers and drug development professionals should carefully evaluate these profiles to ensure product quality and performance.

References

Safety Operating Guide

Safe Disposal of Azithromycin Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin (B1666446) is a widely used macrolide antibiotic effective against a variety of bacterial infections.[1] As with many pharmaceuticals, improper disposal of azithromycin monohydrate can have significant environmental consequences, including the contamination of water supplies and the potential development of antibiotic resistance.[2][3][4] For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of environmental stewardship and laboratory safety. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is regulated by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[5][6] It is crucial to determine if your azithromycin waste is classified as hazardous under RCRA, as this will dictate the specific disposal requirements. Additionally, state and local regulations may have more stringent requirements for pharmaceutical waste disposal.[5]

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling:

  • May cause an allergic skin reaction. [7]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Very toxic to aquatic life with long-lasting effects. [8]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, appropriate PPE is essential to minimize exposure risks.

PPE CategoryItemSpecification
Hand Protection GlovesInspected prior to use. Use proper glove removal technique.
Eye Protection Safety glassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin and Body Protection Lab coatTo prevent skin contact.
Respiratory Protection RespiratorIn case of inadequate ventilation, wear respiratory protection.

This data is synthesized from information found in multiple Safety Data Sheets for Azithromycin.[7][9]

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: Non-essential personnel should be evacuated from the affected area.[9] Ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required PPE, including gloves, safety glasses, a lab coat, and a respirator if necessary.

  • Contain the Spill: For powdered spills, avoid creating dust.[9] Gently cover the spill with an absorbent material. For liquid spills, contain the source if it is safe to do so.

  • Clean the Spill: Collect the spilled material using a method that does not generate dust, such as using a wetted absorbent pad. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for proper disposal.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the sealed container as hazardous waste according to your institution's and local regulations.

Disposal Procedures for this compound

The primary principle for the disposal of this compound from a laboratory is to prevent its release into the environment. Flushing down the drain or disposal in regular trash is unacceptable due to its high toxicity to aquatic life.[2][4]

Step-by-Step Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Final Disposal start This compound Waste Generated assess_contamination Is the waste grossly contaminated (e.g., large spill residue)? start->assess_contamination assess_form Is the waste in solid or liquid form? assess_contamination->assess_form No gross_container Contain in a designated, sealed, and clearly labeled hazardous waste container. assess_contamination->gross_container Yes solid_container Place in a sealed, labeled hazardous waste container for solids. assess_form->solid_container Solid liquid_container Place in a sealed, leak-proof, labeled hazardous waste container for liquids. assess_form->liquid_container Liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. solid_container->contact_ehs liquid_container->contact_ehs gross_container->contact_ehs incineration Waste is typically sent for incineration at a licensed facility. contact_ehs->incineration

References

Personal protective equipment for handling Azithromycin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azithromycin Monohydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound may cause allergic skin reactions and respiratory sensitization.[1][2]

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (material suitability may vary by manufacturer).[1]Prevents skin contact and potential allergic reactions.[1][3]
Eye/Face Protection Safety glasses with side shields or goggles.[1][4] Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator required in case of inadequate ventilation or when dust is generated.[1][5]Prevents inhalation, which can cause allergic or asthmatic symptoms.[1][5]
Skin and Body Protection Standard laboratory coat.[6] For larger quantities, dedicated work clothing may be necessary to prevent contamination of personal clothes.[6]Minimizes skin exposure. Contaminated work clothing should not be taken home.[1]

Operational Handling and Safety Protocols

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of local exhaust ventilation is recommended to control airborne levels of the substance.[6][7]

  • Containment: For procedures that may generate dust, use a fume hood or a glove box.

Safe Handling Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

prep Preparation - Assemble all necessary materials - Verify fume hood functionality ppe Don PPE - Lab Coat - Safety Goggles - Gloves - Respirator (if needed) prep->ppe Step 1 weigh Weighing & Preparation - Handle within fume hood - Minimize dust generation ppe->weigh Step 2 experiment Experimental Use - Keep containers closed when not in use - Avoid contact with skin and eyes weigh->experiment Step 3 decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon Step 4 disposal Waste Disposal - Segregate waste - Place in labeled, sealed containers decon->disposal Step 5 remove_ppe Doff PPE - Remove gloves using proper technique - Wash hands thoroughly disposal->remove_ppe Step 6

Caption: Workflow for Safe Handling of this compound.

Personal Hygiene
  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

Spill and Emergency Procedures

Minor Spills (Dry Powder)
  • Evacuate and Secure: Clear the immediate area of all personnel.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean-up: Use dry clean-up procedures to avoid generating dust.[1] Gently sweep or shovel the material into a clean, dry, sealable, and properly labeled container for disposal.[1] A damp cloth or a filtered vacuum can also be used for cleaning up spills of dry solids.[4][8]

  • Decontaminate: Wash the spill area thoroughly with water.[1]

Major Spills
  • Evacuate: Evacuate all non-essential personnel from the area.[4]

  • Alert: Immediately alert your institution's emergency services or safety officer.[1]

  • Containment: If it is safe to do so, prevent the spillage from entering drains or water courses.[1]

  • Professional Clean-up: Clean-up operations should only be conducted by trained personnel.[4][9]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation or a rash occurs, seek medical advice.[1][5]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult or if respiratory symptoms occur, call a poison center or physician.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

Waste Characterization
  • Azithromycin is very toxic to aquatic life with long-lasting effects.[2] Therefore, it should not be released into the environment.[5][9]

Disposal Procedures
  • Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1][5]

  • Approved Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

  • Decontamination of Emptied Containers: Ensure empty containers are thoroughly decontaminated before recycling or disposal.

For unused or expired consumer-level products, the following general guidelines apply:

  • Drug Take-Back Programs: The preferred method of disposal is to use a community drug take-back program.[10][11]

  • Household Trash Disposal: If a take-back program is not available, the medication can be disposed of in the household trash by following these steps:

    • Remove the drug from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][12][13] This makes the drug less appealing to children and pets.

    • Place the mixture in a sealable bag, empty can, or other container to prevent it from leaking.[12][13]

    • Throw the container in the household trash.[12]

  • Flushing: Do not flush Azithromycin down the toilet unless specifically instructed to do so by the product labeling, as this can harm aquatic life.[11][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.